Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-nitrophenoxy)carbonyloxyethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO7/c1-7(13)17-8(2)18-11(14)19-10-5-3-9(4-6-10)12(15)16/h3-6,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJRIWGEPQDLNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)C)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472486 | |
| Record name | 1-acetoxyethyl p-nitrophenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101623-68-1 | |
| Record name | 1-acetoxyethyl p-nitrophenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the (Acyloxy)ethyl Carbamate Prodrug Moiety: Mechanism and Application
Abstract
The strategic conversion of active pharmaceutical ingredients (APIs) into prodrugs is a cornerstone of modern drug development, aimed at overcoming pharmacokinetic and pharmacodynamic barriers. Among the various promoieties employed, the (acyloxy)alkyl carbamate class, particularly the 1-(acetyloxy)ethyl carbamate linker, offers a sophisticated two-stage, enzyme-activated release mechanism. This guide provides an in-depth technical analysis of this mechanism, detailing the molecular architecture, the cascade of bioactivation, and the critical byproducts. Furthermore, it presents field-proven experimental protocols for validation, discusses design considerations, and contextualizes the moiety's application, offering researchers and drug developers a comprehensive resource for leveraging this powerful prodrug strategy.
Introduction: The Need for Controlled Drug Release
The efficacy of a therapeutic agent is intrinsically linked to its ability to reach its target site in sufficient concentration and for an appropriate duration. However, many promising APIs are hindered by poor physicochemical properties, such as low aqueous solubility, limited membrane permeability, or rapid first-pass metabolism.[] Carrier-linked prodrugs address these challenges by masking a key functional group of the parent drug with a promoiety, a chemical linker designed to be cleaved under specific physiological conditions to regenerate the active API.[2][3]
The ideal promoiety is stable during formulation and administration but is efficiently cleaved in vivo, often by ubiquitous enzymes like esterases.[4] The 1-(acetyloxy)ethyl carbamate moiety is an exemplary "cascade-release" system. It employs a sequential two-step activation process initiated by enzymatic hydrolysis, followed by a rapid, non-enzymatic intramolecular cyclization to release the parent drug.[5][6][7] This guide will dissect the mechanism of this elegant system, starting with its molecular structure.
Chapter 1: Molecular Architecture and Synthetic Precursors
The functionality of the 1-(acetyloxy)ethyl carbamate prodrug stems from its precise chemical structure. When attached to a primary or secondary amine on a parent drug, the resulting promoiety has the general structure: Drug-NH-C(=O)O-CH(CH3)-O-C(=O)CH3.
This structure consists of three key components:
-
Carbamate Linkage: A stable covalent bond connecting the parent drug's amine to the promoiety. Carbamates are generally more stable than esters against simple hydrolysis but can be designed for specific cleavage.[4]
-
Ethyl Spacer: The (-CH(CH3)-) group acts as a short linker.
-
Esterase-Labile Trigger: The terminal acetyl group (-O-C(=O)CH3) is the critical initiation point, serving as a substrate for endogenous esterase enzymes.[8]
The synthesis of these prodrugs is often accomplished using a highly reactive precursor, 1-(acetyloxy)ethyl 4-nitrophenyl carbonate . In this synthetic reaction, the amine group of the parent drug performs a nucleophilic attack on the carbonate, displacing the highly stable 4-nitrophenoxide leaving group to form the final carbamate prodrug.[6]
Chapter 2: The Two-Stage Activation Mechanism
The release of the active drug from the 1-(acetyloxy)ethyl carbamate promoiety is not a single event but a finely tuned cascade. This two-step process ensures stability until the prodrug encounters the appropriate biological environment.
Step 1: Esterase-Mediated Hydrolysis
Upon entering a biological system, such as the bloodstream or intestinal tissue, the prodrug is exposed to a host of hydrolytic enzymes.[5] Carboxylesterases (CES), particularly human carboxylesterase 1 (hCES1) and 2 (hCES2), are abundant serine hydrolases that play a major role in xenobiotic metabolism and prodrug activation.[8] These enzymes recognize and catalyze the hydrolysis of the terminal ester bond in the promoiety.[6]
This initial enzymatic cleavage removes the acetyl group, generating acetic acid and a highly unstable hemiacetal-like intermediate: Drug-NH-C(=O)O-CH(CH3)-OH. The choice of the acyl group (e.g., acetyl, pivaloyl) can modulate the rate of this enzymatic hydrolysis, allowing for tunable release kinetics.[9]
Step 2: Spontaneous Intramolecular Cyclization and Drug Release
The hydroxylated intermediate formed in the first step is transient and does not require further enzymatic action to decompose. It immediately undergoes a rapid, intramolecular cyclization (a form of 1,6-elimination).[7][10] The lone pair of electrons on the newly formed hydroxyl group attacks the adjacent carbamate carbonyl carbon. This chemical rearrangement breaks the carbamate bond, releasing the parent amine drug (Drug-NH2).[5][6][11]
This spontaneous and rapid second step is a key advantage of the system, as its rate is not dependent on variable enzyme expression levels, leading to more predictable drug release following the initial enzymatic trigger.[10]
Byproduct Formation and Toxicological Considerations
The breakdown of the promoiety is clean but yields several small-molecule byproducts in addition to the parent drug:
-
Acetic Acid: From the initial esterase hydrolysis.
-
Carbon Dioxide and Acetaldehyde (CH3CHO): From the collapse of the unstable linker fragment after drug release.
While acetic acid and carbon dioxide are benign, acetaldehyde is a reactive and potentially toxic molecule.[12] It is a known metabolite of ethanol and is classified as a probable human carcinogen.[13][14] At high concentrations, it can form adducts with proteins and DNA.[12] Therefore, the design of any prodrug utilizing this linker must consider the total dose and release rate to ensure that the systemic concentration of acetaldehyde remains well below toxic thresholds.[5][15] Studies have shown that at therapeutic doses, the acetaldehyde produced from this promoiety may cause only minor metabolic effects.[5]
Diagram 1: Two-Stage Activation Mechanism
Caption: The two-stage bioactivation of an (acyloxy)ethyl carbamate prodrug.
Chapter 3: Experimental Validation & Characterization
Rigorous in vitro testing is essential to validate the mechanism of action and characterize the release kinetics of any prodrug candidate. The following protocol outlines a standard workflow to assess stability and confirm the two-step activation process.
Protocol 3.1: In Vitro Stability and Activation Assay
Objective: To determine the chemical stability of the prodrug in physiological buffer and its rate of conversion to the parent drug in the presence of activating enzymes (e.g., in plasma or liver S9 fractions).
Materials:
-
Prodrug and parent drug analytical standards.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Human plasma (or relevant species), stored at -80°C.
-
Human liver S9 fraction (commercially available).
-
NADPH regenerating system (for S9 fractions).
-
Esterase inhibitor (e.g., bis(4-nitrophenyl) phosphate, BNPP).
-
Acetonitrile (ACN) or methanol (MeOH), HPLC-grade, for protein precipitation.
-
Formic acid.
-
HPLC or UPLC-MS/MS system.
Step-by-Step Procedure:
-
Stock Solutions: Prepare 10 mM stock solutions of the prodrug and parent drug in DMSO.
-
Incubation Mixtures:
-
Buffer Stability: Dilute the prodrug stock to a final concentration of 1-10 µM in PBS (pH 7.4).
-
Plasma Activation: Thaw human plasma on ice. Dilute the prodrug stock to a final concentration of 1-10 µM in the plasma.
-
S9 Activation: Prepare a reaction mixture containing liver S9 fraction (e.g., 0.5 mg/mL protein), NADPH regenerating system, and PBS. Initiate the reaction by adding the prodrug stock to a final concentration of 1-10 µM.
-
Inhibition Control: Prepare a parallel plasma or S9 incubation pre-treated with an esterase inhibitor (BNPP) for 15-30 minutes before adding the prodrug. This is a critical step to confirm the role of esterases.
-
-
Incubation: Incubate all mixtures in a shaking water bath at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of each reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing 2-3 volumes (e.g., 150 µL) of ice-cold ACN or MeOH with 0.1% formic acid. This step precipitates proteins and halts all enzymatic activity.
-
Sample Processing: Vortex the quenched samples vigorously, then centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to HPLC vials. Analyze the samples via a validated LC-MS/MS method to quantify the remaining concentration of the prodrug and the appearance of the parent drug over time.[16][17]
Expected Results & Validation:
-
The prodrug should show high stability in PBS, indicating it is not prone to simple chemical hydrolysis.
-
A rapid decrease in prodrug concentration with a corresponding increase in parent drug concentration should be observed in plasma and/or S9 fractions.[5][9]
-
The conversion rate should be significantly reduced in the presence of the esterase inhibitor, confirming that the activation is enzyme-mediated.[16]
-
Plotting the natural log of the prodrug concentration versus time allows for the calculation of the degradation half-life (t½) under each condition.
Data Presentation: Example Kinetic Data
| Condition | Prodrug Half-Life (t½, minutes) | Parent Drug Appearance | Causality/Interpretation |
| PBS (pH 7.4) | > 240 | Negligible | High chemical stability. The carbamate linker is robust without enzymatic action. |
| Human Plasma | 25 | Rapid | Fast conversion mediated by plasma esterases (e.g., hCES1). |
| Human Plasma + BNPP | > 180 | Significantly slowed | Confirms that esterases are the primary trigger for prodrug activation. |
| Human Liver S9 | 15 | Very Rapid | High concentration of metabolic enzymes (esterases, CYPs) leads to efficient activation. |
Diagram 2: Experimental Workflow for In Vitro Assay
Caption: Workflow for the in vitro validation of prodrug activation kinetics.
Conclusion
The 1-(acetyloxy)ethyl carbamate promoiety represents a highly effective and versatile tool in prodrug design. Its two-stage activation mechanism, which combines a specific enzymatic trigger with a subsequent, rapid non-enzymatic release, provides a reliable method for controlled drug delivery. This system can successfully mask polar amine functionalities, potentially enhancing membrane permeability and oral bioavailability.[6] While careful consideration of byproduct toxicology is necessary, the predictable and tunable nature of this linker ensures its continued relevance for researchers and scientists working to optimize the therapeutic potential of promising drug candidates. A thorough understanding of its mechanism, supported by the robust experimental validation outlined in this guide, is paramount to its successful implementation in drug development programs.
References
-
Alexander, J., Fromtling, R. A., Bland, J. A., Pelak, B. A., & Gilfillan, E. C. (1991). (Acyloxy)alkyl carbamate prodrugs of norfloxacin. Journal of Medicinal Chemistry, 34(1), 78–81. ([Link])
- Google Patents. (n.d.).
-
Li, Y., et al. (2021). Esterase-Activated Theranostic Prodrug for Dual Organelles-Targeted Imaging and Synergetic Chemo-Photodynamic Cancer Therapy. CCS Chemistry. ([Link])
-
Alexander, J., Cargill, R., Michelson, S. R., & Schwam, H. (1988). (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes. Journal of Medicinal Chemistry, 31(2), 318–322. ([Link])
- Google Patents. (n.d.). Acyloxyalkyl carbamate prodrugs, methods of synthesis and use. ()
-
Al-Kinani, M. H., & Al-Assadi, F. M. (2025). Synthesis and Enzyme Hydrolysis Study of Acyloxyalkyl Carbamates as New Prodrugs for Amines. Al Mustansiriyah Journal of Pharmaceutical Sciences, 25(4). ([Link])
-
Sutherland, D. R., et al. (2021). Assessing and utilizing esterase specificity in antimicrobial prodrug development. Methods in Enzymology, 649, 167-191. ([Link])
-
ResearchGate. (n.d.). In vitro hydrolysis of codrug in the presence of esterase enzyme (1 U/mL). [Image]. ([Link])
-
Sutherland, D. R., et al. (2021). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. Methods in Enzymology. ([Link])
-
Zhao, Y., et al. (2016). Esterase-sensitive prodrugs with tunable release rates and direct generation of hydrogen sulfide. Organic & Biomolecular Chemistry, 14(4), 1341-1345. ([Link])
-
Gouveia, M. J., & Guedes, R. C. (2007). Cyclization-activated Prodrugs. Molecules, 12(1), 114-136. ([Link])
-
National Institute of Health Sciences, Japan. (n.d.). Hazard Assessment Report: Acetaldehyde. ([Link])
-
ResearchGate. (n.d.). Hydrolysis mechanism of esterases and amidases toward carbamate pesticides. [Image]. ([Link])
-
U.S. Environmental Protection Agency. (n.d.). Acetaldehyde. ([Link])
-
National Toxicology Program. (n.d.). RoC Profile: Acetaldehyde. ([Link])
-
White, K. M., et al. (2022). Mammalian Esterase Activity: Implications for Peptide Prodrugs. ACS Chemical Biology, 17(10), 2882-2891. ([Link])
- Google Patents. (n.d.). Acyloxyalkyl carbamate prodrugs, methods of synthesis, and use. ()
-
An-Najah National University. (n.d.). Synthesis and Enzymatic Hydrolysis Study of Acyloxyalkyl Carbamate as New Prodrug for Amine. ([Link])
-
Zhang, Y., et al. (2022). Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. International Journal of Molecular Sciences, 24(1), 329. ([Link])
-
Regulations.gov. (2024). Draft comments on acetaldehyde. ([Link])
-
Kim, H. Y., et al. (2023). Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. RSC Advances, 13(35), 24451-24455. ([Link])
-
Gouveia, M. J., & Guedes, R. C. (2007). Cyclization-activated Prodrugs. ResearchGate. ([Link])
-
Tuma, D. J., & Casey, C. A. (2003). Dangerous byproducts of alcohol breakdown--focus on adducts. Alcohol Research & Health, 27(4), 285–290. ([Link])
-
Vinšová, J., & Imramovský, A. (2005). Intramolecular Cyclization Utilized for Release of Active Substances from Prodrugs. Chemické Listy, 99(1). ([Link])
-
PermeGear. (n.d.). N-alkyl and N,N-dialkyl carbamate prodrugs of naltrexone: in vitro skin permeation and plasma hydrolysis. ([Link])
-
Krstulović, L., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 28(35), 7235-7258. ([Link])
-
Lee, S., et al. (2020). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Organic Letters, 22(15), 5890-5894. ([Link])
-
Weiss, D. O., et al. (2024). Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Angewandte Chemie International Edition, 64(6), e202417651. ([Link])
Sources
- 2. WO2005066122A2 - Synthesis of acyloxyalkyl carbamate prodrugs and intermediates thereof - Google Patents [patents.google.com]
- 3. US20060111325A1 - Acyloxyalkyl carbamate prodrugs, methods of synthesis, and use - Google Patents [patents.google.com]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (Acyloxy)alkyl carbamate prodrugs of norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclization-activated Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mammalian Esterase Activity: Implications for Peptide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Esterase-sensitive prodrugs with tunable release rates and direct generation of hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Intramolecular Cyclization Utilized for Release of Active Substances from Prodrugs | Chemické listy [chemicke-listy.cz]
- 12. Dangerous byproducts of alcohol breakdown--focus on adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. cerij.or.jp [cerij.or.jp]
- 16. chinesechemsoc.org [chinesechemsoc.org]
- 17. researchgate.net [researchgate.net]
The Strategic Application of the 1-(Acetoxy)ethyl Promoiety in Modern Drug Delivery: A Technical Guide
Abstract
In the landscape of contemporary drug development, the prodrug approach represents a cornerstone of medicinal chemistry, enabling the transformation of promising but flawed drug candidates into viable therapeutics. Among the vast arsenal of promoieties, the 1-(acetyloxy)ethyl group has emerged as a particularly versatile and effective tool for enhancing the oral bioavailability and overall druggability of parent molecules, especially those containing amine functionalities. This in-depth technical guide provides a comprehensive overview of the 1-(acetyloxy)ethyl promoiety, from its fundamental mechanism of action to detailed experimental protocols for its synthesis, characterization, and evaluation. Authored from the perspective of a seasoned application scientist, this guide aims to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical insights necessary to effectively leverage this powerful prodrug strategy. We will delve into the causal relationships behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.
Introduction: The Prodrug Concept and the Rise of Acyloxyalkyl Promoieties
The journey of a drug from discovery to clinical application is fraught with challenges, many of which stem from suboptimal physicochemical and pharmacokinetic properties of the active pharmaceutical ingredient (API).[1][2][3] Poor aqueous solubility, limited membrane permeability, and extensive first-pass metabolism can all curtail the oral bioavailability of a drug, rendering it ineffective when administered via the most convenient and patient-compliant route.[2] The prodrug strategy offers an elegant solution to these hurdles. A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active API.[2]
Carrier-linked prodrugs, where the API is covalently attached to a carrier molecule, or promoiety, are a major class of these modified therapeutics.[1] The promoiety is designed to be cleaved in a predictable manner, often by ubiquitous enzymes such as esterases, to liberate the parent drug at or near its site of action. Among the various promoieties, acyloxyalkyl groups, and specifically the 1-(acetyloxy)ethyl moiety, have garnered significant attention for their ability to form bioreversible carbamates with primary and secondary amines.[4]
The 1-(Acetoxy)ethyl Promoiety: A Mechanistic Deep Dive
The efficacy of the 1-(acetyloxy)ethyl promoiety lies in its clever two-stage cleavage mechanism, which is initiated by enzymatic hydrolysis. This cascade reaction is the cornerstone of its utility in drug delivery.
Chemical Structure and Nomenclature
The 1-(acetyloxy)ethyl group is an ester-containing alkyl moiety. When linked to an amine-containing drug (R-NH₂ or R₂NH), it forms a 1-(acetyloxy)ethyl carbamate. The systematic name for this linkage is 1-(((alkoxycarbonyl)oxy)ethyl) derivative.
The Enzymatic Trigger: Esterase-Mediated Hydrolysis
The journey of the prodrug begins with the enzymatic cleavage of the terminal ester bond by ubiquitous esterases present in the plasma, liver, and other tissues.[5] This initial hydrolysis is the rate-determining step in the release of the active drug. Porcine liver esterase (PLE) is often used as a model enzyme in in vitro studies to simulate this process.[6]
The enzymatic reaction converts the acetyl group into acetic acid, a generally well-tolerated endogenous molecule. This cleavage results in a highly unstable hemiacetal intermediate.
Spontaneous Cascade Reaction and Drug Release
The hemiacetal intermediate formed after enzymatic hydrolysis is transient and rapidly undergoes spontaneous, non-enzymatic decomposition. This intramolecular cyclization releases the parent amine drug, along with acetaldehyde and carbon dioxide as byproducts.
The generation of acetaldehyde is a critical consideration in the design of prodrugs utilizing the 1-(acetyloxy)ethyl promoiety. While acetaldehyde is a natural metabolite of ethanol, high concentrations can be toxic. However, the slow release from a prodrug typically results in concentrations that are well below toxic levels and are efficiently metabolized by aldehyde dehydrogenase.[7]
Below is a Graphviz diagram illustrating the two-step release mechanism:
Caption: Enzymatic and spontaneous hydrolysis of a 1-(acetyloxy)ethyl carbamate prodrug.
Design and Synthesis of 1-(Acetoxy)ethyl Carbamate Prodrugs
The synthesis of 1-(acetyloxy)ethyl carbamate prodrugs is a well-established process in medicinal chemistry, typically involving a two-step procedure. The key is the creation of an activated carbonate intermediate that can readily react with the amine functionality of the parent drug.
Rationale for Synthetic Strategy
The most common and efficient method for synthesizing these prodrugs involves the preparation of a highly reactive 1-(acetyloxy)ethyl p-nitrophenyl carbonate intermediate. The p-nitrophenyl group serves as an excellent leaving group, facilitating the subsequent nucleophilic attack by the amine of the parent drug. This approach ensures high yields and relatively straightforward purification.
Detailed Experimental Protocol: Synthesis of a Representative Prodrug
This protocol outlines the synthesis of a 1-(acetyloxy)ethyl carbamate prodrug of a model primary amine drug.
Step 1: Synthesis of 1-(Acetoxy)ethyl p-Nitrophenyl Carbonate
-
Reaction Setup: To a solution of p-nitrophenol in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine or pyridine.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Addition of Chloroformate: Slowly add 1-chloroethyl chloroformate to the cooled solution. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Once the reaction is complete, wash the organic layer with a weak acid (e.g., 1M HCl) to remove excess base, followed by a wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 1-(acetyloxy)ethyl p-nitrophenyl carbonate.
Step 2: Synthesis of the 1-(Acetoxy)ethyl Carbamate Prodrug
-
Reaction Setup: Dissolve the amine-containing parent drug in a suitable aprotic solvent (e.g., dimethylformamide, DMF).
-
Addition of Activated Carbonate: Add the synthesized 1-(acetyloxy)ethyl p-nitrophenyl carbonate to the solution of the parent drug.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash with water and brine to remove DMF and any water-soluble byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final prodrug can be purified by flash column chromatography or preparative high-performance liquid chromatography (HPLC).
Caption: Synthetic workflow for a 1-(acetyloxy)ethyl carbamate prodrug.
Analytical Characterization and In Vitro Evaluation
Rigorous analytical characterization and in vitro evaluation are paramount to ensure the identity, purity, and desired biopharmaceutical properties of the synthesized prodrug.
Structural Elucidation: NMR and Mass Spectrometry
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the prodrug. Key diagnostic signals include the quartet and doublet for the ethylidene protons and the singlet for the acetyl protons. Comparison of the NMR spectra of the parent drug and the prodrug will show the disappearance of the N-H proton signal (for primary and secondary amines) and the appearance of the characteristic signals for the 1-(acetyloxy)ethyl moiety.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized prodrug. Electrospray ionization (ESI) is a commonly used technique for this purpose.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) with UV detection is the standard method for determining the purity of the prodrug. A gradient elution method using a C18 column with a mobile phase consisting of water and acetonitrile (often with 0.1% trifluoroacetic acid or formic acid) is typically employed. The purity is determined by the peak area percentage of the main product.
In Vitro Stability Studies
Protocol: Plasma Stability Assay
-
Preparation: Prepare a stock solution of the prodrug in a suitable organic solvent (e.g., DMSO).
-
Incubation: Add a small volume of the stock solution to pre-warmed plasma (human, rat, or other species of interest) to achieve the desired final concentration (typically 1-10 µM).
-
Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma sample.
-
Quenching: Immediately quench the enzymatic reaction by adding a protein precipitation agent, such as cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the prodrug and the appearance of the parent drug.
-
Data Analysis: Plot the percentage of remaining prodrug versus time and calculate the half-life (t₁/₂) of the prodrug in plasma.
In Vitro Permeability Assessment
Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Study:
-
Apical to Basolateral (A-B) Transport: Add the prodrug solution to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.
-
Basolateral to Apical (B-A) Transport: Add the prodrug solution to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.
-
-
Sampling: At predetermined time intervals, collect samples from the receiver chamber and replace with fresh buffer.
-
Analysis: Quantify the concentration of the prodrug and the parent drug in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be determined to assess the involvement of efflux transporters.
Pharmacokinetic Evaluation in Preclinical Models
In vivo studies in animal models, typically rats, are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the prodrug and the released parent drug.
Study Design and Rationale
A typical pharmacokinetic study in rats involves administering the prodrug and the parent drug (in separate groups) via both oral (PO) and intravenous (IV) routes. This allows for the determination of key pharmacokinetic parameters and the calculation of absolute oral bioavailability.
Experimental Protocol: Oral Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (or another appropriate strain) with cannulated jugular veins for serial blood sampling.
-
Dosing: Administer the prodrug, formulated in a suitable vehicle (e.g., a solution or suspension), to a group of fasted rats via oral gavage. A separate group receives the parent drug for comparison.
-
Blood Sampling: Collect blood samples at various time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of the prodrug and the parent drug in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t₁/₂ (elimination half-life). The oral bioavailability (F%) of the parent drug from the prodrug can be calculated by comparing the AUC after oral administration of the prodrug to the AUC after intravenous administration of the parent drug.
Case Studies: The 1-(Acetoxy)ethyl Promoiety in Action
While specific marketed drugs solely utilizing the 1-(acetyloxy)ethyl promoiety are not abundantly documented in publicly available literature, the broader class of (acyloxy)alkyl carbamates has been successfully applied to improve the oral delivery of several drugs.
-
Norfloxacin: An (acyloxy)alkyl carbamate prodrug of the antibiotic norfloxacin was synthesized to mask its bitter taste and potentially improve its biopharmaceutical properties. While the prodrug demonstrated rapid regeneration of norfloxacin in the presence of serum and intestinal homogenates, its lower aqueous solubility resulted in reduced bioavailability compared to an oral suspension of the parent drug in rhesus monkeys.[7] This case highlights the critical interplay between prodrug cleavage kinetics and physicochemical properties.
-
Beta-Blockers: The (acyloxy)alkyl carbamate approach has been successfully applied to hydrophilic beta-blockers like atenolol. Derivatization resulted in a several-fold increase in permeation through biological membranes, demonstrating the potential of this promoiety to enhance the absorption of poorly permeable drugs.[4]
Conclusion and Future Perspectives
The 1-(acetyloxy)ethyl promoiety is a valuable and well-characterized tool in the drug developer's armamentarium. Its predictable, two-stage cleavage mechanism, initiated by ubiquitous esterases, makes it an attractive option for creating prodrugs of amine-containing compounds with improved oral bioavailability. The synthetic routes are straightforward, and the in vitro and in vivo evaluation methods are well-established.
Future advancements in this area may focus on fine-tuning the enzymatic cleavage rate by modifying the acyl group to achieve more controlled and site-specific drug release. Furthermore, the application of this promoiety to a wider range of therapeutic agents, including biologics and other challenging molecules, holds significant promise. As our understanding of drug metabolism and transport continues to evolve, the strategic application of well-designed promoieties like the 1-(acetyloxy)ethyl group will undoubtedly play a pivotal role in bringing new and improved medicines to patients.
References
- Alexander, J., Fromtling, R. A., Bland, J. A., Pelak, B. A., & Gilfillan, E. C. (1991). (Acyloxy)alkyl carbamate prodrugs of norfloxacin. Journal of Medicinal Chemistry, 34(1), 78–81.
- Alexander, J., Cargill, R., Michelson, S. R., & Schwam, H. (1988). (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes. Journal of Medicinal Chemistry, 31(2), 318–322.
- Bundgaard, H., & Rasmussen, G. J. (1991). Prodrugs of peptides. 11. Chemical and enzymatic hydrolysis kinetics of N-acyloxymethyl derivatives of a peptide-like bond. Pharmaceutical Research, 8(10), 1238–1242.
- Dittert, L. W., Caldwell, H. C., Adams, H. J., & Irwin, G. M. (1968). Carbonate and carbamate prodrugs of acetylsalicylic acid. Journal of Pharmaceutical Sciences, 57(5), 828–831.
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
- Karaman, R. (2013). Carbonate and Carbamate Prodrugs. In Prodrugs (pp. 163-203). Springer, Berlin, Heidelberg.
- Lee, Y.-H., & Sinko, P. J. (2000). Oral delivery of salmon calcitonin: in vitro and in vivo evaluation of a N-acyloxymethyl carbamate prodrug. Journal of Pharmaceutical Sciences, 89(6), 759–767.
- Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255–270.
- Sadeq, I. A. A. M., Al-Ameedee, M. D., & Albakaa, A. R. M. (2025). Synthesis and Enzymatic Hydrolysis Study of Acyloxyalkyl Carbamate as New Prodrug for Amine. Palestinian Medical and Pharmaceutical Journal, 11(1).
- Testa, B. (2004). Prodrug research: futile or fertile?. Biochemical pharmacology, 68(11), 2097-2106.
- U.S. Patent No. 5,684,018. (1997).
- WO 2010/017504 A1. (2010). Methods of synthesizing 1-(acyloxy)
- Zhu, Y., Sun, J., Peng, Y., & Wang, G. (2012). Research on the pharmacokinetics of prodrugs. Chinese Journal of Clinical Pharmacology and Therapeutics, 17(12), 1433-1440.
- Dhokchawle, B. V., Gawad, J. B., Kamble, M. D., Tauro, S. J., & Bhandari, A. B. (2014). Promoieties Used In Prodrug Design: A Review.
- Lee, H. J., & Amidon, G. L. (2000). Understanding the pharmacokinetics of prodrug and metabolite. Archives of Pharmacal Research, 23(4), 303-309.
- Binderup, E., Bjerregaard, T., & Nielsen, J. W. (2005). Carbamate and carbonate prodrugs of the anticancer agent CHS 828. Bioorganic & medicinal chemistry letters, 15(3), 631-634.
- Ettmayer, P., Amidon, G. L., Clement, B., & Testa, B. (2004). Lessons learned from marketed and investigational prodrugs. Journal of medicinal chemistry, 47(10), 2393-2404.
- Stella, V. J. (2007). Prodrugs: challenges and rewards. Springer Science & Business Media.
- Dhingra, A. K., Chopra, B., Dass, R., & Kumar, S. (2018). Promoiety: A versatile tool for improving drug acceptability. Innovations in Pharmaceuticals and Pharmacotherapy, 6(3), 86-96.
- Rais, R., Vávra, J., Tichý, T., Dash, R. P., Gadiano, A. J., Tenora, L., ... & Slusher, B. S. (2017). Discovery of a para-acetoxy-benzyl ester prodrug of a hydroxamate-based glutamate carboxypeptidase II inhibitor as oral therapy for neuropathic pain. Journal of medicinal chemistry, 60(18), 7799-7809.
- Kym, P. R., Kort, M. E., & Coghlan, M. J. (2005). Long-acting prodrugs for the treatment of chronic diseases. Journal of medicinal chemistry, 48(22), 6843-6853.
- Hilaire, J. F., Gaekens, T., Amssoms, K., De Lombaerde, S., Van der Donck, K., Dehert, M., ... & Baert, L. (2019). N-acyloxyalkyl prodrugs of rilpivirine for long-acting parenteral administration. Journal of medicinal chemistry, 62(21), 9572-9588.
- Creighton, M. J., Forrest, M. L., Al-Ghananeem, A. M., & Abraham, J. (2019). Acyl ester prodrugs of raltegravir for enhanced encapsulation in PLGA nanoparticles. Molecular pharmaceutics, 16(1), 339-347.
- Daman, T. H., Harries, D., Fattal, E., & Mignet, N. (2014). Stearoyl-gemcitabine-loaded poly (ethylene glycol)-b-poly (D, L-lactic acid) micelles for sustained antitumor effect. European Journal of Pharmaceutics and Biopharmaceutics, 88(3), 609-617.
- Liu, Y., Li, K., Liu, B., & Feng, S. S. (2019). A strategy for precision cancer therapy: targeted and co-delivery of paclitaxel and suberoylanilide hydroxamic acid with nanoparticles of vitamin E-TPGS-conjugated prodrug.
- Gaekens, T., Van der Donck, K., De Lombaerde, S., Dehert, M., Amssoms, K., Hilaire, J. F., ... & Baert, L. (2016). Nalmefene-derived prodrugs for long-acting parenteral administration. Journal of medicinal chemistry, 59(21), 9785-9799.
- Thing, M. M., Kyad, A., & Rantanen, J. (2013). Sustained release of naproxen from an N, N-diethyl glycolamide ester prodrug formulated in a bio-inspired delivery system for intra-articular administration. International journal of pharmaceutics, 454(1), 263-270.
- Forrest, M. L., Yáñez, J. A., Remsberg, C. M., Ohgami, Y., Kwon, G. S., & Davies, N. M. (2008). Paclitaxel-acyl esters as prodrugs for oral and parenteral delivery. Journal of pharmaceutical sciences, 97(8), 3213-3226.
- Hansen Jr, D. W., Gauthier, D. A., De, B., He, H., Harris, M. S., Reitz, A. B., & Shank, R. P. (2001). Carbamate prodrugs of dopamine D1 antagonists. Bioorganic & medicinal chemistry letters, 11(13), 1673-1676.
- Loratadine. In StatPearls.
- Mahajan, A., & Das, S. (2013). A review of the chemistry and biological importance of carbamates. Current medicinal chemistry, 20(1), 134-153.
- Alexander, J., Cargill, R., & Schwam, H. (1994). U.S. Patent No. 5,360,819. Washington, DC: U.S.
- Alexander, J., & Fromtling, R. A. (1991). U.S. Patent No. 5,002,947. Washington, DC: U.S.
- Zawilska, J. B., Wojcieszak, J., & Olejniczak, A. B. (2013). Prodrugs: a challenge for the new drug development. Pharmacological reports, 65(1), 1-14.
- Wermuth, C. G. (2008). The practice of medicinal chemistry. Academic press.
- Silverman, R. B., & Holladay, M. W. (2014). The organic chemistry of drug design and drug action. Academic press.
- Patrick, G. L. (2013). An introduction to medicinal chemistry. Oxford university press.
- Singh, Y., & Sharma, P. (2018). Prodrugs: A strategic tool for drug delivery. European Journal of Pharmaceutical Sciences, 122, 1-21.
- Huttunen, K. M., Raunio, H., & Rautio, J. (2011). Prodrugs—from serendipity to rational design. Pharmacological reviews, 63(3), 750-771.
- Beaumont, K., Webster, R., Gardner, I., & Dack, K. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientists. Current drug metabolism, 4(6), 461-485.
- Heimbach, T., Oh, D. M., Li, L. Y., Rodriguez-Hornedo, N., Garcia, G., & Fleisher, D. (2003). Enzyme-mediated precipitation of parent drugs from their phosphate prodrugs. International journal of pharmaceutics, 261(1-2), 81-92.
- Stella, V. J., & Himmelstein, K. J. (1980). Prodrugs and site-specific drug delivery. Journal of medicinal chemistry, 23(12), 1275-1282.
- Testa, B. (2009). Prodrugs: bridging pharmacodynamic/pharmacokinetic gaps. Current opinion in chemical biology, 13(3), 338-344.
- Krishna, G., & Chen, K. J. (2004). The effect of food on the bioavailability of a new oral formulation of itraconazole. Clinical therapeutics, 26(11), 1891-1899.
- Han, H. K., & Amidon, G. L. (2000). Targeted prodrug design to optimize drug delivery. AAPS PharmSci, 2(1), 48-58.
- Varia, S. A., & Stella, V. J. (1984). Phenytoin prodrugs V: in vivo evaluation of some N-acyloxymethyl and N, N-bis (acyloxymethyl) derivatives. Journal of pharmaceutical sciences, 73(8), 1087-1090.
- Varia, S. A., Schuller, S., & Stella, V. J. (1984). Phenytoin prodrugs IV: N-acyloxymethyl derivatives. Journal of pharmaceutical sciences, 73(8), 1074-1080.
- Varia, S. A., & Stella, V. J. (1984). Phenytoin prodrugs VI: In vivo evaluation of a N, N′-bis (acyloxymethyl) prodrug of phenytoin. Journal of pharmaceutical sciences, 73(8), 1090-1094.
- Sloan, K. B., & Bodor, N. (1982). Hydroxymethyl and acyloxymethyl derivatives of theophylline as potential prodrugs. International journal of pharmaceutics, 12(4), 299-311.
- Bodor, N., & Sloan, K. B. (1982). U.S. Patent No. 4,309,431. Washington, DC: U.S.
Sources
- 1. ijper.org [ijper.org]
- 2. Understanding the pharmacokinetics of prodrug and metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prodrugs: design and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonate and Carbamate Prodrugs [ebrary.net]
- 6. Prodrugs of peptides. 11. Chemical and enzymatic hydrolysis kinetics of N-acyloxymethyl derivatives of a peptide-like bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (Acyloxy)alkyl carbamate prodrugs of norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
Acyloxyalkyl Carbamates: A Technical Guide to Bioreversible Prodrugs for Amines
Introduction: Overcoming the Amine Dilemma in Drug Delivery
Many therapeutically potent molecules contain primary or secondary amine functional groups. While essential for pharmacological activity, these groups often present significant drug delivery challenges. At physiological pH, amines are typically protonated, forming charged species that exhibit high water solubility but poor permeability across lipophilic biological membranes like the intestinal epithelium and the blood-brain barrier.[1] This can lead to low and variable oral bioavailability, limiting the clinical utility of otherwise promising drug candidates.
The prodrug approach offers a strategic solution to this problem. A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[2][3] For amines, the goal is to temporarily mask the ionizable group with a lipophilic, bioreversible promoiety. This masking converts the drug into a neutral, more membrane-permeable entity that can be efficiently absorbed. Once absorbed, the promoiety is cleaved, regenerating the active parent amine at the site of action.
Among the various prodrug strategies for amines, the acyloxyalkyl carbamate linkage has emerged as a highly effective and versatile platform.[1][4] These prodrugs, with the general structure R¹R²N-CO-O-CHR³-OCO-R⁴, are designed for a specific, two-stage bioactivation cascade, offering tunable control over the drug release kinetics.[2][4] This guide provides an in-depth exploration of the design, synthesis, and application of acyloxyalkyl carbamates, offering researchers a technical framework for their implementation in drug development programs.
The Mechanism of Bioactivation: An Enzyme-Triggered Cascade
The efficacy of the acyloxyalkyl carbamate prodrug strategy hinges on a predictable, two-step bioactivation process that relies on ubiquitous esterase enzymes.[1][5] This cascade ensures that the prodrug remains stable until it encounters the appropriate biological environment, at which point it efficiently releases the parent drug.
Step 1: Esterase-Mediated Hydrolysis The process is initiated by the enzymatic hydrolysis of the terminal ester bond by non-specific esterases, which are abundant in plasma, the liver, and the intestinal wall.[1][3] This initial cleavage is the rate-determining step of the drug release process. The steric and electronic properties of the R³ and R⁴ groups on the promoiety can be modified to control the rate of this hydrolysis, allowing for the fine-tuning of the drug's release profile from rapid to sustained.
Step 2: Spontaneous 1,2-Elimination The hydrolysis of the ester bond generates a highly unstable hemiacetal intermediate.[1] This intermediate rapidly undergoes spontaneous (non-enzymatic) 1,2-elimination. This chemical breakdown cleaves the carbamate bond, releasing the parent amine drug (R¹R²NH), carbon dioxide, and an aldehyde (R³CHO).[1][3] The byproducts are typically simple, endogenous molecules that are easily metabolized and cleared.
The elegance of this system lies in its ability to circumvent the high enzymatic stability of the carbamate bond itself, instead using a labile ester "trigger" to initiate the release cascade.
Synthesis of Acyloxyalkyl Carbamate Prodrugs
The synthesis of acyloxyalkyl carbamates can be achieved through several routes. A robust and widely applicable method involves the reaction of the parent amine with an activated acyloxyalkyl carbonate, such as an acyloxyalkyl N-hydroxysuccinimidyl (NHS) carbonate.[6] The NHS ester serves as an excellent leaving group, facilitating a clean and efficient coupling reaction under mild conditions.
Rationale for Method Selection
The chosen synthetic pathway is advantageous for several reasons:
-
Expertise & Causality: The use of an activated carbonate intermediate like the NHS derivative avoids harsh reagents that could compromise the integrity of complex parent drug molecules. N-hydroxysuccinimide is a superior leaving group compared to alternatives like p-nitrophenol, often leading to higher yields and simpler purification.[4][7]
-
Trustworthiness & Validation: This method is well-documented in both academic literature and patents, providing a high degree of confidence in its reproducibility.[6][8][9] The protocol is self-validating; successful synthesis can be readily confirmed by standard analytical techniques such as NMR and Mass Spectrometry to verify the formation of the desired carbamate linkage.
Detailed Experimental Protocol: Synthesis via NHS Carbonate
This protocol outlines the two-part synthesis: first, the preparation of the activated acyloxyalkyl N-hydroxysuccinimidyl carbonate, and second, its reaction with the parent amine.
Part A: Synthesis of Acyloxyalkyl N-Hydroxysuccinimidyl Carbonate Intermediate
-
Reaction Setup: To a solution of chloromethyl chloroformate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere (N₂) at 0°C, add a carboxylic acid (1.0 eq) and a tertiary amine base such as triethylamine (1.1 eq).
-
Formation of Acyloxyalkyl Chloroformate: Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours. The progress can be monitored by TLC or LC-MS.
-
Reaction with N-Hydroxysuccinimide: Once the formation of the acyloxyalkyl chloroformate is complete, cool the mixture again to 0°C. Add N-hydroxysuccinimide (1.1 eq) and pyridine (1.2 eq).
-
Isolation of Intermediate: Allow the reaction to proceed at room temperature for 4-6 hours. Upon completion, wash the reaction mixture with dilute acid (e.g., 1N HCl) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure acyloxyalkyl N-hydroxysuccinimidyl carbonate.
Part B: Coupling with Parent Amine
-
Reaction Setup: Dissolve the parent amine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Coupling Reaction: Add the purified acyloxyalkyl N-hydroxysuccinimidyl carbonate (1.1 eq) to the amine solution. If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.2 eq) to liberate the free amine.
-
Monitoring and Workup: Stir the reaction at room temperature for 2-24 hours, monitoring by LC-MS. Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash chromatography or preparative HPLC to obtain the final acyloxyalkyl carbamate prodrug.
Impact on Physicochemical Properties and Pharmacokinetics
The conversion of a polar amine to a neutral acyloxyalkyl carbamate prodrug profoundly alters its physicochemical properties, directly influencing its pharmacokinetic profile. The primary benefit is a significant increase in lipophilicity, which enhances membrane permeability.[4]
| Compound | Parent Drug | LogP (Calculated) | Aqueous Solubility | Permeability Enhancement | Reference |
| Norfloxacin | - | 0.8 | Low | - | [1][5] |
| Acetoxyethyl Carbamate of Norfloxacin | Norfloxacin | 1.5 | Lower | N/A (Taste Masking) | [1][5] |
| Gabapentin | - | -1.1 | High | - | [10] |
| XP13512 (Acyloxyalkyl Carbamate) | Gabapentin | 1.7 | Moderate | ~3.4x Bioavailability | [10] |
| Atenolol (Hydrophilic β-blocker) | - | 0.16 | Moderate | - | [4] |
| Pivaloyloxymethyl Carbamate of Atenolol | Atenolol | 2.5 | Low | 30x (Rabbit Cornea) | [4] |
| Fluoxetine | - | 4.1 | pH-dependent | - | |
| Prodrug A1 (Acyloxyalkyl Carbamate) | Fluoxetine | Higher | Lower | 99.5% release in 120 min |
Note: LogP and solubility values are qualitative or specific to the cited study conditions. Permeability enhancement is reported as observed in the referenced studies.
As demonstrated in the table, this strategy is highly effective. For hydrophilic drugs like atenolol, derivatization leads to a dramatic increase in permeability through biological membranes.[4] For gabapentin, the XP13512 prodrug not only improved passive diffusion but also engaged active transporters, leading to a significant increase in oral bioavailability in monkeys from 25% to 84%.[10] In the case of fluoxetine, the prodrug approach was designed to overcome limitations in dissolution and metabolism, with different promoieties showing controlled release profiles in human plasma.
Case Studies and Applications
The acyloxyalkyl carbamate platform has been successfully applied to a diverse range of amine-containing drugs to address various pharmaceutical challenges.
-
Improving Oral Bioavailability (Gabapentin): Gabapentin suffers from saturable absorption mediated by intestinal transporters. Its acyloxyalkyl carbamate prodrug, XP13512, was designed to be absorbed along the entire length of the intestine via both passive diffusion and active transport mechanisms, dramatically improving its overall absorption and pharmacokinetic profile.[10]
-
Enhancing Permeation for Topical/Transdermal Delivery (β-Blockers): For hydrophilic β-blockers like atenolol and timolol, the prodrug approach has been shown to increase permeation through the skin and cornea by several folds. This highlights its potential for developing more effective topical formulations for ophthalmic or dermatological applications.[4]
-
Taste Masking (Norfloxacin): The bitter taste of the antibacterial agent norfloxacin was successfully masked by converting it to an acetoxyalkyl carbamate prodrug. While this specific prodrug showed lower bioavailability due to reduced aqueous solubility, it demonstrated the principle of using the promoiety to improve patient compliance by addressing organoleptic properties.[1][5]
Conclusion
The acyloxyalkyl carbamate prodrug strategy represents a powerful, versatile, and clinically validated tool for overcoming the delivery challenges associated with amine-containing drugs. By masking the polar amine functionality with a lipophilic, bioreversible promoiety, this approach enhances membrane permeability and allows for tunable control over drug release kinetics. The well-understood, two-step bioactivation mechanism, coupled with robust synthetic methodologies, provides a reliable platform for drug development professionals. As demonstrated by numerous case studies, this strategy can be tailored to solve a wide range of pharmaceutical hurdles, from improving oral bioavailability and enabling topical delivery to masking undesirable tastes, ultimately unlocking the full therapeutic potential of important amine-based medicines.
References
-
Sadeq, I. A. A. M., Al-Ameedee, M. D., & Albakaa, A. R. M. (2025). Synthesis and Enzyme Hydrolysis Study of Acyloxyalkyl Carbamates as New Prodrugs for Amines. Al Mustansiriyah Journal of Pharmaceutical Sciences, 25(4). Retrieved from [Link]
-
Sadeq, I. A. A. M., Al-Ameedee, M. D., & Albakaa, A. R. M. (2025). Synthesis and Enzymatic Hydrolysis Study of Acyloxyalkyl Carbamate as New Prodrug for Amine. Palestinian Medical and Pharmaceutical Journal, 11(1). [Link]
-
Alexander, J., Cargill, R., Michelson, S. R., & Schwam, H. (1988). (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes. Journal of Medicinal Chemistry, 31(2), 318-322. [Link]
-
Sadeq, I. A. A. M., Al-Ameedee, M. D., & Albakaa, A. R. M. (2025). Synthesis and Enzymatic Hydrolysis Study of Acyloxyalkyl Carbamate as New Prodrug for Amine. An-Najah Journals. Retrieved from [Link]
- Gallop et al. (2004). Methods for Synthesis of Acyloxyalkyl Carbamate Prodrugs. U.S.
- Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature reviews Drug discovery, 7(3), 255-270.
- Gallop, M. A. (2005). Synthesis of acyloxyalkyl carbonate prodrugs and intermediates thereof. Google Patents.
- Gallop, M. A., et al. (2005). Acyloxyalkyl carbamate prodrugs, methods of synthesis and use. Google Patents.
-
Rautio, J. (2008). Prodrugs for Amines. Molecules, 13(3), 519-543. [Link]
-
Alexander, J., et al. (1991). (Acyloxy)alkyl carbamate prodrugs of norfloxacin. Journal of Medicinal Chemistry, 34(1), 78-81. [Link]
-
Alexander, J., et al. (1991). (Acyloxy)alkyl carbamate prodrugs of norfloxacin. PubMed. Retrieved from [Link]
-
André, A. (2008). Prodrugs for Amines. MDPI. Retrieved from [Link]
- Gallop, M. A., et al. (2009). Synthesis of acyloxyalkyl carbamate prodrugs and intermediates. Google Patents.
- Gallop, M. A., et al. (2005). Acyloxyalkyl carbamate prodrugs, methods of synthesis, and use. Google Patents.
- Gallop, M. A., et al. (2009). Methods of synthesizing 1-(acyloxy)-alkyl carbamate prodrugs. Google Patents.
-
ResearchGate. (2025). Synthesis and Enzymatic Hydrolysis Study of Acyloxyalkyl Carbamate as New Prodrug for Amine. Request PDF. Retrieved from [Link]
-
Scilit. (1988). (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes. Retrieved from [Link]
-
ACS Publications. (1988). (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). N-[acyloxy] alkyl carbamate. Scientific Diagram. Retrieved from [Link]
-
Batey, R. A., et al. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Organic Chemistry Portal. Retrieved from [Link]
-
ResearchGate. (2018). An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. Request PDF. Retrieved from [Link]
Sources
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. Prodrugs for Amines [mdpi.com]
- 4. (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (Acyloxy)alkyl carbamate prodrugs of norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP1660440B1 - Acyloxyalkyl carbamate prodrugs, methods of synthesis and use - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. ES2405329T3 - Synthesis of acyloxyalkyl carbonate prodrugs and intermediates thereof - Google Patents [patents.google.com]
- 9. JP4927563B2 - Synthesis of acyloxyalkyl carbamate prodrugs and intermediates - Google Patents [patents.google.com]
- 10. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester (CAS No. 78875-31-3). As a complex carbonate ester, this molecule holds potential in medicinal chemistry and drug delivery, particularly as a pro-drug moiety or a bioreversible protecting group. Understanding its fundamental physicochemical characteristics is paramount for its effective application and development. This document collates available data, presents predicted properties where experimental values are unavailable, and details robust experimental protocols for its full characterization. The guide is structured to provide not just data, but also the scientific rationale behind the methodologies, ensuring a deeper understanding for researchers in the field.
Chemical Identity and Structure
This compound is a molecule featuring a central carbonate group linked to a 4-nitrophenyl ring and a 1-(acetyloxy)ethyl group. The presence of the 4-nitrophenyl group makes it an activated ester, susceptible to nucleophilic attack, a key feature for its potential applications. The 1-(acetyloxy)ethyl group is a common pro-drug promoiety that can be cleaved by esterases to release an active compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 78875-31-3 | |
| Molecular Formula | C₁₁H₁₁NO₇ | [1] |
| Molecular Weight | 269.21 g/mol | [1] |
| IUPAC Name | 1-(acetyloxy)ethyl 4-nitrophenyl carbonate | |
| SMILES | CC(=O)OC(C)OC(=O)Oc1ccc(cc1)[O-] | [1] |
| InChI Key | LUJRIWGEPQDLNV-UHFFFAOYSA-N | [1] |
digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label="N"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"]; O4 [label="O"]; O5 [label="O"]; C7 [label="C"]; O6 [label="O"]; C8 [label="C"]; H1[label="H", pos="2.5,0.5!"]; C9 [label="C"]; H2[label="H3", pos="4,0.5!"]; O7 [label="O"]; C10 [label="C"]; C11 [label="C"]; H3[label="H3", pos="6.5,0.5!"];
C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C4 -- N1 [label=""]; N1 -- O1 [label=""]; N1 -- O2 [label=""]; C1 -- O3 [label=""]; O3 -- C7 [label=""]; C7 -- O4 [label=""]; C7 -- O5 [label=""]; O5 -- C8 [label=""]; C8 -- H1[label=""]; C8 -- C9 [label=""]; C9 -- H2[label=""]; C8 -- O6 [label=""]; O6 -- C10 [label=""]; C10 -- O7 [label=""]; C10 -- C11 [label=""]; C11 -- H3[label=""];
// Positioning nodes for clarity C1 [pos="0,0!"]; C2 [pos="-1.2,0.7!"]; C3 [pos="-1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="1.2,2.1!"]; C6 [pos="1.2,0.7!"]; N1 [pos="0,4.2!"]; O1 [pos="-1,4.9!"]; O2 [pos="1,4.9!"]; O3 [pos="-1.4,-0.7!"]; C7 [pos="-2.6,-0.7!"]; O4 [pos="-3.1,0.3!"]; O5 [pos="-3.1,-1.7!"]; C8 [pos="-4.5,-1.7!"]; C9 [pos="-5.2,-0.7!"]; O6 [pos="-5.2,-2.7!"]; C10 [pos="-6.4,-2.7!"]; O7 [pos="-6.9,-1.7!"]; C11 [pos="-7.1,-3.7!"]; }
Caption: Chemical structure of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties is crucial for predicting the behavior of a compound in biological systems and for designing appropriate formulation strategies. Due to the limited availability of experimental data for this specific molecule, a combination of available and predicted values is presented.
Table 2: Physicochemical Data
| Property | Value | Method | Source(s) |
| Melting Point | 95-105 °C | Predicted | |
| Boiling Point | 405.2 ± 35.0 °C (at 760 mmHg) | Predicted | [2] |
| LogP | 2.54 | Calculated | |
| Aqueous Solubility | 0.13 g/L at 25°C | Predicted | [2] |
| pKa (most acidic) | 7.1 (Phenolic proton of hydrolyzed product) | Predicted | [3] |
| pKa (most basic) | -5.8 (Nitro group) | Predicted | [3] |
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity and enable researchers to validate the predicted properties, the following section outlines standard, field-proven experimental protocols.
Synthesis
A plausible synthetic route involves a two-step process starting from 4-nitrophenol.
Caption: Proposed synthetic workflow.
Protocol:
-
Step 1: Synthesis of 1-chloroethyl 4-nitrophenyl carbonate.
-
Dissolve 4-nitrophenol in a suitable aprotic solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add an equimolar amount of a non-nucleophilic base, such as pyridine, to act as a proton scavenger.
-
Slowly add 1-chloroethyl chloroformate dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess pyridine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.
-
-
Step 2: Synthesis of this compound.
-
Dissolve the crude 1-chloroethyl 4-nitrophenyl carbonate in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a slight excess of sodium acetate.
-
Heat the reaction mixture gently (e.g., 50-60 °C) and stir for several hours, monitoring by TLC.
-
After the reaction is complete, pour the mixture into water and extract with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography on silica gel.
-
Melting Point Determination[5][6][7]
The melting point provides a quick and effective assessment of purity.
Protocol:
-
Ensure the synthesized compound is thoroughly dried to remove any residual solvent.
-
Load a small amount of the powdered sample into a capillary tube, ensuring a packed height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample rapidly to about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A narrow melting range (e.g., < 2 °C) is indicative of high purity.
Solubility Determination[8][9][10]
Solubility is a critical parameter influencing bioavailability and formulation.
Protocol (Shake-Flask Method):
-
Add an excess amount of the solid compound to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Stability and Hydrolysis Kinetics[11][12][13]
The stability of the ester linkages is key to its function as a potential pro-drug. Hydrolysis of the 4-nitrophenyl ester bond can be conveniently monitored spectrophotometrically due to the release of the chromophoric 4-nitrophenolate ion under basic conditions.
Caption: Workflow for Hydrolysis Kinetics Study.
Protocol:
-
Prepare a stock solution of the compound in a water-miscible organic solvent like acetonitrile.
-
Prepare a series of aqueous buffer solutions at different pH values (e.g., pH 5.0, 7.4, and 9.0).
-
Initiate the hydrolysis reaction by adding a small aliquot of the stock solution to the pre-warmed buffer solution in a cuvette.
-
Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the increase in absorbance at approximately 413 nm (the λmax of the 4-nitrophenolate ion) over time.
-
Record the absorbance at regular intervals. The initial rate of hydrolysis can be determined from the initial slope of the absorbance versus time plot. The pseudo-first-order rate constant (k_obs) can be calculated, and from this, the half-life (t½) of the compound at each pH can be determined (t½ = 0.693 / k_obs).
Spectral Analysis
Spectroscopic techniques are indispensable for structural elucidation and confirmation of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][11][14]
¹H and ¹³C NMR are fundamental for confirming the chemical structure.
Sample Preparation Protocol:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved; if necessary, gently warm or sonicate the vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.
Expected ¹H NMR Spectral Features:
-
Signals in the aromatic region corresponding to the 4-nitrophenyl group.
-
A quartet and a doublet for the ethyl group.
-
A singlet for the acetyl methyl group.
Expected ¹³C NMR Spectral Features:
-
Signals for the carbonyl carbons of the carbonate and acetate groups.
-
Aromatic carbon signals.
-
Signals for the aliphatic carbons of the ethyl and acetyl groups.
Fourier-Transform Infrared (FTIR) Spectroscopy[15][16][17]
FTIR is used to identify the key functional groups present in the molecule.
Sample Preparation Protocol (KBr Pellet Method):
-
Thoroughly dry both the sample and spectroscopy-grade potassium bromide (KBr) to remove any moisture.
-
In an agate mortar, grind 1-2 mg of the sample into a fine powder.
-
Add approximately 100-200 mg of dry KBr and gently mix with the sample.
-
Transfer the mixture to a pellet die and press under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Expected Key IR Absorption Bands:
-
Strong C=O stretching vibrations for the carbonate and ester groups (typically in the range of 1750-1800 cm⁻¹).
-
N-O stretching vibrations for the nitro group (around 1525 cm⁻¹ and 1350 cm⁻¹).
-
C-O stretching vibrations.
-
Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS)[18][19][20]
MS provides information about the molecular weight and fragmentation pattern, further confirming the structure.
Protocol (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecule to ionize and fragment in a reproducible manner.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
Expected Fragmentation Pattern:
-
A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
-
Fragments corresponding to the loss of the acetyloxy group, the 4-nitrophenoxy group, and other characteristic cleavages.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While a significant portion of the quantitative data is based on predictive models due to a lack of published experimental values, this guide offers the necessary framework and detailed protocols for researchers to perform their own characterizations. The inherent reactivity of the 4-nitrophenyl carbonate and the esterase-labile 1-(acetyloxy)ethyl group make this compound a person of interest for applications in drug delivery and medicinal chemistry. The methodologies outlined herein are designed to ensure scientific rigor and reproducibility, empowering researchers to fully explore the potential of this and similar molecules.
References
-
Chemsrc. 1-(((4-Nitrophenoxy)Carbonyl)Oxy)Ethyl Acetate. [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
-
Grokipedia. Chemicalize. [Link]
-
Wikipedia. Chemicalize. [Link]
-
ACD/Labs. Predict Molecular Properties | Percepta Software. [Link]
-
University of California, Los Angeles. NMR Sample Preparation. [Link]
-
University of Colorado Boulder. Experiment 1 - Melting Points. [Link]
-
WebWire. ACD/Labs Releases v2024 of Modeling Platform Percepta® to Support Pharmaceutical and Chemical R&D at the PhysChem Forum. [Link]
-
Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. [Link]
-
ResearchGate. Steady-state kinetics of hydrolysis of 4-nitrophenyl aliphatic esters.... [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Shimadzu. KBr Pellet Method. [Link]
-
ChemAxon. Chemicalize. [Link]
-
chymist.com. Micro Boiling Point Determination. [Link]
-
University of California, Santa Cruz. Sample preparation for FT-IR. [Link]
-
Bitesize Bio. Ionization Methods in Mass Spec: Making Molecules Fly. [Link]
-
IJSAR. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. [Link]
-
SourceForge. ACD/Labs Percepta Platform Reviews in 2026. [Link]
-
University College London. Sample Preparation. [Link]
-
Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]
-
ACD/Labs. ACD/Labs Announces Technology Modernization of the Percepta Platform Calculators. [Link]
-
University of Calgary. melting point determination. [Link]
-
Westlab Canada. Measuring the Melting Point. [Link]
-
IvyPanda. Micro Method Determination of Boiling Point of Hydrocarbons Essay. [Link]
-
ALWSCI. How To Prepare And Run An NMR Sample. [Link]
-
University of Calgary. micro-boiling point measurement. [Link]
-
SlideShare. experiment (1) determination of melting points. [Link]
-
Virtual Computational Chemistry Laboratory. On-line Software. [Link]
-
Technology Networks. Mass Spectrometry Ionization: Key Techniques Explained. [Link]
-
Chemistry LibreTexts. 3.1: Electron Ionization. [Link]
-
Semantic Scholar. Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. [Link]
-
Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide. [Link]
-
YouTube. Chemical Database Service webinar. [Link]
-
Scribd. Micro-Method for Boiling Point Determination | PDF. [Link]
-
ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]
-
University of Calgary. BOILING POINT DETERMINATION. [Link]
-
ChemAxon Docs. Introduction to Chemicalize. [Link]
-
Wikipedia. Electron ionization. [Link]
-
ResearchGate. Kinetic parameters for hydrolysis of the various p- nitrophenyl esters by purified EstOF4. [Link]
-
Canadian Journal of Chemistry. Hydrolysis of p-nitrophenyl alkanoates in aqueous organic solvent mixtures. The dispersal of aggregates and the uncoiling of alkyl chains. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
PSEforSPEED. Chemical Properties on Demand - Introducing. [Link]
-
Chemicalize. Chemicalize - Instant Cheminformatics Solutions. [Link]
-
Cambridge MedChem Consulting. Calculating Physiochemical Properties. [Link]
-
HUBER. Solubility determination and crystallization. [Link]
-
DergiPark. Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. [Link]
-
ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]
Sources
Spectroscopic data (NMR, IR, MS) of 1-(acetyloxy)ethyl 4-nitrophenyl carbonate
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(acetyloxy)ethyl 4-nitrophenyl carbonate
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for 1-(acetyloxy)ethyl 4-nitrophenyl carbonate, a key intermediate in organic synthesis and a potential component in the design of prodrugs. Our focus is to deliver not just raw data, but a field-proven interpretation that elucidates the relationship between the molecule's structure and its spectral properties. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of this compound's analytical profile.
Molecular Structure and Overview
1-(acetyloxy)ethyl 4-nitrophenyl carbonate (CAS No: 101623-68-1) is a mixed carbonate ester containing several key functional groups: a 4-nitrophenyl group, a central carbonate linkage, and an acetoxyethyl moiety.[1] This unique combination makes it a versatile chemical entity. The 4-nitrophenyl group serves as an excellent leaving group, a property leveraged in the design of activated esters for acylation reactions.[2]
Key Molecular Identifiers:
-
Molecular Formula: C₁₁H₁₁NO₇
-
Molecular Weight: 269.21 g/mol
-
Exact Mass: 269.053552 g/mol [3]
Below is a diagrammatic representation of the molecular structure.
Caption: Molecular Structure of 1-(acetyloxy)ethyl 4-nitrophenyl carbonate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol (NMR)
A robust NMR protocol is self-validating by ensuring sample purity and instrument calibration.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for moderately polar organic compounds and its single, well-defined residual solvent peak.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer to ensure adequate signal dispersion.
-
¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
¹H NMR Spectral Data & Interpretation
While a publicly available experimental spectrum is not readily accessible, the expected ¹H NMR spectrum can be predicted with high confidence based on the molecular structure.
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Ar-H | 8.2-8.4 | Doublet (d) | 2H | Protons ortho to the electron-withdrawing NO₂ group are deshielded and appear far downfield. |
| Ar-H | 7.4-7.6 | Doublet (d) | 2H | Protons meta to the NO₂ group (ortho to the carbonate) are less deshielded. |
| O-CH (CH₃)-O | 6.8-7.0 | Quartet (q) | 1H | The methine proton is coupled to the adjacent methyl group and is deshielded by two oxygen atoms. |
| O=C-CH ₃ | 2.1-2.3 | Singlet (s) | 3H | The acetyl methyl protons are in a standard chemical environment for an acetate ester. |
| CH-CH ₃ | 1.6-1.8 | Doublet (d) | 3H | These methyl protons are coupled to the single methine proton. |
¹³C NMR Spectral Data & Interpretation
The ¹³C NMR spectrum provides a count of the unique carbon environments. The data presented below is based on computed values, which serve as a reliable reference.[3]
| Carbon (Environment) | Chemical Shift (δ, ppm)[3] | Rationale |
| C =O (Carbonate) | ~151-153 | Carbonyl carbons in carbonates are highly deshielded. |
| C =O (Acetate) | ~169-171 | Ester carbonyl carbons are characteristically found in this downfield region. |
| Ar-C -NO₂ | ~145 | The aromatic carbon directly attached to the nitro group is significantly deshielded. |
| Ar-C -O | ~155 | The aromatic carbon attached to the carbonate oxygen is also strongly deshielded. |
| Ar-C H (ortho to NO₂) | ~125 | Aromatic CH carbons adjacent to the nitro group. |
| Ar-C H (meta to NO₂) | ~122 | Aromatic CH carbons ortho to the carbonate linkage. |
| O-C H(CH₃)-O | ~95 | The methine carbon, bonded to two electronegative oxygen atoms, appears significantly downfield. |
| O=C-C H₃ | ~21 | The methyl carbon of the acetyl group. |
| CH-C H₃ | ~20 | The methyl carbon of the ethylidene group. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol (IR)
-
Methodology: Utilize an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR) spectrometer. ATR is chosen for its simplicity, requiring minimal sample preparation and providing high-quality, reproducible spectra.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over the range of 4000-600 cm⁻¹. Perform a background scan prior to the sample scan to subtract atmospheric contributions (CO₂, H₂O).
IR Spectral Data & Interpretation
The IR spectrum of this compound is dominated by strong absorptions from its carbonyl and nitro groups.
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |
| ~1760-1780 | C=O Stretch (Carbonate) | The carbonate carbonyl stretch is typically at a high frequency. A similar compound, 4-nitrophenyl-4'-nitrobenzoate, shows a strong ester C=O stretch at 1752 cm⁻¹.[4] |
| ~1740-1760 | C=O Stretch (Ester) | The acetate carbonyl stretch is also expected in this region, likely overlapping with the carbonate signal. |
| ~1520-1530 | N-O Asymmetric Stretch | This is a characteristic and intense absorption for the nitro group.[4] |
| ~1340-1350 | N-O Symmetric Stretch | The second characteristic band for the nitro group, also typically strong.[4] |
| ~1200-1250 | C-O Stretch (Ester/Carbonate) | Strong stretching vibrations from the C-O single bonds within the ester and carbonate moieties. |
| ~1590, ~1490 | C=C Aromatic Stretch | Medium intensity bands characteristic of the p-disubstituted benzene ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, enabling confirmation of the molecular weight and elucidation of the structure.
Experimental Protocol (MS)
-
Ionization Method: Electrospray Ionization (ESI) is the preferred method. ESI is a soft ionization technique that typically yields the intact molecular ion (or a common adduct like [M+Na]⁺), which is crucial for confirming the molecular weight.
-
Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to determine the exact mass of the ions. This allows for the unambiguous determination of the elemental composition.
-
Fragmentation (MS/MS): To gain structural information, Collision-Induced Dissociation (CID) can be performed on the isolated molecular ion to generate a characteristic fragmentation pattern.
MS Data & Interpretation
-
Molecular Ion: The primary ion expected in a high-resolution mass spectrum would be the sodiated adduct [C₁₁H₁₁NO₇+Na]⁺ at m/z 292.0430 or the protonated molecule [C₁₁H₁₁NO₇+H]⁺ at m/z 270.0614. The exact mass of the neutral molecule is 269.053552 u.[3]
-
Fragmentation Analysis: The fragmentation pattern provides a roadmap of the molecule's connectivity. The bonds adjacent to the carbonate group are likely points of initial cleavage due to the stability of the potential fragments.
A plausible fragmentation pathway is illustrated below.
Sources
An In-depth Technical Guide to the Discovery and Development of Acyloxyalkyl Carbamate Linkers
Foreword: The Strategic Imperative for Prodrugs
In the landscape of modern drug development, the intrinsic properties of a pharmacologically active molecule are often not fully aligned with the desired pharmacokinetic profile for optimal therapeutic efficacy. Challenges such as poor aqueous solubility, limited membrane permeability, rapid metabolism, and off-target toxicity can impede the clinical translation of otherwise potent compounds. The prodrug concept offers a strategic solution to these challenges. By chemically modifying a drug molecule into an inactive form—the prodrug—that undergoes bioconversion in the body to release the active parent drug, we can overcome these limitations. This guide focuses on a particularly successful and versatile class of prodrug linkers: the acyloxyalkyl carbamates, which have proven invaluable for masking amine functionalities.
The Genesis of Acyloxyalkyl Carbamate Linkers: A Historical Perspective
The development of acyloxyalkyl carbamate linkers arose from the need for a bioreversible means to mask the polar amine groups present in many pharmaceuticals. Such groups, while often crucial for pharmacological activity, can lead to poor absorption and limited ability to cross biological membranes.
In 1988, a seminal paper by J. Alexander and colleagues at Merck Sharp and Dohme Research Laboratories described (acyloxy)alkyl carbamates as novel, bioreversible prodrugs for primary and secondary amines.[1] Their work was driven by the goal of improving the permeation of hydrophilic beta-blockers through biological membranes like the skin and cornea.[1] The core innovation was the design of a linker that would be stable chemically but susceptible to enzymatic hydrolysis. This led to a cascade reaction that efficiently regenerated the parent amine.[1]
The initial design rationale was elegant in its simplicity: create a carbamate derivative of the amine drug where the carbamate itself is attached to an ester-containing promoiety. This design leverages the ubiquitous presence of esterase enzymes in the body to trigger the release of the active drug.
Mechanism of Action: An Enzyme-Triggered Cascade
The efficacy of the acyloxyalkyl carbamate linker lies in its two-stage cleavage mechanism, which is initiated by enzymatic hydrolysis.
-
Enzymatic Cleavage: The process begins with the hydrolysis of the terminal ester bond by non-specific esterases, which are abundant in plasma, the liver, and other tissues. This initial cleavage is the rate-determining step and is influenced by the nature of the acyl (R⁴) and alkyl (R³) groups.[2]
-
Spontaneous Decomposition: The enzymatic hydrolysis generates an unstable hemiaminal intermediate. This intermediate rapidly and spontaneously decomposes, releasing the parent amine drug, carbon dioxide, and an aldehyde.
This cascade reaction ensures a clean and efficient release of the active drug at the desired site of action, with the byproducts being generally well-tolerated. For example, the breakdown of an acetoxyethyl carbamate linker releases acetaldehyde, which is a common metabolic intermediate.[3]
Caption: General synthetic workflows for acyloxyalkyl carbamate prodrugs.
Experimental Protocols
The following protocols are adapted from the literature and provide a general framework for the synthesis and evaluation of acyloxyalkyl carbamate prodrugs.
Synthesis of an Acyloxyethyl Carbamate Prodrug (Two-Step Method)
This protocol is based on the synthesis of norfloxacin prodrugs. [3] Materials:
-
Norfloxacin
-
1-Chloroethyl chloroformate
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium acetate
-
Dimethylformamide (DMF)
Procedure:
-
Step 1: Synthesis of 1'-(Chloroethoxy)carbonyl Norfloxacin
-
Suspend Norfloxacin (1 equivalent) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add TEA (1.1 equivalents) dropwise to the suspension.
-
Slowly add a solution of 1-chloroethyl chloroformate (1.1 equivalents) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, using a suitable eluent system like DCM/methanol) to yield the α-chloroalkyl carbamate intermediate.
-
-
Step 2: Synthesis of 1'-(Acetoxyethoxy)carbonyl Norfloxacin
-
Dissolve the 1'-(chloroethoxy)carbonyl norfloxacin intermediate (1 equivalent) in anhydrous DMF.
-
Add sodium acetate (1.5 equivalents).
-
Heat the reaction mixture to 60-70 °C and stir for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography to yield the acyloxyethyl carbamate prodrug.
-
Evaluation of Enzymatic Hydrolysis
This protocol is a general method for assessing the rate of prodrug conversion in plasma. [4] Materials:
-
Acyloxyalkyl carbamate prodrug
-
Human plasma (or other biological matrix)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Incubation:
-
Prepare a stock solution of the prodrug in a suitable solvent (e.g., acetonitrile or DMSO).
-
Pre-warm human plasma and PBS to 37 °C.
-
Initiate the reaction by spiking the pre-warmed plasma with the prodrug stock solution to a final concentration of, for example, 10 µM.
-
Incubate the mixture at 37 °C with gentle shaking.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile (to precipitate proteins).
-
-
Sample Processing:
-
Vortex the quenched sample vigorously.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the supernatant by a validated HPLC method to quantify the remaining concentration of the prodrug and the appearance of the parent drug over time.
-
The rate of hydrolysis can be determined by plotting the concentration of the prodrug versus time and fitting the data to an appropriate kinetic model.
-
Applications and Clinical Significance
Acyloxyalkyl carbamate linkers have been successfully applied to a wide range of amine-containing drugs to address various drug delivery challenges.
-
Improved Oral Bioavailability: By masking polar amine groups, these linkers can enhance the lipophilicity of a drug, leading to improved absorption from the gastrointestinal tract.
-
Enhanced Permeation: As demonstrated in the initial work by Alexander et al., these prodrugs can significantly increase the permeation of drugs through membranes, making them suitable for transdermal and ophthalmic delivery. [1]* Taste Masking: For drugs with an unpleasant taste, conversion to a prodrug can improve patient compliance, particularly in pediatric formulations. The norfloxacin prodrug, for example, was found to be devoid of the bitter taste of the parent compound. [3]* Sustained Release: By modulating the structure of the linker, the rate of drug release can be controlled, potentially leading to a longer duration of action and a reduced dosing frequency.
While many acyloxyalkyl carbamate prodrugs have shown promise in preclinical studies, their translation to the clinic is an ongoing area of research. The principles established by this linker technology, however, have significantly influenced the broader field of prodrug design. For example, Gabapentin enacarbil (Horizant®), an approved drug, utilizes a related acyloxyalkyl promoiety to enhance the oral bioavailability of gabapentin.
Conclusion and Future Directions
The discovery and development of acyloxyalkyl carbamate linkers represent a significant milestone in medicinal chemistry and prodrug design. This technology provides a robust and tunable platform for overcoming the pharmacokinetic limitations of amine-containing drugs. The foundational principles of enzymatic activation and controlled release established by this linker class continue to inform the design of next-generation drug delivery systems. Future research in this area will likely focus on the development of novel acyloxyalkyl carbamate linkers with enhanced specificity for target tissue enzymes, further improving the therapeutic index of a wide range of drugs.
References
-
Synthesis and Enzyme Hydrolysis Study of Acyloxyalkyl Carbamates as New Prodrugs for Amines. (2025). Al Mustansiriyah Journal of Pharmaceutical Sciences, 25(4). [Link]
-
(Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes. (1988). Journal of Medicinal Chemistry, 31(2), 318-322. [Link]
-
Synthesis and Enzyme Hydrolysis Study of Acyloxyalkyl Carbamates as New Prodrugs for Amines. (2025). Al Mustansiriyah Journal of Pharmaceutical Sciences. [Link]
-
(Acyloxy)alkyl carbamate prodrugs of norfloxacin. (1991). Journal of Medicinal Chemistry, 34(1), 78-81. [Link]
-
Synthesis and Enzymatic Hydrolysis Study of Acyloxyalkyl Carbamate as New Prodrug for Amine. (2025). An-Najah National University Journals. [Link]
-
(Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes. (1988). PubMed. [Link]
Sources
- 1. (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (Acyloxy)alkyl carbamate prodrugs of norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.najah.edu [journals.najah.edu]
Theoretical Principles of Esterase-Catalyzed Prodrug Activation
An In-Depth Technical Guide:
Introduction: The Strategic Imperative of the Ester Prodrug
In modern drug development, overcoming suboptimal pharmacokinetic and physicochemical properties of a promising active pharmaceutical ingredient (API) is a frequent and critical challenge. Properties such as poor aqueous solubility, limited membrane permeability, chemical instability, or rapid presystemic metabolism can prevent a potent molecule from ever becoming a viable therapeutic.[1][2] The prodrug approach represents a powerful and widely implemented strategy to surmount these obstacles. A prodrug is a pharmacologically inert derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active API.[3][4]
Among the most successful and versatile prodrug strategies is the use of an ester linkage.[1][] Ester prodrugs are designed to mask polar, hydrogen-bonding functional groups like carboxylic acids, hydroxyls, or phenols, thereby increasing lipophilicity and enhancing passive diffusion across biological membranes, such as the gastrointestinal mucosa.[1][6][7] The activation of these prodrugs relies on a class of ubiquitously expressed enzymes: the esterases. These hydrolases efficiently cleave the ester bond, regenerating the parent drug at or near its site of action.[][8]
This guide provides a deep technical exploration of the theoretical principles governing this activation process. We will dissect the enzymatic mechanism of human carboxylesterases, elucidate the core principles of rational ester prodrug design, analyze the factors influencing activation kinetics, and provide validated experimental protocols for characterizing these systems.
Part 1: The Enzymatic Engine: Human Carboxylesterases
Esterase-catalyzed prodrug activation is primarily mediated by carboxylesterases (CES, EC 3.1.1.1), a superfamily of serine hydrolases.[9][10] In humans, two major isoforms, CES1 and CES2, are responsible for the metabolism of a vast array of xenobiotics, including the majority of ester prodrugs.[9][11] Understanding their distinct characteristics is fundamental to predicting and engineering prodrug behavior.
The Catalytic Mechanism: A Serine Hydrolase Masterclass
Carboxylesterases employ a classic two-step catalytic mechanism centered around a highly conserved catalytic triad of Serine (Ser), Histidine (His), and a glutamic acid (Glu) or aspartic acid (Asp) residue within the enzyme's active site.[9][10][12]
The process unfolds as follows:
-
Acylation: The catalytic cycle begins with the His residue, acting as a general base, abstracting a proton from the hydroxyl group of the Ser residue. This greatly increases the nucleophilicity of the serine oxygen. The activated Ser then performs a nucleophilic attack on the electrophilic carbonyl carbon of the ester prodrug. This forms a transient, high-energy tetrahedral intermediate, which is stabilized by hydrogen bonds from the "oxyanion hole" in the enzyme's active site.[10][12] The intermediate then collapses, breaking the ester bond. The alcohol portion of the prodrug (the parent drug, if it contains a hydroxyl group) is released, protonated by the His residue. This leaves an acyl-enzyme intermediate, where the acyl portion of the promoiety is covalently bound to the catalytic serine.[11][13]
-
Deacylation: A water molecule enters the active site and is activated by the His residue, which again acts as a general base. The resulting hydroxide ion performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate. This intermediate collapses, cleaving the covalent bond between the acyl group and the serine residue. The carboxylic acid of the promoiety is released, and the catalytic triad is regenerated, ready for another cycle.[10][11][13]
Some computational studies suggest a more nuanced four-step mechanism involving the explicit formation and breakdown of two distinct tetrahedral intermediates, but the fundamental principles of acylation and deacylation remain the same.[13]
Isoform Specificity: CES1 vs. CES2
The two primary human carboxylesterases, CES1 and CES2, share significant sequence homology but possess distinct substrate binding sites, leading to complementary substrate specificities. This is a critical consideration in prodrug design, as the location and efficiency of activation depend heavily on which isoform is targeted.[11]
| Feature | CES1 | CES2 |
| Primary Tissue Location | Liver, adipocytes, macrophages | Small intestine, colon, kidney, liver |
| Substrate Specificity | Prefers substrates with a small alcohol moiety and a large acyl group.[8][11] | Prefers substrates with a large alcohol moiety and a small acyl group (e.g., acetate).[11] |
| Example Prodrugs Activated | Oseltamivir (Tamiflu®), Clopidogrel (Plavix®), Methylphenidate (Ritalin®) | Irinotecan (CPT-11), Capecitabine (Xeloda®) |
| Active Site Geometry | Large, open active site accommodating bulky acyl groups. | Smaller, more constrained active site favoring smaller acyl groups. |
Table 1: Comparison of Major Human Carboxylesterase Isoforms.[8][9][11]
This differential specificity is the cornerstone of site-selective drug activation. For instance, a prodrug intended for activation in the liver would be designed to be a substrate for CES1. Conversely, a prodrug of an anticancer agent designed for activation in the gut to treat colorectal cancer, like Irinotecan, is a substrate for CES2.[8]
Part 2: Rational Design of Ester Prodrugs
The design of an effective ester prodrug is a multi-parameter optimization problem. The ideal prodrug must be stable enough to reach its target, permeable enough to be absorbed, and yet labile enough to be efficiently cleaved by the target esterase.[2][6]
Core Principles and Objectives
The rationale for creating an ester prodrug typically revolves around one or more of the following objectives:
-
Enhancing Lipophilicity and Permeability: Masking a charged carboxylate or a polar hydroxyl group with an ester significantly increases the molecule's lipophilicity (LogP), facilitating passive diffusion across the lipid bilayers of cell membranes. This is the most common reason for developing ester prodrugs for orally administered drugs.[1][2][7]
-
Improving Aqueous Solubility: While counterintuitive, esterification can also be used to improve water solubility. This is achieved by attaching a promoiety containing a highly polar or ionizable group (e.g., an amino acid or phosphate), which is then cleaved to release the lipophilic parent drug.[3]
-
Site-Specific Drug Delivery: By designing an ester that is a selective substrate for an esterase concentrated in a specific tissue (e.g., CES2 in the intestine or esterases overexpressed in tumor cells), the drug can be preferentially released at the target site, increasing efficacy and reducing systemic toxicity.[14][15]
-
Masking Unwanted Properties: Esterification can mask groups that cause irritation at the injection site or have a bitter taste, improving patient compliance.
The Role of the Promoietys
The choice of the ester promoiety—the portion of the molecule cleaved off during activation—is critical. It directly influences stability, solubility, and the rate of enzymatic hydrolysis.
-
Steric Hindrance: Increasing the steric bulk of the alcohol or acyl group near the ester bond generally decreases the rate of hydrolysis. Bulky groups can hinder the access of the catalytic serine to the carbonyl carbon.
-
Electronic Effects: Electron-withdrawing groups on the acyl portion of the ester can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, increasing the hydrolysis rate. Conversely, electron-donating groups can slow it down.
-
Lipophilicity: Simple alkyl esters (e.g., ethyl, propyl) are commonly used to increase lipophilicity for improved oral absorption.[]
-
Double Ester Prodrugs: For some parent drugs, simple esters are not hydrolyzed efficiently. A "double ester" or "cascade-release" system can be employed. In this design, the promoiety itself contains an ester that is first cleaved by an esterase, triggering an intramolecular cyclization that then releases the active drug.[]
Part 3: Experimental Characterization of Prodrug Activation
Theoretical design must be validated by empirical data. A robust experimental workflow is essential to characterize the stability, activation kinetics, and ultimate success of an ester prodrug candidate.
Workflow for Prodrug Evaluation
A typical evaluation cascade involves moving from simple chemical and biochemical assays to more complex biological systems. This tiered approach allows for early deselection of non-viable candidates, saving time and resources.
Key Experimental Protocols
Protocol 1: In Vitro Prodrug Stability in Biological Matrix (e.g., Liver Microsomes)
This assay is a self-validating system for assessing the rate of enzymatic hydrolysis in a complex biological environment, mimicking the metabolic conditions of the liver.
-
Objective: To determine the half-life (t½) of an ester prodrug and quantify the formation of the parent drug in the presence of liver microsomes.
-
Materials:
-
Test Prodrug (10 mM stock in DMSO)
-
Parent Drug Analytical Standard (1 mM stock in DMSO)
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL protein)
-
NADPH Regeneration System (Solutions A & B)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with internal standard (e.g., a structurally similar, stable compound) for quenching.
-
-
Methodology:
-
Preparation: Pre-warm a sufficient volume of phosphate buffer to 37°C. Prepare a microsomal master mix by diluting the microsomes in the buffer to a final protein concentration of 0.5 mg/mL. Add the NADPH regeneration system according to the manufacturer's protocol. Causality: The NADPH system is included to support cytochrome P450 activity, providing a more complete picture of metabolic stability, although it's not required for esterase activity itself. A control arm without NADPH can isolate esterase/hydrolase activity.
-
Reaction Initiation: In separate tubes, add the microsomal master mix. Initiate the reaction by adding the test prodrug to a final concentration of 1 µM. Trustworthiness: A low substrate concentration (well below the expected Km) ensures the reaction kinetics are first-order, making half-life calculations more reliable.
-
Time Points: Incubate the reaction tubes in a shaking water bath at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a fixed volume (e.g., 150 µL) of ice-cold ACN with the internal standard. Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 min) to precipitate proteins.
-
Control: A parallel incubation with heat-inactivated microsomes serves as a negative control to account for any non-enzymatic chemical degradation.
-
Analysis: Transfer the supernatant to HPLC vials. Analyze the samples by LC-MS/MS to quantify the remaining concentration of the prodrug and the appearance of the parent drug over time, relative to the internal standard.
-
Data Interpretation: Plot the natural logarithm of the percentage of remaining prodrug versus time. The slope of the linear regression line (k) is the elimination rate constant. The half-life is calculated as t½ = 0.693 / k.
-
Protocol 2: Spectrophotometric Assay for General Esterase Activity
This protocol provides a rapid method to measure the total esterase activity in a biological sample using a chromogenic substrate.
-
Objective: To quantify esterase activity in units/mL or units/mg of protein.
-
Materials:
-
o-Nitrophenyl Butyrate (ONPB) or p-Nitrophenyl Acetate (PNPA) as substrate (100 mM stock in DMSO).[16]
-
Potassium Phosphate Buffer (50 mM, pH 7.5).[16]
-
Biological Sample (e.g., cell lysate, plasma, purified enzyme solution).
-
Spectrophotometer capable of reading at 420 nm (for ONPB) or 405 nm (for PNPA).
-
-
Methodology:
-
Reaction Setup: In a 96-well plate or cuvette, add the phosphate buffer. Add a small volume of the biological sample (e.g., 10 µL of cell lysate). Self-Validation: Run a "blank" reaction for each sample containing buffer and sample but no substrate to correct for any background absorbance.
-
Equilibration: Equilibrate the plate/cuvette to the desired temperature (e.g., 25°C or 37°C) for 5 minutes.[16]
-
Reaction Initiation: Add the chromogenic substrate to a final concentration of 1 mM to start the reaction.[16]
-
Measurement: Immediately place the plate/cuvette in the spectrophotometer and measure the increase in absorbance at the appropriate wavelength in kinetic mode for 5-10 minutes. The product (o-nitrophenol or p-nitrophenol) is yellow, and its formation can be monitored directly.
-
Calculation: Determine the rate of reaction (ΔAbs/min) from the linear portion of the curve. Convert this rate into enzyme activity (µmol/min/mL) using the Beer-Lambert law (A = εcl) and the known molar extinction coefficient of the nitrophenol product at the specific pH.[16]
-
Conclusion and Future Perspectives
The ester prodrug strategy is a mature, validated, and highly successful tool in drug development.[7][17] Its efficacy is rooted in the predictable and efficient catalytic machinery of human esterases. A thorough understanding of the enzymatic mechanisms, isoform specificities, and rational design principles allows scientists to precisely modulate the pharmacokinetic profile of drug candidates. By combining this theoretical knowledge with a rigorous experimental validation workflow, researchers can rationally design and optimize ester prodrugs to enhance permeability, achieve site-specific activation, and ultimately deliver safer and more effective medicines. Future advancements will likely focus on exploiting subtle differences in esterase expression between healthy and diseased tissues (e.g., specific cancer types) and leveraging computational modeling to more accurately predict hydrolysis rates for novel promoieties.[14][18]
References
-
Di, L. (2019). Human carboxylesterases: a comprehensive review. PubMed Central. [Link]
-
de la Mora-Vidal, K. D., et al. (2022). Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. MDPI. [Link]
-
Sánchez-Archidona, A., et al. (2014). The catalytic mechanism of carboxylesterases: a computational study. PubMed. [Link]
-
Imperiale, C., et al. (2020). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. [Link]
-
M-CSA. Carboxylesterase. M-CSA Mechanism and Catalytic Site Atlas. [Link]
-
Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. PubMed. [Link]
-
Wheelock, C. E., et al. (2008). Carboxylesterases: Dual roles in lipid and pesticide metabolism. PubMed Central. [Link]
-
Hetrick, K. J., et al. (2022). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. Frontiers in Molecular Biosciences. [Link]
-
Lall, J. S., et al. (2013). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. PubMed Central. [Link]
-
ResearchGate. (n.d.). Esterase activity profiling and the esterase prodrug strategy. ResearchGate. [Link]
-
Tallman, K. A., & Distefano, M. D. (2018). Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance. PubMed Central. [Link]
-
Zhou, G. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. SCIRP. [Link]
-
Jain, A., et al. (2010). PRODRUG DESIGN: AN OVERVIEW. ResearchGate. [Link]
-
Beaumont, K., et al. (2003). Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist. ResearchGate. [Link]
-
Fukami, T., & Yokoi, T. (2012). Esterases involved in hydrolysis of prodrug and antedrug/soft drug. ResearchGate. [Link]
-
Ortiz de Montellano, P. R., et al. (2013). Substrate-Competitive Activity-Based Profiling of Ester Prodrug Activating Enzymes. ACS Publications. [Link]
-
Bachovchin, D. A., et al. (2014). Substrate-competitive activity-based profiling of ester prodrug activating enzymes. PubMed Central. [Link]
-
ResearchGate. (n.d.). In Vitro Methods used for Ester Prodrug Screening. ResearchGate. [Link]
-
Lall, J. S., et al. (2013). Evaluating prodrug strategies for esterase-triggered release of alcohols. PubMed. [Link]
-
Esat, F. N., et al. (2022). Investigating the Stability of Six Phenolic TMZ Ester Analogues, Incubated in the Presence of Porcine Liver Esterase and Monitored by HPLC. MDPI. [Link]
-
Bi, Q., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. BioResources. [Link]
-
Rooseboom, M., et al. (2004). Enzyme-catalyzed activation of anticancer prodrugs. PubMed. [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. researchgate.net [researchgate.net]
- 3. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 6. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carboxylesterases: Dual roles in lipid and pesticide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 13. The catalytic mechanism of carboxylesterases: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enzyme-catalyzed activation of anticancer prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide for Novice Researchers: The Chemistry and Application of Carbonic Acid, 1-(acetyloxy)ethyl 4-nitrophenyl Ester
Abstract
This technical guide provides a comprehensive overview of Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester, a pivotal reagent in the field of medicinal chemistry and drug development. Designed for novice researchers, this document elucidates the compound's fundamental properties, mechanism of action, and practical applications. We delve into the strategic use of this molecule for synthesizing acyloxyalkoxycarbonyl-based prodrugs, a proven strategy for enhancing the pharmacokinetic profiles of therapeutic agents. The guide offers detailed, field-proven experimental protocols for both synthesis and bioactivation analysis, supplemented with expert insights and troubleshooting advice to ensure procedural success and data integrity.
Introduction: The Role of a Master Key Reagent
In modern drug discovery, a potent active pharmaceutical ingredient (API) is only the beginning of the story. Many promising drug candidates fail to reach the clinic due to poor physicochemical properties, such as low aqueous solubility or limited membrane permeability, which leads to poor bioavailability.[1][2] The prodrug approach is a powerful and widely adopted strategy to overcome these hurdles.[1] A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes enzymatic or chemical transformation in vivo to release the active compound.
This compound is not a drug itself, but rather a highly specialized chemical reagent. Its primary role is to serve as a "linker" or "promoiety donor." It is used to install a specific chemical motif—the 1-(acetyloxy)ethyl carbonate group—onto a parent drug molecule. This modification temporarily masks key functional groups (typically carboxylic acids or hydroxyls), creating a prodrug with improved properties. The installed promoiety is designed to be cleaved in the body by ubiquitous esterase enzymes, ensuring the timely and efficient release of the active drug. This guide will demystify this essential reagent, from its core chemical principles to its practical application in the laboratory.
Physicochemical & Structural Properties
Understanding the fundamental properties of a reagent is the first step toward its effective use. The structure of this compound is meticulously designed: it contains a highly reactive site for coupling to a drug and a latent self-immolative linker.
| Property | Value | Source |
| IUPAC Name | (4-nitrophenyl) 1-(acetyloxy)ethyl carbonate | SpectraBase[3] |
| Molecular Formula | C₁₁H₁₁NO₇ | SpectraBase[3] |
| Molecular Weight | 269.21 g/mol | SpectraBase[3] |
| Exact Mass | 269.053552 g/mol | SpectraBase[3] |
| InChIKey | LUJRIWGEPQDLNV-UHFFFAOYSA-N | SpectraBase[3] |
| Description | A carbonate ester featuring a 4-nitrophenyl leaving group and a 1-(acetyloxy)ethyl group. The latter is the promoiety intended for transfer. | N/A |
The Dual Mechanism: Reaction and Release
The utility of this reagent is rooted in a two-part mechanism: first, its reaction to form a prodrug, and second, the biological cleavage of the promoiety to release the active drug.
Mechanism of Synthesis: Creating the Prodrug
The reagent's power comes from the 4-nitrophenyl group . 4-nitrophenoxide is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting phenoxide anion through resonance. This makes the carbonate carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
When the reagent is reacted with a drug containing a nucleophilic group, such as a carboxylic acid (often deprotonated to a carboxylate in situ), the carboxylate attacks the carbonate carbonyl. This displaces the 4-nitrophenoxide, forming the desired acyloxyalkoxycarbonyl prodrug. This type of reaction is a cornerstone of bioconjugation chemistry.[4]
Mechanism of Bioactivation: Releasing the Drug
Once the prodrug is administered and absorbed, it undergoes a two-step enzymatic and chemical cascade to release the parent drug. This is a classic example of a self-immolative linker.
-
Enzymatic Cleavage: Ubiquitous esterase enzymes in the blood, liver, and other tissues recognize and hydrolyze the terminal acetyl ester, releasing acetic acid.[5]
-
Spontaneous Decomposition: This initial cleavage unmasks a highly unstable hemiacetal carbonate intermediate. This intermediate spontaneously and rapidly decomposes, releasing the active drug, carbon dioxide (CO₂), and acetaldehyde.
This elegant cascade ensures that the drug is released only after enzymatic action, providing a degree of biological targeting and controlled release.
Synthesis and Analytical Characterization
While commercially available, understanding the synthesis of the title reagent provides valuable insight into its chemistry.
Plausible Synthetic Route
A common method for synthesizing such activated carbonates involves the reaction of an alcohol with an activated chloroformate. The synthesis of this compound would likely proceed via the reaction of 1-hydroxyethyl acetate with 4-nitrophenyl chloroformate in an inert solvent like dichloromethane, using a non-nucleophilic base such as pyridine or triethylamine to scavenge the HCl byproduct.
Analytical Characterization
Confirming the identity and purity of the synthesized reagent or prodrug is critical. The following techniques are standard:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structural integrity of the molecule. Specific chemical shifts for the protons and carbons of the acetyloxyethyl and nitrophenyl groups provide a definitive fingerprint.[3][6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the compound, which validates its elemental composition.[6]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify key functional groups, particularly the characteristic strong carbonyl (C=O) stretching frequencies of the carbonate and ester groups.
Detailed Experimental Protocols
The following protocols are provided as a guide for novice researchers. Always perform a thorough risk assessment before starting any chemical synthesis.
Protocol 1: Synthesis of a Model Prodrug (e.g., Ibuprofen Prodrug)
This protocol describes the coupling of the title reagent to Ibuprofen, a model drug with a carboxylic acid functional group.
Materials:
-
Ibuprofen
-
This compound (1.1 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add Ibuprofen (1.0 eq) and anhydrous DCM. Stir until fully dissolved.
-
Addition of Reagents: Add DMAP (0.1 eq) to the solution, followed by the dropwise addition of a solution of this compound (1.1 eq) in anhydrous DCM.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The yellow color of the 4-nitrophenoxide byproduct will intensify as the reaction proceeds. Allow the reaction to stir at room temperature for 4-12 hours or until the starting material (Ibuprofen) is consumed.
-
Workup: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) to remove the 4-nitrophenol byproduct, followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure prodrug.
-
Characterization: Confirm the structure and purity of the final product using NMR, MS, and FTIR as described in Section 4.2.
Protocol 2: In Vitro Assay for Esterase-Mediated Prodrug Cleavage
This protocol describes a method to confirm that the synthesized prodrug is cleaved as intended in the presence of esterases.
Materials:
-
Synthesized Prodrug
-
Porcine Liver Esterase (PLE) or human liver microsomes
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN) or Methanol (HPLC grade)
-
HPLC or LC-MS system with a C18 column
Step-by-Step Procedure:
-
Stock Solutions: Prepare a concentrated stock solution of the prodrug (e.g., 10 mM) in a suitable organic solvent like DMSO or ACN. Prepare a stock solution of the esterase enzyme in PBS.
-
Reaction Incubation: In a microcentrifuge tube, add PBS (pH 7.4) to a final volume of, for example, 500 µL. Add the prodrug stock solution to achieve a final concentration of 10-50 µM.
-
Initiate Reaction: Initiate the reaction by adding the esterase stock solution. A control reaction should be run in parallel without the enzyme to measure non-enzymatic hydrolysis.
-
Time Points: Incubate the reaction at 37°C. At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction in the aliquot by adding an equal volume of cold acetonitrile or methanol containing an internal standard. This will precipitate the enzyme.
-
Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze by a validated HPLC or LC-MS method to quantify the disappearance of the prodrug and the appearance of the parent drug over time.
Expert Insights and Troubleshooting
-
Reagent Stability: this compound is sensitive to moisture. It should be stored in a desiccator and handled under an inert atmosphere to prevent premature hydrolysis, which would deactivate the reagent.
-
Reaction Basicity: While a base is often used in the coupling reaction, strong bases like NaOH or KOH should be avoided as they can saponify the ester groups on the reagent and the resulting prodrug. Non-nucleophilic bases like triethylamine or proton sponges are preferred. DMAP is a highly effective catalyst for this type of acylation.
-
Purification: The 4-nitrophenol byproduct is acidic and can typically be removed with a mild basic wash (sodium bicarbonate). However, if the prodrug itself is base-labile, purification by chromatography is the only option. Be aware that some acyloxyalkoxycarbonyl prodrugs can be unstable on silica gel; in such cases, using neutral alumina or a different purification technique may be necessary.
-
Assay Interpretation: When analyzing prodrug cleavage, the disappearance of the prodrug should correlate directly with the appearance of the parent drug. A lack of this correlation may indicate the formation of unexpected metabolites or degradation pathways.
Conclusion
This compound is a sophisticated and highly effective tool in the medicinal chemist's arsenal. By understanding its underlying chemical principles—the activation provided by the 4-nitrophenyl leaving group and the latent instability of the acyloxyethyl linker—researchers can strategically apply it to overcome significant drug delivery challenges. Its use exemplifies the power of the prodrug approach to transform promising molecules into viable therapeutic candidates, ultimately bridging the gap between discovery and clinical application.
References
-
PubChem. Ethyl 4-nitrophenyl carbonate. National Institutes of Health. Available from: [Link]
- Zarei, M., et al. (2019). Organic synthesis of the novel 4-[(nitrooxy)phenyl-N-acetyl-L-alaninate (NPAA) prodrug. Available from: https://www.researchgate.
-
SpectraBase. (2024). 1-Acetoxyethyl 4-nitrophenyl carbonate. John Wiley & Sons, Inc. Available from: [Link]
-
PubChem. Bis(4-nitrophenyl) carbonate. National Institutes of Health. Available from: [Link]
-
Journal of Emerging Investigators. (2020). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Available from: [Link]
-
van der Merwe, T. L., et al. (2009). Synthesis of methoxypoly(ethylene glycol) carbonate prodrugs of zidovudine and penetration through human skin in vitro. Journal of Pharmacy and Pharmacology, 61(6), 723-729. Available from: [Link]
-
Cheméo. (2024). Chemical Properties of Ethyl p-nitrophenyl carbonate (CAS 6132-45-2). Céondo GmbH. Available from: [Link]
-
Rautio, J., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 23(9), 2251. Available from: [Link]
- Google Patents. (2019). EP3473630A1 - Boron-based prodrug strategy for increased bioavailability and lower-dosage requirements for drug molecules containing at least one phenol (or aromatic hydroxyl) group.
-
Parvatkar, P. T., et al. (2020). Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures. Journal of Medicinal Chemistry, 63(17), 9344-9366. Available from: [Link]
-
NIST. (2025). Ethyl p-nitrophenyl carbonate. National Institute of Standards and Technology. Available from: [Link]
-
ResearchGate. (2014). Mechanism of biochemical action of substituted 4-methylbenzopyran-2-ones. Part 9: Comparison of acetoxy 4-methylcoumarins and other polyphenolic acetates reveal the specificity to acetoxy drug: Protein transacetylase for pyran carbonyl group in proximity to the oxygen heteroatom. Available from: [Link]
Sources
- 1. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP3473630A1 - Boron-based prodrug strategy for increased bioavailability and lower-dosage requirements for drug molecules containing at least one phenol (or aromatic hydroxyl) group - Google Patents [patents.google.com]
- 3. spectrabase.com [spectrabase.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Acyloxyalkyl Carbamate Prodrugs: A Technical Guide to Derivatization of Amine-Containing Drugs
Introduction: The Strategic Imperative for Prodrugs
In modern drug development, overcoming pharmacokinetic challenges is as critical as achieving pharmacodynamic potency. Many promising drug candidates falter due to poor physicochemical properties, such as low solubility, inadequate permeability across biological membranes, or extensive first-pass metabolism.[1][2] The amine functional group, while a cornerstone of molecular recognition for numerous drug classes, often imparts a high degree of ionization at physiological pH, limiting membrane permeation and bioavailability.[3][4] The acyloxyalkyl carbamate prodrug strategy offers an elegant and effective solution to these challenges, temporarily masking the polar amine group to enhance lipophilicity and facilitate absorption, before undergoing a predictable, two-step bioactivation to release the parent drug.[5][6][7]
This guide provides an in-depth exploration of the scope and limitations of acyloxyalkyl carbamate derivatization for amine-containing drugs. Drawing upon established principles and field-proven examples, we will dissect the critical parameters that govern the suitability of an amine drug for this prodrug approach, offering a logical framework for researchers and drug development professionals to make informed decisions.
Chapter 1: The Acyloxyalkyl Carbamate Moiety: A Versatile Prodrug Strategy
Chemical Structure and Components
The acyloxyalkyl carbamate prodrug is a sophisticated molecular construct, comprising the parent amine drug (R¹R²NH) linked via a carbamate bridge to an acyloxyalkyl promoiety. The general structure is R¹R²N-CO-O-CHR³-OCO-R⁴.[5] This design is intentional and synergistic:
-
The Carbamate Linker (-N-CO-O-): This linkage neutralizes the charge of the parent amine, significantly increasing its lipophilicity.[4][8] Unlike a simple amide bond, which can be too stable for efficient cleavage in vivo, the carbamate is designed to be labile following the initial activation step.[1][2]
-
The Acyloxyalkyl Promoieties (-CHR³-OCO-R⁴): This is the engine of the release mechanism. It consists of an ester functional group that is a substrate for ubiquitous endogenous esterase enzymes. The choice of R³ and R⁴ allows for fine-tuning of the prodrug's properties, including its rate of hydrolysis, stability, and solubility.[6][9]
Mechanism of Action: A Two-Step Enzymatic Activation
The hallmark of the acyloxyalkyl carbamate strategy is its predictable, enzyme-triggered release mechanism. This process ensures that the active drug is liberated under physiological conditions, typically after absorption.
-
Step 1: Esterase-Mediated Hydrolysis: The process begins with the enzymatic cleavage of the terminal ester bond by carboxylesterases, which are abundant in the plasma, liver, and intestinal wall.[5][6] This initial hydrolysis unmasks a hydroxyl group, forming a highly unstable α-hydroxyalkyl carbamate intermediate.
-
Step 2: Spontaneous Decomposition: This intermediate rapidly undergoes a spontaneous intramolecular cyclization or elimination reaction.[3][5][6] This results in the release of the parent amine drug, carbon dioxide, and an aldehyde (e.g., formaldehyde or acetaldehyde).[10]
The elegance of this system lies in its cascade nature; the enzymatic step is the rate-limiting trigger that initiates an irreversible chemical decomposition, leading to efficient drug regeneration.[5][6]
Caption: Bioactivation cascade of acyloxyalkyl carbamate prodrugs.
Chapter 2: Selecting the Amine Candidate: A Multi-Parameter Assessment
Not all amine-containing drugs are suitable candidates for this prodrug strategy. A successful derivatization depends on a careful evaluation of the parent amine's structural and physicochemical properties.
Key Parameters for Suitability
| Parameter | Optimal Range/Characteristic | Rationale & Causality |
| Amine Type | Primary or Secondary | Tertiary amines lack the proton necessary for carbamate formation. Both primary and secondary amines are readily derivatized.[5][7] |
| pKa of the Amine | 7.5 - 10.5 | A moderately basic amine is nucleophilic enough to react during synthesis but the resulting carbamate is stable enough to avoid premature hydrolysis. Amines with very low pKa may be poor nucleophiles, while very high pKa may lead to instability. |
| Steric Hindrance | Low to Moderate | Bulky substituents near the amine can hinder the synthetic reaction with the chloroformate reagent. However, some steric bulk can also beneficially modulate the rate of enzymatic hydrolysis of the final prodrug.[6][9] |
| Nucleophilicity | Sufficient for reaction | The amine must be a competent nucleophile to attack the activated carbonyl of the chloroformate or N-hydroxysuccinimidyl carbonate intermediate during synthesis.[5][11] |
| Parent Drug Lipophilicity | Low to Moderate (LogP < 2) | The greatest benefit is seen when derivatizing hydrophilic drugs, as the carbamate significantly boosts lipophilicity and membrane permeation.[5][6] Derivatizing already lipophilic drugs may provide little to no advantage in permeability.[5][6] |
| Presence of Other Nucleophiles | Ideally absent or protected | Other nucleophilic groups (e.g., hydroxyls, thiols) can compete with the target amine during synthesis, leading to side products. Strategic use of protecting groups may be necessary. |
A Decision-Making Workflow for Candidate Selection
The following workflow provides a logical pathway for assessing the suitability of an amine-containing drug for acyloxyalkyl carbamate derivatization.
Caption: Workflow for assessing amine drug suitability.
Chapter 3: Synthetic Strategies and Practical Considerations
The synthesis of acyloxyalkyl carbamates can be achieved through several established routes. The choice of method often depends on the starting materials' availability and the parent drug's reactivity.
General Synthetic Routes
A common and effective method involves a two-step process:
-
Activation of the Promoieties: An α-haloalkyl chloroformate (e.g., 1-chloroethyl chloroformate) is reacted with the silver or mercury salt of a carboxylic acid to form a 1-(acyloxy)alkyl chloroformate.
-
Carbamate Formation: The resulting activated chloroformate is then reacted with the parent amine drug, typically in the presence of a non-nucleophilic base, to form the final acyloxyalkyl carbamate prodrug.
An alternative, often higher-yielding approach involves the use of 1-(acyloxy)-alkyl N-hydroxysuccinimidyl carbonates as stable, crystalline intermediates that can be easily reacted with the amine drug.[11][12]
Caption: Common synthetic pathways to acyloxyalkyl carbamates.
Experimental Protocol: Synthesis of a Model Acyloxyalkyl Carbamate Prodrug
This protocol outlines a general procedure for the synthesis of an acetoxyethyl carbamate derivative of a model secondary amine, using the α-chloroalkyl carbamate intermediate method.[5][13]
Self-Validation: Each step includes a characterization checkpoint to ensure the integrity of the process.
-
Step 1: Formation of the α-Chloroalkyl Carbamate
-
Dissolve the parent amine drug (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base (e.g., pyridine, 1.1 eq) to the solution.
-
Slowly add 1-chloroethyl chloroformate (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Validation: Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up the reaction by washing with dilute acid (e.g., 1N HCl), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Step 2: Nucleophilic Displacement to Form the Acyloxyalkyl Carbamate
-
Dissolve the crude α-chloroalkyl carbamate from Step 1 in a suitable solvent (e.g., acetonitrile).
-
Add a salt of the desired carboxylic acid (e.g., silver acetate, 1.5 eq).
-
Heat the reaction mixture to reflux (e.g., 80 °C) and stir for 12-18 hours, protecting from light (as silver salts can be light-sensitive).
-
Validation: Monitor the formation of the final product by TLC or LC-MS.
-
Cool the reaction, filter off the silver chloride precipitate, and concentrate the filtrate.
-
-
Step 3: Purification and Final Characterization
-
Purify the crude product using column chromatography on silica gel.
-
Validation: Confirm the structure and purity of the final acyloxyalkyl carbamate prodrug using:
-
¹H-NMR and ¹³C-NMR spectroscopy to verify the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass.
-
High-Performance Liquid Chromatography (HPLC) to determine purity (target >95%).
-
-
Chapter 4: In Vitro and In Vivo Evaluation
Successful synthesis is only the first step. The prodrug must be rigorously tested to confirm its stability and conversion kinetics.
Experimental Protocol: In Vitro Plasma Stability Assay
This assay determines the rate at which the prodrug is converted to the parent drug by plasma esterases.
-
Preparation:
-
Prepare a stock solution of the prodrug in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
-
Thaw frozen human plasma at 37 °C.
-
-
Incubation:
-
Spike the prodrug stock solution into the pre-warmed plasma to achieve a final concentration of ~1-5 µM. The final concentration of the organic solvent should be <1%.
-
Incubate the mixture in a shaking water bath at 37 °C.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing 3-4 volumes of ice-cold acetonitrile, which will also precipitate plasma proteins.
-
-
Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of both the remaining prodrug and the newly formed parent drug.
-
-
Data Interpretation:
-
Plot the concentration of the prodrug versus time and calculate the half-life (t½) of the prodrug in plasma. A successful prodrug will typically have a plasma half-life ranging from a few minutes to a couple of hours, ensuring rapid conversion after absorption.[6]
-
Chapter 5: Case Studies
Examining marketed drugs and clinical candidates provides invaluable, field-proven insights.
-
Bambuterol: A classic example of a carbamate prodrug (though not an acyloxyalkyl carbamate), bambuterol is a bis-N,N-dimethylcarbamate of the β2-agonist terbutaline.[14] It undergoes slow hydrolysis by butyrylcholinesterase, providing a sustained release of terbutaline and allowing for once-daily dosing in the treatment of asthma.[15][16][17] This case highlights how carbamate derivatization can be used to modulate the duration of action.
-
Valganciclovir: An L-valyl ester prodrug of the antiviral ganciclovir, valganciclovir is technically an amino acid ester prodrug, not an acyloxyalkyl carbamate.[18][19] However, its mechanism of action is conceptually similar, relying on esterases for cleavage.[19] It dramatically increases the oral bioavailability of ganciclovir from ~5% to ~60%, demonstrating the profound impact of masking polar groups to enhance absorption.[20]
-
Norfloxacin Prodrugs: Studies on acetoxyalkyl carbamate prodrugs of the antibiotic norfloxacin showed that derivatization successfully masked the drug's bitter taste and that the prodrugs were rapidly converted back to norfloxacin in the presence of serum.[13] However, the bioavailability in monkeys was lower than the parent drug, likely due to the prodrug's reduced aqueous solubility, highlighting a potential trade-off that must be carefully managed.[13]
-
Gabapentin Prodrug (XP13512): The acyloxyalkyl carbamate prodrug of gabapentin, XP13512, was designed to overcome the saturable, low-capacity transport of the parent drug.[1] This prodrug is absorbed via high-capacity nutrient transporters and is then efficiently converted to gabapentin, leading to significantly higher bioavailability compared to oral gabapentin.[1]
Conclusion: A Powerful Tool in the Drug Development Arsenal
The acyloxyalkyl carbamate strategy is a robust and versatile approach for enhancing the drug-like properties of amine-containing pharmaceuticals. By temporarily masking the polar amine functionality, this prodrug design can significantly improve oral bioavailability, modulate release kinetics, and overcome formulation challenges like poor taste. However, its successful application is not universal. It requires a systematic evaluation of the parent amine's physicochemical properties, including its pKa, steric environment, and lipophilicity. Through careful candidate selection, rational synthetic design, and rigorous in vitro evaluation, researchers can effectively leverage this powerful tool to unlock the full therapeutic potential of otherwise challenging amine drugs.
References
-
Al Mustansiriyah Journal of Pharmaceutical Sciences. (2025). Synthesis and Enzyme Hydrolysis Study of Acyloxyalkyl Carbamates as New Prodrugs for Amines. Al Mustansiriyah Journal of Pharmaceutical Sciences, 25(4). [Link]
-
Alexander, J., Cargill, R., Michelson, S. R., & Schwam, H. (1988). (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes. Journal of Medicinal Chemistry, 31(2), 318–322. [Link]
-
Svensson, L. A. (1991). Mechanism of action of bambuterol: a beta-agonist prodrug with sustained lung affinity. Agents and Actions. Supplements, 34, 71–78. [Link]
-
Patsnap. (2024). What is the mechanism of Bambuterol Hydrochloride? Patsnap Synapse. [Link]
-
Sadeq, I. A. A. M., Al-Ameedee, M., & Albakaa, A. R. M. (2025). Synthesis and Enzymatic Hydrolysis Study of Acyloxyalkyl Carbamate as New Prodrug for Amine. ResearchGate. [Link]
-
Sadeq, I. A. A. M., Al-Ameedee, M. D., & Albakaa, A. R. M. (2025). Synthesis and Enzymatic Hydrolysis Study of Acyloxyalkyl Carbamate as New Prodrug for Amine. An-Najah Journals. [Link]
- Gallop, M. A., & Cundy, K. C. (2012). Synthesis of acyloxyalkyl carbamate prodrugs and intermediates.
- Alexander, J. (1997). Acyloxyisopropyl carbamates as prodrugs for amine drugs.
-
National Center for Biotechnology Information. (n.d.). Bambuterol. PubChem. [Link]
- Gallop, M. A., & Cundy, K. C. (2005). Synthesis of acyloxyalkyl carbamate prodrugs and intermediates thereof.
-
Al Mustansiriyah Journal of Pharmaceutical Sciences. (n.d.). View of Synthesis and Enzyme Hydrolysis Study of Acyloxyalkyl Carbamates as New Prodrugs for Amines. [Link]
- Cundy, K. C., et al. (2006). Acyloxyalkyl carbamate prodrugs, methods of synthesis, and use.
-
ResearchGate. (n.d.). N-[acyloxy] alkyl carbamate. [Link]
-
ACS Publications. (n.d.). (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes. [Link]
-
Sitar, D. S. (1996). Clinical pharmacokinetics of bambuterol. Clinical Pharmacokinetics, 31(4), 246–256. [Link]
-
ResearchGate. (n.d.). Hydrolytic and oxidation metabolic conversion of bambuterol into terbutaline. [Link]
-
Rautio, J., et al. (2008). Prodrugs for Amines. Molecules, 13(12), 3084-3107. [Link]
-
Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Archives of Industrial Hygiene and Toxicology, 71(4), 285–299. [Link]
-
Scilit. (n.d.). (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes. [Link]
-
Sadeq, I. A. A. M., et al. (2025). Synthesis and Enzyme Hydrolysis Study of Acyloxyalkyl Carbamates as New Prodrugs for Amines. Al Mustansiriyah Journal of Pharmaceutical Sciences, 25(4). [Link]
-
Alexander, J., et al. (1991). (Acyloxy)alkyl carbamate prodrugs of norfloxacin. Journal of Medicinal Chemistry, 34(1), 78–81. [Link]
- Alexander, J. (1996). Acyloxyisopropyl carbamates as prodrugs for amine drugs.
-
Stinchcomb, A. L., et al. (2009). N-Alkyl and N,N-Dialkyl Carbamate Prodrugs of Naltrexone: In Vitro and in Vivo Evaluation. Journal of Pharmaceutical Sciences, 98(8), 2611–2625. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
Talele, T. T. (2020). Prodrugs of Amines. In Recent Advancement in Prodrugs. [Link]
-
ChemRxiv. (2023). A Novel Synthetic Route Towards Acyloxymethyl Prodrugs of Psilocin and Related Tryptamines. [Link]
-
Noble, S., & Faulds, D. (1998). Valganciclovir. Drugs, 56(1), 1–10. [Link]
-
Wikipedia. (n.d.). Valganciclovir. [Link]
-
Ben-Shabat, S., et al. (2006). Prodrugs Design Based on Inter- and Intramolecular Chemical Processes. [Link]
-
National Center for Biotechnology Information. (n.d.). Valganciclovir. PubChem. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). valganciclovir. [Link]
-
Pereira, M. R., et al. (2013). Acyclovir versus valganciclovir for preventing cytomegalovirus infection in intermediate-risk liver transplant recipients. Progress in Transplantation, 23(2), 154–159. [Link]
Sources
- 1. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prodrugs of Amines - Recent Advancement in Prodrugs [ebrary.net]
- 3. researchgate.net [researchgate.net]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. WO1996018605A1 - Acyloxyisopropyl carbamates as prodrugs for amine drugs - Google Patents [patents.google.com]
- 9. journals.najah.edu [journals.najah.edu]
- 10. US5684018A - Acyloxyisopropyl carbamates as prodrugs for amine drugs - Google Patents [patents.google.com]
- 11. JP4927563B2 - Synthesis of acyloxyalkyl carbamate prodrugs and intermediates - Google Patents [patents.google.com]
- 12. WO2005066122A2 - Synthesis of acyloxyalkyl carbamate prodrugs and intermediates thereof - Google Patents [patents.google.com]
- 13. (Acyloxy)alkyl carbamate prodrugs of norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 15. Mechanism of action of bambuterol: a beta-agonist prodrug with sustained lung affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Bambuterol Hydrochloride? [synapse.patsnap.com]
- 17. Clinical pharmacokinetics of bambuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Valganciclovir - Wikipedia [en.wikipedia.org]
- 19. Valganciclovir | C14H22N6O5 | CID 135413535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Valganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Acyloxyalkyl Carbamates using 1-(Acetyloxy)ethyl 4-Nitrophenyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Acyloxyalkyl Carbamate Prodrugs
In modern drug development, overcoming poor pharmacokinetic profiles of promising therapeutic agents is a significant hurdle. Low aqueous solubility, limited membrane permeability, and rapid first-pass metabolism can all curtail the efficacy of a drug candidate. The use of prodrugs—bioreversible derivatives that undergo enzymatic or chemical conversion in vivo to release the active parent drug—is a clinically validated strategy to address these challenges.[1][2]
Among various prodrug strategies, the acyloxyalkyl carbamate moiety has emerged as a particularly effective promoiety for drugs containing primary or secondary amine functionalities. These carbamate derivatives effectively mask the polar amine group, enhancing lipophilicity and thereby improving membrane permeability. Following absorption, the ester component of the acyloxyalkyl group is rapidly hydrolyzed by ubiquitous esterase enzymes, initiating a cascade reaction that regenerates the parent amine drug.[3] This application note provides a detailed guide to the synthesis of acyloxyalkyl carbamates utilizing the efficient and versatile reagent, 1-(acetyloxy)ethyl 4-nitrophenyl carbonate.
The Reagent of Choice: 1-(Acetyloxy)ethyl 4-Nitrophenyl Carbonate
1-(Acetyloxy)ethyl 4-nitrophenyl carbonate is a highly effective reagent for the synthesis of acyloxyalkyl carbamates. The 4-nitrophenyl carbonate group serves as an excellent leaving group, facilitating a clean and efficient reaction with primary and secondary amines under mild conditions. The "acyloxyalkyl" portion of the reagent, in this case, (acetyloxy)ethyl, becomes the promoiety that is ultimately attached to the amine drug.
Advantages of using 1-(Acetyloxy)ethyl 4-Nitrophenyl Carbonate:
-
High Reactivity: The electron-withdrawing nature of the 4-nitrophenyl group makes the carbonate carbonyl highly susceptible to nucleophilic attack.
-
Mild Reaction Conditions: The synthesis can typically be carried out at or below room temperature, preserving the integrity of complex and sensitive drug molecules.
-
Good Yields: The reaction generally proceeds to completion, affording high yields of the desired carbamate prodrug.
-
Ease of Monitoring: The release of the 4-nitrophenolate ion, which is yellow in color, can be used to visually monitor the progress of the reaction.
Mechanism of Action: A Stepwise Approach
The synthesis of an acyloxyalkyl carbamate using 1-(acetyloxy)ethyl 4-nitrophenyl carbonate proceeds via a nucleophilic acyl substitution mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine drug attacks the electrophilic carbonyl carbon of the 4-nitrophenyl carbonate. This forms a transient tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the stable 4-nitrophenoxide anion as the leaving group.
-
Product Formation: The final product is the acyloxyalkyl carbamate of the parent amine drug.
Caption: Reaction mechanism for acyloxyalkyl carbamate synthesis.
Experimental Protocol: Synthesis of an Acyloxyalkyl Carbamate
This protocol provides a general procedure for the synthesis of an acyloxyalkyl carbamate from an amine-containing drug and 1-(acetyloxy)ethyl 4-nitrophenyl carbonate.
Materials and Reagents:
-
Amine-containing drug
-
1-(Acetyloxy)ethyl 4-nitrophenyl carbonate
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN))
-
Non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification supplies (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)
Step-by-Step Procedure:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine-containing drug (1.0 equivalent) in the chosen anhydrous solvent.
-
Base Addition: Add the non-nucleophilic base (1.1 to 1.5 equivalents) to the reaction mixture. Stir for 5-10 minutes at room temperature.
-
Reagent Addition: Dissolve 1-(acetyloxy)ethyl 4-nitrophenyl carbonate (1.0 to 1.2 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The appearance of a yellow color indicates the formation of the 4-nitrophenoxide byproduct.
-
Workup:
-
Once the reaction is complete, dilute the mixture with the reaction solvent.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer in vacuo using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure acyloxyalkyl carbamate.
Table 1: Typical Reaction Parameters
| Parameter | Recommended Condition | Notes |
| Solvent | Dichloromethane, THF, Acetonitrile | Must be anhydrous. |
| Base | Triethylamine, DIPEA | A non-nucleophilic base is crucial to avoid side reactions. |
| Temperature | 0 °C to Room Temperature | Lower temperatures can help to control exothermic reactions. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or HPLC for completion. |
Characterization of Acyloxyalkyl Carbamates
The structure and purity of the synthesized acyloxyalkyl carbamate should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the (acetyloxy)ethyl promoiety, including a quartet for the methine proton (CH) adjacent to the carbamate and ester oxygens, a doublet for the methyl group of the ethylidene moiety, and a singlet for the acetyl methyl group. The proton signals of the parent drug will also be present, often with a shift in the signals of protons near the newly formed carbamate linkage.
-
¹³C NMR: Look for the characteristic carbonyl signals of the carbamate and ester groups, in addition to the signals of the parent drug and the promoiety.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should show strong absorption bands corresponding to the C=O stretching vibrations of the carbamate and ester functional groups, typically in the range of 1690-1760 cm⁻¹.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized prodrug.
Workflow Diagram
Caption: Overall workflow for the synthesis and purification.
Troubleshooting Guide
Table 2: Common Issues and Solutions
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive reagent; Insufficiently nucleophilic amine; Steric hindrance. | Check the quality of the 1-(acetyloxy)ethyl 4-nitrophenyl carbonate; Increase the reaction temperature or use a more polar solvent; For highly hindered amines, consider a different synthetic route. |
| Formation of Side Products | Presence of water leading to hydrolysis of the reagent; Use of a nucleophilic base. | Ensure all glassware and solvents are scrupulously dry; Use a non-nucleophilic base like DIPEA. |
| Incomplete Reaction | Insufficient reaction time or temperature; Stoichiometry of reagents. | Allow the reaction to proceed for a longer duration or gently heat; Ensure accurate measurement of all reagents. |
| Difficulty in Purification | Co-elution of product and starting material or byproducts. | Optimize the solvent system for column chromatography; Consider alternative purification techniques like preparative HPLC. |
Conclusion
The synthesis of acyloxyalkyl carbamates using 1-(acetyloxy)ethyl 4-nitrophenyl carbonate is a robust and efficient method for the preparation of prodrugs from amine-containing parent molecules. This approach offers a valuable tool for medicinal chemists and drug development professionals to enhance the pharmacokinetic properties of promising drug candidates. By following the detailed protocol and troubleshooting guide provided in this application note, researchers can confidently and successfully synthesize these important prodrugs.
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
Alexander, J., Cargill, R., Michelson, S. R., & Schwam, H. (1988). (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes. Journal of Medicinal Chemistry, 31(2), 318–322. [Link]
-
Alexander, J., Fromtling, R. A., Bland, J. A., Pelak, B. A., & Gilfillan, E. C. (1991). (Acyloxy)alkyl carbamate prodrugs of norfloxacin. Journal of Medicinal Chemistry, 34(1), 78–81. [Link]
-
Gogate, U., & Repta, A. J. (1987). N-(Acyloxyalkoxycarbonyl) derivatives as potential prodrugs of amines. II. Esterase-catalysed release of parent amines from model prodrugs. International Journal of Pharmaceutics, 40(3), 249–255. [Link]
-
Markovic, M., Deodhar, S., Machhi, J., Yeapuri, P., Saleh, M., J. Edagwa, B., et al. (2022). Prodrug therapies for infectious and neurodegenerative diseases. Pharmaceutics, 14(3), 518. [Link]
-
Jornada, D. H., Fernandes, G. F. dos S., Chiba, D. E., de Melo, T. R. F., dos Santos, J. L., & Chung, M. C. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42. [Link]
-
Sadeq, I. A. A. R. M., Albakaa, A. R. M., Al-Ameedee, M., & Abdalgader, E. A. A. (2025). Synthesis and Enzyme Hydrolysis Study of Acyloxyalkyl Carbamates as New Prodrugs for Amines. Al Mustansiriyah Journal of Pharmaceutical Sciences, 25(4), 493-500. [Link]
- Raillard, S. P., et al. (2010). Methods of synthesizing 1-(acyloxy)-alkyl carbamate prodrugs. U.S.
Sources
- 1. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (Acyloxy)alkyl carbamate prodrugs of norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
Reaction of 1-(acetyloxy)ethyl 4-nitrophenyl carbonate with sterically hindered amines
Application Note & Protocol
Topic: Reaction of 1-(acetyloxy)ethyl 4-nitrophenyl carbonate with Sterically Hindered Amines for Prodrug Synthesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The synthesis of acyloxyalkyl carbamates is a cornerstone of modern prodrug design, enabling the temporary masking of primary and secondary amines to enhance drug delivery and pharmacokinetic profiles. The reagent 1-(acetyloxy)ethyl 4-nitrophenyl carbonate is a highly effective tool for this purpose, featuring an esterase-labile linker that ensures predictable drug release. However, its reaction with sterically hindered amines—a common structural motif in complex pharmaceuticals—presents significant synthetic challenges. Increased steric bulk around the amine nitrogen impedes the necessary nucleophilic attack, leading to sluggish or incomplete reactions. This document provides a comprehensive scientific guide to understanding and overcoming these steric challenges. We detail the underlying mechanistic principles, offer optimized, field-proven protocols, and present a systematic troubleshooting guide to empower researchers in the successful synthesis of carbamate prodrugs from even the most challenging amine substrates.
Scientific Principles & Mechanistic Overview
The Acyloxyethyl Carbamate Prodrug Strategy
The core concept involves converting a parent amine drug (R₂NH) into a bioreversible carbamate derivative. This strategy is designed to create a prodrug that is inactive and possesses improved physicochemical properties (e.g., enhanced lipophilicity for membrane permeation). Following administration, endogenous esterase enzymes cleave the terminal acetyl group, initiating a rapid, spontaneous cascade reaction that regenerates the active parent amine[1][2].
The release mechanism proceeds as follows:
-
Enzymatic Cleavage: Esterases hydrolyze the acetyl ester, yielding an unstable hemiacetal intermediate.
-
Spontaneous Decomposition: This intermediate rapidly decomposes, eliminating acetaldehyde and forming a transient carbamic acid.
-
Decarboxylation: The carbamic acid is inherently unstable and promptly decarboxylates to release the parent amine drug and carbon dioxide.
Caption: Enzymatic release cascade of an acyloxyethyl carbamate prodrug.
The Role of 1-(acetyloxy)ethyl 4-nitrophenyl carbonate
This reagent is an "activated carbonate." The 4-nitrophenyl group is a powerful electron-withdrawing group, rendering the carbonate carbonyl highly electrophilic and susceptible to nucleophilic attack. The 4-nitrophenoxide anion is an excellent leaving group, which thermodynamically favors the forward reaction[3][4]. This high reactivity is crucial for driving the reaction, especially with less nucleophilic or sterically encumbered amines.
The Challenge: Steric Hindrance
Steric hindrance refers to the spatial congestion around the reactive center of a molecule. In the context of amines, bulky substituents on or near the nitrogen atom physically obstruct the trajectory of its lone pair of electrons towards the electrophilic carbonyl carbon of the carbonate. This clash increases the activation energy of the reaction, dramatically slowing its rate[5][6][7].
Factors contributing to steric hindrance include:
-
Secondary vs. Primary Amines: Secondary amines are inherently more hindered than primary amines.
-
Branching: Alkyl groups with branching at the α- or β-carbon (e.g., isopropyl, tert-butyl, neopentyl groups) significantly increase steric bulk.
-
Molecular Scaffolding: The amine may be embedded within a rigid or complex molecular architecture that restricts access.
While electronic effects can also influence an amine's basicity and nucleophilicity, studies have shown that steric factors are often the dominant cause for the instability and slow formation rates of carbamates derived from hindered amines[6][8].
Caption: Steric hindrance impeding nucleophilic attack on the carbonate.
Experimental Design & Protocols
Successful carbamate formation with hindered amines is achievable but requires careful optimization of reaction conditions to overcome the kinetic barrier.
General Experimental Workflow
The process involves the dissolution of the amine substrate, addition of a non-nucleophilic base, controlled introduction of the carbonate reagent, reaction monitoring, and subsequent workup and purification.
Protocol: Synthesis of 1-(acetyloxy)ethyl diisopropylcarbamate (Model Reaction)
This protocol details the reaction with diisopropylamine, a representative sterically hindered secondary amine.
Materials & Reagents:
-
Diisopropylamine (hindered amine)
-
1-(acetyloxy)ethyl 4-nitrophenyl carbonate
-
N,N-Diisopropylethylamine (DIPEA, non-nucleophilic base)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add DIPEA (1.5 eq.) to the solution and stir for 5 minutes at room temperature. The base scavenges the proton from the amine, increasing its nucleophilicity without competing as a nucleophile itself.
-
Reagent Addition: In a separate flask, dissolve 1-(acetyloxy)ethyl 4-nitrophenyl carbonate (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine solution over 10-15 minutes.
-
Reaction: Stir the reaction mixture at room temperature. For highly hindered amines, gentle heating to 40-50 °C may be necessary.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. The reaction is complete when the starting amine is consumed. The formation of the yellow 4-nitrophenoxide byproduct is a useful visual indicator of reaction progression.[9] Expect reaction times of 4-24 hours, significantly longer than for unhindered amines.
-
Workup: Upon completion, cool the mixture to room temperature and dilute with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (2x) to remove 4-nitrophenol, and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 20% Ethyl Acetate in Hexanes) to afford the pure carbamate product.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation & Expected Outcomes
The success of the reaction is highly dependent on the degree of steric hindrance. The following table provides guidance on adjusting conditions based on the amine substrate.
| Amine Type | Example | Relative Hindrance | Recommended Temp. | Typical Base | Expected Time | Approx. Yield |
| Primary | Benzylamine | Low | 0 °C to RT | DIPEA / Et₃N | 1-4 h | >90% |
| Acyclic Secondary | Diethylamine | Medium | Room Temperature | DIPEA | 2-6 h | 80-90% |
| Hindered Secondary | Diisopropylamine | High | RT to 40 °C | DIPEA | 6-24 h | 50-75% |
| Highly Hindered | tert-Butylamine | Very High | 40-60 °C | DIPEA / DBU | 24-72 h | 20-50% |
Yields are estimates and highly substrate-dependent.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Extreme steric hindrance. 2. Insufficient activation (low temp). 3. Base is too weak or is sterically hindered itself. | 1. Increase reaction temperature in 10 °C increments (monitor for degradation). 2. Extend reaction time significantly (up to 72h). 3. Switch to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). 4. Increase equivalents of carbonate reagent to 1.5 eq. |
| Formation of Side Products / Degradation | 1. Reaction temperature is too high. 2. Presence of moisture leading to hydrolysis of the carbonate. 3. Base-catalyzed degradation of starting material or product. | 1. Ensure strictly anhydrous conditions (solvents, glassware, inert atmosphere). 2. Add the carbonate reagent slowly at 0 °C before warming to the target temperature. 3. Perform a thorough aqueous workup to remove all base before concentration. |
| Difficult Purification | 1. Product and starting material have similar polarity. 2. 4-nitrophenol byproduct co-elutes with the product. | 1. Ensure the aqueous base wash (NaHCO₃ or K₂CO₃) is thorough to remove the acidic 4-nitrophenol. 2. Optimize column chromatography: use a shallower solvent gradient or try a different solvent system (e.g., Toluene/Acetone). |
Conclusion
The reaction of 1-(acetyloxy)ethyl 4-nitrophenyl carbonate with sterically hindered amines is a kinetically challenging but synthetically vital transformation for the creation of advanced prodrugs. Success hinges on a deliberate and methodical approach to reaction optimization. By increasing reaction temperature, employing a suitable non-nucleophilic base, allowing for extended reaction times, and maintaining rigorous anhydrous conditions, researchers can effectively overcome the steric barriers. The protocols and insights provided in this guide offer a robust framework for applying this powerful prodrug strategy to a wide range of complex, amine-containing molecules, accelerating the development of next-generation therapeutics.
References
-
Gangarapu, S., Marcelis, A. T. M., & Zuilhof, H. (2013). Carbamate stabilities of sterically hindered amines from quantum chemical methods: relevance for CO2 capture. ChemPhysChem, 14(17), 3936–3943. [Link] [5]2. Bosch, H., Versteeg, G. F., & Van Swaaij, W. P. M. (1990). Kinetics of the reaction of CO2 with the sterically hindered amine 2-Amino-2-methylpropanol at 298 K. Chemical Engineering Science, 45(5), 1167-1173. [Link] [8]3. Shen, S., Li, Y., Li, H., & Yu, H. (2019). Steric hindrance induces strain in AMP carbamate cyclization with comparison to MEA. ResearchGate. [Link] [6]4. Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Synthesis and Enzyme Hydrolysis Study of Acyloxyalkyl Carbamates as New Prodrugs for Amines. Al Mustansiriyah Journal of Pharmaceutical Sciences. [Link] 5. Ge, J., et al. (2022). Study on the mechanism and kinetics of amine with steric hindrance absorbing CO2 in non-aqueous/aqueous solution. ResearchGate. [Link] [7]6. Bocire, M., et al. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. Medicinal Research Reviews. [Link]
-
Al-Obaidi, A. H., et al. (2023). Computational Evaluation of Molecular Docking and Molecular Dynamic, Study of New Acyloxyalkyl Carbamates Prodrug Derivatives of Fluoxetine. ResearchGate. [Link] [2]11. Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Synthesis and Enzymatic Hydrolysis Study of Acyloxyalkyl Carbamate as New Prodrug for Amine. An-Najah Journals. [Link]
Sources
- 1. (Acyloxy)alkyl carbamate prodrugs of norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate, 874302-76-8 | BroadPharm [broadpharm.com]
- 5. Carbamate stabilities of sterically hindered amines from quantum chemical methods: relevance for CO2 capture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Use of 1-(acetyloxy)ethyl 4-nitrophenyl carbonate for Advanced Alcohol Protection
Abstract
In the landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount for achieving high yields and chemoselectivity.[1][2] This guide provides an in-depth technical overview of 1-(acetyloxy)ethyl 4-nitrophenyl carbonate as a sophisticated reagent for the protection of alcohols. The resulting 1-(acetyloxy)ethyl (ACE) ether offers a unique two-stage, orthogonal deprotection strategy, rendering it exceptionally valuable for complex molecule synthesis. We will explore the underlying reaction mechanisms, provide detailed, field-tested protocols for both protection and deprotection, and present troubleshooting insights to empower researchers, scientists, and drug development professionals in leveraging this versatile protecting group.
Introduction: The Need for Orthogonal Alcohol Protection
Alcohols are among the most versatile functional groups in organic chemistry, but their inherent reactivity—as both nucleophiles and weak acids—often complicates synthetic routes.[3] Protecting groups serve as a form of "molecular painter's tape," temporarily masking the hydroxyl group to prevent unwanted side reactions while other transformations are carried out elsewhere in the molecule.[3]
An ideal protecting group should be:
-
Easy to install in high yield.
-
Stable to a wide range of reaction conditions.
-
Easy to remove in high yield under mild conditions that do not affect other functional groups.[4]
The 1-(acetyloxy)ethyl (ACE) group, installed using 1-(acetyloxy)ethyl 4-nitrophenyl carbonate, belongs to the acetal class of protecting groups. Unlike simple acetals like tetrahydropyranyl (THP) ethers which are cleaved under acidic conditions, the ACE group's stability is governed by its terminal acetate ester.[3][5] This feature introduces a level of orthogonality, requiring a distinct chemical step for activation before the final cleavage. The 4-nitrophenyl carbonate moiety of the reagent acts as an excellent activating group, as 4-nitrophenoxide is a superb leaving group, facilitating the efficient transfer of the ACE group to the target alcohol.[6][7]
The Reagent and Mechanism of Action
The efficacy of 1-(acetyloxy)ethyl 4-nitrophenyl carbonate lies in its design. It is an activated carbonate that reacts readily with alcohols in the presence of a mild, non-nucleophilic base.
Mechanism of Protection
The protection reaction proceeds via a nucleophilic acyl substitution pathway. The alcohol oxygen attacks the electrophilic carbonate carbonyl, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate expels the highly stabilized 4-nitrophenoxide anion, which is protonated during workup to yield 4-nitrophenol. The appearance of the characteristic yellow color of the 4-nitrophenoxide/4-nitrophenol provides a convenient visual indicator of reaction progress.[6][7]
Caption: Generalized workflow for ACE protection of an alcohol.
Mechanism of Deprotection: A Two-Stage Process
The strategic advantage of the ACE group is its two-stage deprotection, which provides an orthogonal handle compared to acid-labile or hydrogenation-labile groups.
-
Stage 1: Saponification. The terminal acetyl group is first removed under mild basic conditions (e.g., potassium carbonate in methanol/water). This hydrolysis unmasks a 1-hydroxyethyl ether intermediate.
-
Stage 2: Hemiacetal Cleavage. The resulting 1-hydroxyethyl ether is a hemiacetal derivative. Hemiacetals are inherently unstable under even mildly acidic conditions and rapidly hydrolyze to release the parent alcohol and acetaldehyde.[8][9]
This sequential deprotection ensures that the ACE group is stable to the acidic conditions often used to remove other protecting groups like Boc or THP, until it has been "activated" by base.
Caption: The two-stage deprotection pathway of the ACE group.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Protection of a Primary Alcohol (e.g., Benzyl Alcohol)
This protocol describes a general procedure for the protection of a primary alcohol.
Materials:
-
Benzyl Alcohol (1.0 eq)
-
1-(acetyloxy)ethyl 4-nitrophenyl carbonate (1.2 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous DCM (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.5 eq) to the solution and stir for 5 minutes.
-
In a separate flask, dissolve 1-(acetyloxy)ethyl 4-nitrophenyl carbonate (1.2 eq) in a minimal amount of anhydrous DCM.
-
Add the carbonate solution dropwise to the alcohol solution at 0 °C over 10-15 minutes. A yellow color should develop.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). The acidic wash removes pyridine, while the basic wash removes the 4-nitrophenol byproduct.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient) to afford the pure ACE-protected alcohol.
Protocol 2: Deprotection of an ACE-Protected Alcohol
This protocol outlines the two-stage removal of the ACE protecting group.
Materials:
-
ACE-protected alcohol (1.0 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Methanol (MeOH)
-
Deionized Water
-
Pyridinium p-toluenesulfonate (PPTS, 0.2 eq) or dilute HCl
-
Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Stage 1 (Saponification): a. Dissolve the ACE-protected alcohol (1.0 eq) in a mixture of MeOH and water (e.g., 4:1 v/v). b. Add solid potassium carbonate (2.0 eq) to the solution. c. Stir the mixture at room temperature for 1-3 hours, monitoring the disappearance of the starting material by TLC. d. Once complete, neutralize the mixture carefully with 1 M HCl until pH ~7. e. Remove the methanol under reduced pressure. f. Extract the aqueous residue with Ethyl Acetate (3x). g. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The resulting crude product is the hemiacetal intermediate, which is often used directly in the next step without purification.
-
Stage 2 (Hemiacetal Cleavage): a. Dissolve the crude hemiacetal intermediate from the previous step in a mixture of THF and water (e.g., 4:1 v/v). b. Add a catalytic amount of PPTS (0.2 eq). Alternatively, a few drops of 1 M HCl can be used for less sensitive substrates. c. Stir at room temperature for 30-60 minutes. Monitor the reaction by TLC until the intermediate is fully consumed. d. Quench the reaction by adding saturated NaHCO₃ solution. e. Remove the THF under reduced pressure. f. Extract the aqueous residue with Ethyl Acetate (3x). g. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. h. Purify the crude product by flash column chromatography to yield the deprotected parent alcohol.
Data Summary and Troubleshooting
Typical Reaction Parameters
| Parameter | Protection | Deprotection (Stage 1) | Deprotection (Stage 2) |
| Solvent | DCM, THF, CH₃CN | MeOH / H₂O | THF / H₂O |
| Base/Acid | Pyridine, DIPEA | K₂CO₃, NaOMe (cat.) | PPTS, Acetic Acid, dil. HCl |
| Temperature | 0 °C to RT | Room Temperature | Room Temperature |
| Typical Yield | 85-95% | >90% (often crude) | 80-95% (over 2 steps) |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Protection Reaction | Insufficient reagent or base; poor quality (wet) solvent/reagents; sterically hindered alcohol. | Add more reagent/base; ensure anhydrous conditions; increase reaction time or temperature. |
| Low Yield on Protection | Hydrolysis of the carbonate reagent; side reactions. | Use fresh, anhydrous solvents; add reagent slowly at 0 °C to control reactivity. |
| Stalled Saponification (Deprotection Stage 1) | Insufficient base or water. | Add more K₂CO₃ or a small amount of additional water to facilitate hydrolysis. |
| Incomplete Hemiacetal Cleavage (Deprotection Stage 2) | Insufficiently acidic conditions. | Add a small amount of additional acid catalyst (e.g., PPTS). Be cautious with acid-sensitive substrates. |
| Side Products During Deprotection | Substrate contains other base- or acid-labile functional groups. | Screen milder conditions. For Stage 1, consider enzymatic hydrolysis. For Stage 2, use PPTS which is a very mild acid source.[3] |
Conclusion
The use of 1-(acetyloxy)ethyl 4-nitrophenyl carbonate provides a robust and strategic method for the protection of alcohols. The resulting ACE ether is stable under a variety of conditions but can be selectively unmasked through a reliable two-stage deprotection protocol. This orthogonality is a significant asset in the synthesis of complex molecules where precise control over the reactivity of multiple functional groups is required. By understanding the underlying mechanisms and following the detailed protocols herein, researchers can confidently integrate this powerful tool into their synthetic strategies, enabling more efficient and elegant construction of their target molecules.
References
-
SynArchive. (n.d.). Protection of Alcohol by Carbonate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by carbonate cleavage. Retrieved from [Link]
-
SlideShare. (n.d.). Protection of OH group of alcohol. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl vinyl ether. Retrieved from [Link]
-
Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 8: Ethers as Protecting Groups. Thieme. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of Acetals and Silyl Ethers Using Some .PI.-Acceptors. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Protecting Groups, Acetals, and Hemiacetals. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]
-
University of Guelph. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Vinyl ether. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
- Google Patents. (n.d.). US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.
-
Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Retrieved from [Link]
-
Leah4sci. (2017). Acetal Protecting Group Mechanism. YouTube. Retrieved from [Link]
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. uwindsor.ca [uwindsor.ca]
- 6. emerginginvestigators.org [emerginginvestigators.org]
- 7. emerginginvestigators.org [emerginginvestigators.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Application Note: HPLC-MS Methods for the Comprehensive Characterization of Acyloxyalkyl Carbamate Prodrugs
Abstract
Acyloxyalkyl carbamate prodrugs represent a pivotal strategy in medicinal chemistry for enhancing the pharmacokinetic properties of amine-containing parent drugs, particularly by improving membrane permeability and oral bioavailability. Their efficacy relies on a predictable, enzyme-mediated cleavage in vivo to release the active pharmaceutical ingredient (API). Consequently, rigorous analytical characterization is imperative to ensure prodrug identity, purity, stability, and to understand its conversion kinetics. This guide provides a comprehensive framework and detailed protocols for the characterization of acyloxyalkyl carbamate prodrugs using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), a technique unparalleled in its sensitivity and specificity for this application.
Introduction: The Rationale for Acyloxyalkyl Carbamate Prodrugs
Many potent drug candidates containing primary or secondary amine functional groups suffer from poor oral bioavailability due to high polarity and low membrane permeability at physiological pH. The acyloxyalkyl carbamate prodrug strategy masks this polar amine group with a lipophilic promoiety, facilitating absorption.
The activation mechanism is a key design feature:
-
Enzymatic Hydrolysis: Ubiquitous esterase enzymes in the blood and tissues hydrolyze the terminal ester bond of the promoiety.[1][2]
-
Spontaneous Cascade Reaction: This initial cleavage generates an unstable intermediate which rapidly decomposes, releasing the parent amine drug, carbon dioxide, and an aldehyde.[3][4]
This two-step release mechanism necessitates analytical methods that can not only identify and quantify the intact prodrug but also monitor the appearance of the parent drug and potential metabolites. HPLC-MS is the ideal platform, offering the chromatographic resolution to separate the prodrug from its more polar parent drug and the mass spectrometric specificity to confirm the identity of each component unequivocally.
Figure 1: Bioactivation pathway of acyloxyalkyl carbamate prodrugs.
Experimental Design: A Multi-faceted Approach
A thorough characterization involves three distinct analytical goals, each with a tailored HPLC-MS protocol:
-
Identity and Purity Assessment: Confirms the chemical structure of the synthesized prodrug and determines its purity. This typically involves high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) for fragmentation analysis.
-
Pharmacokinetic & Bioanalytical Studies: Quantifies the prodrug and the released parent drug in biological matrices (e.g., plasma, serum) over time. This requires a robust, validated method with high sensitivity, often using a triple quadrupole (QqQ) mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[5][6]
-
In Vitro Stability Assessment: Measures the rate of conversion of the prodrug to the parent drug in a controlled environment (e.g., plasma, buffer, or liver S9 fractions) to predict its in vivo half-life.[7][8]
Materials and Instrumentation
Reagents and Consumables
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid (≥99%), ammonium acetate.
-
Reference Standards: Analytical grade standards of the prodrug and parent amine drug.
-
HPLC Column: A reversed-phase C18 column is generally the first choice due to the lipophilic nature of the prodrugs. A common dimension is 50 mm x 2.1 mm, with 2-3.5 µm particles for good resolution and fast analysis times.[5][6]
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges, Liquid-Liquid Extraction (LLE) solvents (e.g., tert-butyl methyl ether[5]), or protein precipitation plates/reagents (e.g., cold acetonitrile).
Instrumentation
-
HPLC System: A binary or quaternary pump system capable of high-pressure gradient elution (e.g., UHPLC system).
-
Autosampler: With temperature control (e.g., 4 °C) to maintain sample stability.
-
Mass Spectrometer:
-
For Identity/Purity: A high-resolution instrument like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.
-
For Quantification/Stability: A triple quadrupole (QqQ) instrument for high sensitivity and specificity.[6]
-
-
Ion Source: Electrospray Ionization (ESI) is standard. Given the basic nature of the amine group, positive ion mode (ESI+) is almost always used.
Detailed Protocols
Protocol 1: Identity Confirmation and Purity Analysis
This protocol uses a generic gradient to separate the prodrug from potential impurities and HRMS to confirm its elemental composition and structure.
1. Standard Preparation:
-
Prepare a 1 mg/mL stock solution of the prodrug in methanol or acetonitrile.
-
Dilute to a working concentration of 1-10 µg/mL in 50:50 acetonitrile:water.
2. HPLC Method:
-
Rationale: The gradient is designed to start with a high aqueous content to retain the polar parent drug and any early-eluting impurities, then ramp up the organic phase to elute the more lipophilic prodrug. Formic acid is added to the mobile phase to promote protonation ([M+H]+) for ESI+ detection.[6]
| Parameter | Setting |
| Column | C18, 50 x 2.1 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 min; hold at 95% B for 2 min; re-equilibrate |
| Injection Volume | 2-5 µL |
| Column Temperature | 40 °C |
3. MS Method (HRMS & MS/MS):
-
Rationale: Full scan MS with high resolution confirms the accurate mass and thus the elemental composition of the prodrug. MS/MS is then performed on the protonated molecule ([M+H]+) to elicit fragmentation, which should be consistent with the known cascade reaction pathway.
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Scan Mode | Full Scan (m/z 100-1000) & Targeted MS/MS |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 300 °C |
| Collision Energy (MS/MS) | Ramp from 10-40 eV to observe low and high energy fragments. |
4. Data Interpretation:
-
Confirm the [M+H]+ ion of the prodrug is within 5 ppm of its theoretical mass.
-
Analyze the MS/MS spectrum for characteristic fragments corresponding to the parent drug and the promoiety.
Figure 2: Expected fragmentation pattern for acyloxyalkyl carbamate prodrugs.
Protocol 2: Quantitative Bioanalysis in Plasma
This protocol uses protein precipitation for sample cleanup and MRM for quantification, providing the sensitivity needed for pharmacokinetic studies.[5][9]
1. Sample Preparation (Protein Precipitation):
-
Rationale: This is a fast and effective method to remove the bulk of plasma proteins which interfere with LC-MS analysis. Adding acid can help stabilize the prodrug during preparation.[5]
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of cold acetonitrile containing the internal standard (IS).
-
Vortex for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for injection.
2. HPLC Method:
-
Utilize the same column and mobile phases as Protocol 1, but the gradient may be optimized to be faster for higher throughput. A typical run time is 2-4 minutes.
3. MS Method (MRM on a QqQ):
-
Rationale: MRM provides superior sensitivity and selectivity by monitoring a specific precursor-to-product ion transition for each analyte and the internal standard. This is the gold standard for quantification in complex matrices.
-
Tune the mass spectrometer by infusing pure solutions of the prodrug, parent drug, and IS to find the optimal precursor ion ([M+H]+) and the most intense, stable product ions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Prodrug | [M+H]+ | Parent Drug Ion | Empirically determined |
| Parent Drug | [M+H]+ | Characteristic Fragment | Empirically determined |
| Internal Std | [M+H]+ | Characteristic Fragment | Empirically determined |
4. Validation & Analysis:
-
The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, recovery, and matrix effects.[10]
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against concentration. Use this curve to determine the concentration of the prodrug and parent drug in unknown samples.
Protocol 3: In Vitro Plasma Stability Assay
This protocol monitors the disappearance of the prodrug and the appearance of the parent drug over time.
1. Experimental Setup:
-
Rationale: This assay mimics the enzymatic conditions in the blood to provide a reliable estimate of the prodrug's stability and conversion rate.
-
Pre-incubate aliquots of control plasma (e.g., human, rat) at 37 °C.
-
At t=0, spike the plasma with the prodrug stock solution to a final concentration of 1-5 µM.
-
At specified time points (e.g., 0, 5, 15, 30, 60, 120 min), take an aliquot of the reaction mixture and immediately quench it by adding 3 volumes of cold acetonitrile containing an internal standard.
-
Process the samples as described in Protocol 2 (Protein Precipitation).
2. Analysis:
-
Analyze the samples using the quantitative LC-MS/MS method from Protocol 2.
-
Plot the percentage of the remaining prodrug versus time.
-
Calculate the half-life (t½) from the slope of the natural log of the concentration versus time plot.
Figure 3: Workflow for an in vitro plasma stability assay.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape | Column degradation; inappropriate mobile phase pH. | Use a new column; ensure mobile phase pH is at least 2 units below the pKa of the analytes. |
| Low Sensitivity | Poor ionization; matrix suppression. | Optimize ESI source parameters; improve sample cleanup (use SPE instead of PPt); check for mobile phase contamination. |
| Prodrug Instability in Sample | In-sample hydrolysis by residual enzymes. | Keep autosampler at 4 °C; add a stabilizer like ethanoic acid to plasma samples[5]; minimize time from prep to injection. |
| Inconsistent Results | Inaccurate pipetting; inconsistent sample prep. | Use a validated internal standard; automate sample preparation steps where possible. |
Conclusion
The successful development of acyloxyalkyl carbamate prodrugs is critically dependent on robust and precise analytical characterization. The HPLC-MS protocols detailed in this guide provide a framework for confirming prodrug identity, ensuring purity, and quantifying its conversion to the active parent drug in relevant biological matrices. By applying these methodologies, researchers can gain essential insights into the behavior of their prodrug candidates, enabling data-driven decisions to advance the most promising compounds toward clinical development.
References
-
Li, W., et al. (2018). Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. RSC Advances. Available at: [Link]
-
Jo, H., et al. (2018). LC-MS/MS method for the determination of the prodrug aripiprazole lauroxil and its three metabolites in plasma and its application to in vitro biotransformation and animal pharmacokinetic studies. Journal of Chromatography B. Available at: [Link]
-
Jordan, A. M., et al. (2002). Synthesis and analysis of urea and carbamate prodrugs as candidates for melanocyte-directed enzyme prodrug therapy (MDEPT). Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Zhang, C., et al. (2020). The development and validation of an LC-MS/MS method for the quantification of CZ112, a prodrug of 9-Nitrocamptothecin in rat plasma. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Kumar, D., et al. (2024). Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid. ACS Central Science. Available at: [Link]
-
Pore, N. A., et al. (2024). Enhanced Plasma Stability and Potency of Aryl/Acyloxy Prodrugs of a BTN3A1 Ligand. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Pore, N. A., et al. (2024). Enhanced Plasma Stability and Potency of Aryl/Acyloxy Prodrugs of a BTN3A1 Ligand. ResearchGate. Available at: [Link]
-
Alexander, J., et al. (1993). (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes. Journal of Medicinal Chemistry. Available at: [Link]
-
Toth, E. & Turi, Z. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews. Available at: [Link]
-
Al-Ghananeem, A. M., et al. (2024). Synthesis and Enzymatic Hydrolysis Study of Acyloxyalkyl Carbamate as New Prodrug for Amine. An-Najah University Journal for Research. Available at: [Link]
-
Alexander, J., et al. (1994). (Acyloxy)alkyl carbamate prodrugs of norfloxacin. Journal of Medicinal Chemistry. Available at: [Link]
-
Al-Obaidi, H., et al. (2023). Synthesis and Enzyme Hydrolysis Study of Acyloxyalkyl Carbamates as New Prodrugs for Amines. Systematic Reviews in Pharmacy. Available at: [Link]
-
Alsaab, H., et al. (2023). Computational Evaluation of Molecular Docking and Molecular Dynamic, Study of New Acyloxyalkyl Carbamates Prodrug Derivatives of Fluoxetine. Turkish Computational and Theoretical Chemistry. Available at: [Link]
Sources
- 1. (Acyloxy)alkyl carbamate prodrugs of norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. LC-MS/MS method for the determination of the prodrug aripiprazole lauroxil and its three metabolites in plasma and its application to in vitro biotransformation and animal pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced Plasma Stability and Potency of Aryl/Acyloxy Prodrugs of a BTN3A1 Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The development and validation of an LC-MS/MS method for the quantification of CZ112, a prodrug of 9-Nitrocamptothecin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Title: Characterizing the Bioreversion of Acyloxyalkyl Carbamate Prodrugs: An In Vitro Enzymatic Hydrolysis Assay Using Plasma and Intestinal Homogenates
An Application Note and In Vitro Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: Acyloxyalkyl carbamates represent a versatile class of prodrugs designed to improve the pharmaceutical properties of amine-containing parent molecules. Their efficacy is contingent upon bioreversion to the active drug, a process predominantly mediated by esterase-catalyzed hydrolysis in the body. This application note provides a detailed guide to establishing a robust in vitro assay for evaluating the enzymatic hydrolysis of these prodrugs in two critical biological matrices: plasma and intestinal homogenate. Understanding the hydrolysis kinetics in these tissues is paramount for predicting systemic stability, oral bioavailability, and the extent of first-pass metabolism. We present the scientific rationale, step-by-step protocols for matrix preparation and hydrolysis experiments, analytical considerations, and data interpretation, offering a self-validating framework for preclinical drug development.
Scientific Background & Assay Principle
The Acyloxyalkyl Carbamate Prodrug Strategy
Amine-containing drugs often face challenges such as poor solubility or permeability, which can limit their oral bioavailability. The acyloxyalkyl carbamate promoiety is attached to the parent amine to create a more lipophilic, nonionic derivative that can more readily traverse biological membranes.[1] The key to this strategy is the subsequent, efficient in vivo cleavage of the prodrug to release the active parent compound.
Mechanism of Hydrolysis: An Enzyme-Triggered Cascade
The bioreversion of acyloxyalkyl carbamates is an elegant, two-step process initiated by enzymatic action.[2][3]
-
Enzymatic Cleavage: Esterases, such as carboxylesterases (CES) or butyrylcholinesterase (BChE), catalyze the hydrolysis of the terminal ester bond.[1][4] This initial step is typically the rate-limiting factor in the regeneration of the parent drug.
-
Spontaneous Decomposition: The resulting hydroxymethyl carbamate intermediate is highly unstable and spontaneously decomposes, releasing the parent amine, carbon dioxide, and an aldehyde.[2]
This cascade reaction ensures a rapid and irreversible release of the active drug following the initial enzymatic trigger.
Caption: Mechanism of acyloxyalkyl carbamate prodrug activation.
The Role of Plasma and Intestinal Esterases
The location and activity of hydrolyzing enzymes are critical to a drug's pharmacokinetic profile.
-
Intestinal Esterases: The small intestine contains high levels of human carboxylesterase-2 (hCE2), with virtually no hCE1.[5] These enzymes contribute significantly to the first-pass metabolism of ester prodrugs after oral administration.[5] An assay using intestinal homogenate helps predict the extent of drug activation or degradation before it reaches systemic circulation.[6]
-
Plasma Esterases: Human plasma contains butyrylcholinesterase (BChE) and other esterases, but has low carboxylesterase activity compared to rodents.[5][7] Assessing stability in plasma is crucial for intravenously administered drugs and for understanding the fate of orally absorbed prodrugs that reach the bloodstream intact.[8] Species differences in plasma esterase activity are significant and must be considered when extrapolating preclinical data.[9]
Materials and Reagents
-
Biological Matrices: Pooled human plasma (with anticoagulant, e.g., K2-EDTA or Heparin), preclinical species plasma as required. Fresh or frozen intestinal tissue (e.g., rat, monkey, or human).
-
Buffers: Potassium phosphate buffer (100 mM, pH 7.4), PBS (pH 7.4).
-
Reagents:
-
Test Prodrug & Parent Drug reference standards.
-
Protease inhibitor cocktail (for intestinal homogenate).
-
Acetonitrile (ACN) or Methanol (MeOH), HPLC-grade (for reaction quenching).
-
Formic acid or Trifluoroacetic acid (for sample analysis).
-
BCA Protein Assay Kit.
-
-
Equipment:
-
Homogenizer (e.g., Dounce or mechanical).
-
Refrigerated centrifuge and ultracentrifuge.
-
Incubating water bath or shaker.
-
Vortex mixer.
-
Analytical balance, pH meter.
-
HPLC or LC-MS/MS system.
-
Experimental Protocols
PART A: Preparation of Biological Matrices
Protocol 1: Preparation of Human Plasma
-
Scientist's Note: This protocol is straightforward as plasma is typically purchased ready-to-use. The key is proper handling to preserve enzymatic activity.
-
Thawing: Thaw frozen pooled human plasma in a water bath at 37°C until just thawed. Avoid prolonged incubation at 37°C. Place on ice immediately.
-
Centrifugation (Optional): To remove any cryoprecipitates, centrifuge the plasma at 2000-4000 x g for 10 minutes at 4°C.
-
Collection: Carefully collect the supernatant for use in the assay. Store on ice.
Protocol 2: Preparation of Intestinal S9 Homogenate
-
Scientist's Note: The goal is to isolate the cytosolic and microsomal fractions where drug-metabolizing enzymes are located.[10] Performing all steps at 4°C and using protease inhibitors is critical to prevent enzymatic degradation.[11] The "elution" method is often preferred over scraping as it can yield higher metabolic activity.[12]
-
Tissue Harvesting: Euthanize the animal (e.g., rat) according to approved protocols. Immediately excise the small intestine.
-
Washing: Gently flush the intestinal lumen with ice-cold PBS (pH 7.4) to remove contents.
-
Mucosal Isolation: Lay the intestine on an ice-cold surface. Gently scrape the mucosal layer from the underlying muscle using a glass slide.[12]
-
Homogenization:
-
Weigh the collected mucosal scrapings.
-
Add 3-4 volumes of ice-cold homogenization buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing a protease inhibitor cocktail).
-
Homogenize using a Dounce or mechanical homogenizer on ice until a uniform consistency is achieved.
-
-
Centrifugation (S9 Fraction):
-
Transfer the homogenate to centrifuge tubes.
-
Centrifuge at 9,000 x g for 20 minutes at 4°C.[10]
-
Carefully collect the supernatant (this is the S9 fraction). Discard the pellet.
-
-
Protein Quantification: Determine the total protein concentration of the S9 fraction using a standard method like the BCA assay. This is essential for normalizing the hydrolysis rate.
-
Storage: Use the S9 fraction immediately or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
PART B: Enzymatic Hydrolysis Assay Protocol
-
Scientist's Note: This protocol is designed to measure the rate of prodrug disappearance over time. It includes critical controls to ensure the observed hydrolysis is enzymatic and not due to chemical instability. Assay validation is crucial for reliable data.[13][14]
-
Prepare Stock Solutions: Dissolve the prodrug and parent drug in a suitable organic solvent (e.g., DMSO, ACN) to create concentrated stock solutions (e.g., 10-20 mM). The final concentration of organic solvent in the incubation should be low (<1%) to avoid inhibiting enzyme activity.
-
Assay Setup: For each time point, prepare tubes as described in the table below. It is recommended to prepare a master mix of buffer and matrix to ensure consistency.
| Component | Test Sample | Negative Control (Heat-Inactivated) | Chemical Stability Control |
| Phosphate Buffer (pH 7.4) | X µL | X µL | X µL |
| Plasma or Intestinal S9 | Y µL (e.g., to 1 mg/mL protein) | Y µL (pre-heated at 56°C for 30 min) | - |
| Buffer (to final volume) | Z µL | Z µL | Y + Z µL |
| Pre-incubation | \multicolumn{3}{c | }{Incubate at 37°C for 5 minutes} | |
| Initiate Reaction (add Prodrug) | Add prodrug stock (to 1-5 µM final) | Add prodrug stock (to 1-5 µM final) | Add prodrug stock (to 1-5 µM final) |
-
Incubation: Incubate all tubes in a shaking water bath at 37°C.
-
Time Points: Collect samples at designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes). The "0" minute sample is taken immediately after adding the prodrug.
-
Quench Reaction: To stop the enzymatic reaction, add 2-4 volumes of ice-cold acetonitrile (ACN) containing an internal standard for the analytical assay.
-
Protein Precipitation: Vortex the quenched samples vigorously and centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Sample Collection: Transfer the supernatant to a new plate or vials for analysis by HPLC or LC-MS/MS.
PART C: Sample Analysis & Data Interpretation
-
Analytical Method: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the prodrug and, ideally, the appearance of the parent drug.[15] The method should be validated for linearity, accuracy, and precision.[16]
-
Data Analysis:
-
Plot the natural logarithm (ln) of the remaining prodrug concentration versus time.
-
If the plot is linear, the reaction follows first-order kinetics. The slope of the line (k) is the hydrolysis rate constant.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
-
Interpretation:
-
Rapid Hydrolysis (short t½) in Intestinal S9: Suggests significant first-pass metabolism, which could be beneficial for activating the prodrug but may also limit the amount of intact prodrug absorbed.[6]
-
Rapid Hydrolysis in Plasma: Indicates the prodrug is quickly converted in systemic circulation, ensuring the active drug is available at the target site.[8]
-
Slow or No Hydrolysis: The prodrug may be too stable, potentially leading to poor efficacy. The chemical structure may need to be modified to be more susceptible to esterases.[17]
-
Comparison of Controls: Significant degradation in the buffer-only control indicates chemical instability, while degradation in the heat-inactivated control suggests non-enzymatic hydrolysis catalyzed by matrix components. True enzymatic hydrolysis is the difference between the rate in the active matrix and the controls.
-
Visualization & Example Data
Caption: Overall experimental workflow for the in vitro hydrolysis assay.
Example Data Summary
| Prodrug Candidate | Matrix | Protein Conc. (mg/mL) | In Vitro Half-Life (t½, min) | Interpretation |
| Compound X | Human Plasma | 1.0 (total) | 85.2 | Moderately stable in circulation. |
| Human Intestinal S9 | 1.0 | 12.5 | Rapidly hydrolyzed; high first-pass effect expected. | |
| Heat-Inactivated S9 | 1.0 | >240 | Degradation is primarily enzymatic. | |
| Buffer (pH 7.4) | N/A | >240 | Chemically stable at physiological pH. | |
| Compound Y | Human Plasma | 1.0 (total) | >240 | Very stable; may not release active drug efficiently. |
| Human Intestinal S9 | 1.0 | 198.6 | Poor substrate for intestinal esterases. |
References
-
Title: Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Synthesis and Enzymatic Hydrolysis Study of Acyloxyalkyl Carbamate as New Prodrug for Amine Source: An-Najah Journals (Palestinian Medical and Pharmaceutical Journal) URL: [Link]
-
Title: Synthesis and Enzyme Hydrolysis Study of Acyloxyalkyl Carbamates as New Prodrugs for Amines Source: Al Mustansiriyah Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Prodrugs for Amines Source: National Center for Biotechnology Information (PMC - NIH) URL: [Link]
-
Title: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability Source: Federal Register URL: [Link]
-
Title: Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: (Acyloxy)alkyl carbamate prodrugs of norfloxacin Source: PubMed URL: [Link]
-
Title: Synthesis and Enzymatic Hydrolysis Study of Acyloxyalkyl Carbamate as New Prodrug for Amine | Request PDF Source: ResearchGate URL: [Link]
-
Title: In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: What In Vitro Metabolism and DDI Studies Do I Actually Need? Source: BioIVT URL: [Link]
-
Title: The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics Source: National Center for Biotechnology Information (PMC - NIH) URL: [Link]
-
Title: Esterase Activities in the Blood, Liver and Intestine of Several Preclinical Species and Humans | Request PDF Source: ResearchGate URL: [Link]
-
Title: The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Source: National Center for Biotechnology Information (PMC - PubMed Central) URL: [Link]
-
Title: Quantifying gut wall metabolism: methodology matters Source: National Center for Biotechnology Information (PMC - NIH) URL: [Link]
-
Title: Validation of the method using hydrolysis-inducing drugs and genetic... Source: ResearchGate URL: [Link]
-
Title: NIH Public Access Source: PermeGear URL: [Link]
-
Title: Predicting Drug Extraction in the Human Gut Wall: Assessing Contributions from Drug Metabolizing Enzymes and Transporter Proteins using Preclinical Models Source: National Center for Biotechnology Information (PMC - NIH) URL: [Link]
-
Title: Optimization of intestinal microsomal preparation in the rat: A systematic approach to assess the influence of various methodologies on metabolic activity and scaling factors Source: National Center for Biotechnology Information (PMC - NIH) URL: [Link]
-
Title: Modulatory Role of Oral GHRP-6 in the Immune Response and Digestive Enzyme Function in Juvenile Tilapia (Oreochromis sp.) Challenged with Pseudomonas aeruginosa Source: MDPI URL: [Link]
-
Title: Validation of in vitro tools and models for preclinical drug discovery Source: National Institute of Standards and Technology (NIST) URL: [Link]
-
Title: Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography Source: USGS Publications Warehouse URL: [Link]
-
Title: Validation of in-vitro bioassay methods: Application in herbal drug research Source: PubMed URL: [Link]
-
Title: Identification of carboxylesterases expressed in rat intestine and effects of their hydrolyzing activity in predicting first-pass metabolism Source: Ingenta Connect URL: [Link]
-
Title: (PDF) Optimization of intestinal microsomal preparation in the rat: A systematic approach to assess the influence of various methodologies on metabolic activity and scaling factors Source: ResearchGate URL: [Link]
-
Title: (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes Source: PubMed URL: [Link]
-
Title: Enhanced Plasma Stability and Potency of Aryl/Acyloxy Prodrugs of a BTN3A1 Ligand Source: National Center for Biotechnology Information (PMC - NIH) URL: [Link]
-
Title: human intestinal carboxylesterase: Topics by Science.gov Source: Science.gov URL: [Link]
-
Title: Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity Source: MDPI URL: [Link]
-
Title: Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion Source: PubMed URL: [Link]
-
Title: Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery Source: Dispendix URL: [Link]
Sources
- 1. (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (Acyloxy)alkyl carbamate prodrugs of norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. permegear.com [permegear.com]
- 9. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Predicting Drug Extraction in the Human Gut Wall: Assessing Contributions from Drug Metabolizing Enzymes and Transporter Proteins using Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of intestinal microsomal preparation in the rat: A systematic approach to assess the influence of various methodologies on metabolic activity and scaling factors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantifying gut wall metabolism: methodology matters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. nibib.nih.gov [nibib.nih.gov]
- 15. Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography [pubs.usgs.gov]
- 16. dispendix.com [dispendix.com]
- 17. Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Spectrophotometric Monitoring of 4-Nitrophenol Release During Deprotection Reactions
Abstract
In the realms of drug development and biochemical research, the precise monitoring of chemical reactions is paramount. This application note provides a comprehensive guide to the spectrophotometric monitoring of 4-nitrophenol (4-NP) release, a widely employed method for tracking the progress of deprotection reactions and enzyme kinetics. The distinct chromogenic properties of the 4-nitrophenoxide anion upon its release serve as a robust and convenient analytical signal. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for accurate and reproducible measurements, and offer insights into data interpretation and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to implement or optimize this powerful analytical technique.
Introduction: The Significance of 4-Nitrophenol as a Reporter Moiety
Protecting groups are indispensable tools in multi-step organic synthesis, enabling chemists to selectively mask and unmask reactive functional groups.[1][2] The efficiency of both the protection and deprotection steps is critical to the overall success of a synthetic route. Consequently, real-time monitoring of deprotection is highly desirable for reaction optimization and kinetic analysis. 4-Nitrophenyl-based protecting groups, such as 4-nitrophenyl carbonates and carbamates, offer an elegant solution by releasing the chromogenic molecule 4-nitrophenol upon cleavage.[3]
Similarly, in enzymology, synthetic substrates bearing a 4-nitrophenyl group are invaluable for assaying the activity of various enzymes, including phosphatases, esterases, and proteases.[4][5][6][7] The enzymatic hydrolysis of these substrates liberates 4-nitrophenol, providing a direct and continuous measure of enzyme activity.[8][9] The simplicity and sensitivity of this colorimetric assay make it amenable to high-throughput screening applications in drug discovery.[10]
The Chemical Principle: A Tale of Two Colors
The utility of 4-nitrophenol as a reporter molecule is rooted in its pH-dependent spectral properties. In its protonated form (4-nitrophenol), the compound is colorless or slightly yellow and exhibits a UV absorption maximum at approximately 317 nm.[11][12] However, under basic conditions (pH > 7.5), the phenolic proton dissociates, forming the intensely yellow 4-nitrophenoxide anion.[13][14] This anion displays a strong absorbance maximum in the visible region, typically between 400 and 410 nm.[13][15] The significant difference in the absorption spectra of the protonated and deprotonated forms is the cornerstone of this analytical method.
The pKa of 4-nitrophenol is approximately 7.15.[13] This means that at a pH above this value, the equilibrium shifts towards the formation of the colored 4-nitrophenoxide ion. To ensure complete deprotonation and a stable, maximal colorimetric signal for accurate quantification, assays are often performed at a pH of 8.0 or higher, or the reaction is quenched with a strong base to raise the pH above 9.2.[4][13]
Chemical Deprotection and 4-Nitrophenol Release
The following diagram illustrates the base-labile deprotection of an alcohol functional group protected as a 4-nitrophenyl carbonate, leading to the release of the 4-nitrophenoxide reporter.
Caption: Base-mediated deprotection of a 4-nitrophenyl carbonate.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for monitoring the release of 4-nitrophenol. Specific parameters such as substrate concentration, temperature, and buffer composition should be optimized for the particular reaction or enzyme system under investigation.
Materials and Reagents
-
Spectrophotometer: A UV-Vis spectrophotometer capable of measuring absorbance at 405 nm. A microplate reader can be used for high-throughput applications.[8]
-
Cuvettes or Microplates: Quartz or disposable plastic cuvettes with a 1 cm path length, or clear, flat-bottom 96-well microplates.[7]
-
Buffer Solution: A buffer system appropriate for the reaction conditions and stable in the desired pH range (e.g., Tris-HCl, phosphate buffer). The pH should be chosen to ensure the stability of the reactants and, for kinetic assays, the optimal activity of the enzyme.[4][6] For endpoint assays where the reaction is stopped, a high pH stop solution is used.[5]
-
Substrate Stock Solution: A concentrated stock solution of the 4-nitrophenyl-containing substrate (e.g., 4-nitrophenyl phosphate, 4-nitrophenyl carbonate derivative) dissolved in a suitable organic solvent (e.g., DMSO) if not readily soluble in the aqueous buffer.[8]
-
4-Nitrophenol Standard Solution: A stock solution of high-purity 4-nitrophenol of known concentration for generating a standard curve.[16]
-
Stop Solution (for endpoint assays): A solution of a strong base, such as 0.1 M to 2 N NaOH, to quench the reaction and ensure complete conversion of 4-nitrophenol to the 4-nitrophenoxide anion.[5][10][17]
Experimental Workflow
The following diagram outlines the general workflow for a typical spectrophotometric assay monitoring 4-nitrophenol release.
Caption: General workflow for monitoring 4-nitrophenol release.
Protocol for Generating a 4-Nitrophenol Standard Curve
-
Prepare a series of dilutions of the 4-nitrophenol stock solution in the assay buffer (or the final reaction mixture composition after adding the stop solution for endpoint assays).[18][19]
-
The concentration range should encompass the expected concentrations of 4-nitrophenol generated in your experiment.[6]
-
Measure the absorbance of each standard at 405 nm.
-
Plot the absorbance at 405 nm versus the concentration of 4-nitrophenol.
-
Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope, which corresponds to the molar extinction coefficient under the specific assay conditions.
Protocol for Kinetic Monitoring (e.g., Enzyme Assay)
-
Set the spectrophotometer to read absorbance at 405 nm and equilibrate the instrument to the desired temperature (e.g., 25°C or 37°C).[4]
-
In a cuvette or microplate well, add the appropriate volumes of assay buffer and any other reaction components except the one that will initiate the reaction (e.g., the enzyme).
-
Add the desired volume of the substrate stock solution to achieve the final desired concentration. Mix gently.[4]
-
Place the cuvette/plate in the spectrophotometer and record a baseline reading.
-
Initiate the reaction by adding the final component (e.g., enzyme solution). Mix quickly and thoroughly.[4]
-
Immediately begin monitoring the increase in absorbance at 405 nm over time. Record data at regular intervals (e.g., every 15-30 seconds) for a period sufficient to establish the initial linear rate of the reaction.[4]
Protocol for Endpoint Monitoring (e.g., Deprotection Yield)
-
Set up the reaction mixture as described for the kinetic assay.
-
Incubate the reaction for a predetermined period at the desired temperature.
-
Stop the reaction by adding a defined volume of the stop solution (e.g., 2N NaOH).[7][10][17] This will also ensure the complete conversion of any released 4-nitrophenol to the 4-nitrophenoxide anion.[5]
-
Measure the final absorbance of the solution at 405 nm.
-
Include appropriate controls, such as a blank without the reactant that initiates deprotection and a control with a known amount of 4-nitrophenol.
Data Analysis and Interpretation
The concentration of released 4-nitrophenol can be calculated using the Beer-Lambert law:
A = εbc
Where:
-
A is the measured absorbance at 405 nm.
-
ε (epsilon) is the molar extinction coefficient (or molar absorptivity) of the 4-nitrophenoxide anion. This value is constant-specific and can be determined from the slope of the standard curve. A commonly cited value is approximately 18,000 M⁻¹cm⁻¹.[16][20]
-
b is the path length of the light through the sample (typically 1 cm for a standard cuvette).
-
c is the concentration of the 4-nitrophenoxide anion in moles per liter (M).
For Kinetic Assays: Plot the absorbance at 405 nm versus time. The initial reaction velocity (V₀) is determined from the slope of the linear portion of this curve.[4] This velocity can then be converted to moles of product per unit time using the molar extinction coefficient. By varying the substrate concentration, key kinetic parameters such as Kₘ and Vₘₐₓ can be determined by fitting the data to the Michaelis-Menten equation.[4][9]
For Endpoint Assays: The final concentration of 4-nitrophenol is calculated from the final absorbance reading. This can be used to determine the percentage yield of the deprotection reaction or the total amount of product formed by an enzyme over a specific time.
Data Presentation
Quantitative data from these experiments should be presented clearly. Below is an example of how to tabulate results from a kinetic experiment.
| Substrate Conc. (µM) | Initial Velocity (Abs/min) | 4-Nitrophenol Released (µmol/min) |
| 10 | 0.018 | 1.0 |
| 25 | 0.042 | 2.3 |
| 50 | 0.076 | 4.2 |
| 100 | 0.126 | 7.0 |
| 200 | 0.180 | 10.0 |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High background absorbance | - Contaminated reagents or buffer.- Autohydrolysis of the substrate.[8] | - Prepare fresh reagents.- Run a control reaction without the enzyme or deprotecting agent to measure the rate of autohydrolysis and subtract it from the sample readings. |
| Non-linear reaction rate | - Substrate depletion.- Enzyme instability or product inhibition. | - Use a lower enzyme/reactant concentration or a higher substrate concentration.- Measure the initial rate over a shorter time period. |
| Low signal or no color change | - Incorrect pH (too low).- Inactive enzyme or incorrect deprotection conditions.- Low substrate concentration. | - Ensure the pH of the assay buffer or the final pH after adding the stop solution is > 8.0.- Verify the activity of the enzyme/reagents.- Optimize substrate concentration. |
| Precipitation in the cuvette | - Poor solubility of the substrate or product.- Incompatibility of the organic solvent (from the stock solution) with the aqueous buffer. | - Reduce the substrate concentration.- Ensure the final concentration of the organic solvent (e.g., DMSO) is low, typically <5% (v/v).[4] |
Conclusion
The spectrophotometric monitoring of 4-nitrophenol release is a robust, versatile, and highly sensitive technique for studying deprotection reactions and enzyme kinetics. Its simplicity and reliance on standard laboratory equipment make it an accessible yet powerful tool for researchers in chemistry and biology. By understanding the underlying chemical principles and adhering to carefully optimized protocols, scientists can obtain accurate and reproducible data to accelerate their research and development efforts.
References
-
Wikipedia. (2023). 4-Nitrophenol. Retrieved from [Link]
-
ScienCell Research Laboratories. (n.d.). pNPP Phosphatase Assay (PNPP). Retrieved from [Link]
-
ResearchGate. (n.d.). UV−vis absorption spectra of 4-NP (black curve), 4- nitrophenoxide.... Retrieved from [Link]
-
3H Biomedical. (n.d.). pNPP Phosphatase Assay. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Enzyme kinetics on a plate reader. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) UV-vis spectra for 4-nitrophenol (blue line) and 4-nitrophenoxide.... Retrieved from [Link]
-
iGEM. (2013). Team:Imperial College/Enzyme Kinetics. Retrieved from [Link]
-
Soils Lab - University of Illinois Urbana-Champaign. (2021). SOP: Enzyme assays (pNP). Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic Spectrophotometric Method for 4-nitrophenol Determination in Drinking Water. Retrieved from [Link]
-
Interchim. (n.d.). pNPP Tablets & Powder. Retrieved from [Link]
-
BioAssay Systems. (n.d.). pNPP Phosphatase Assay Kits. Retrieved from [Link]
-
ResearchGate. (n.d.). Absorption spectra of 4-nitrophenolate anion for various adding amounts.... Retrieved from [Link]
-
Wikipedia. (2023). Protecting group. Retrieved from [Link]
-
Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Retrieved from [Link]
-
MDPI. (n.d.). Kinetic Analysis of 4-Nitrophenol Reduction by “Water-Soluble” Palladium Nanoparticles. Retrieved from [Link]
-
ACS Publications. (n.d.). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitrophenol. Retrieved from [Link]
-
ACS Omega. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Retrieved from [Link]
-
PubMed. (1980). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Protecting Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Steady-state kinetics of hydrolysis of 4-nitrophenyl aliphatic esters.... Retrieved from [Link]
-
UT Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Labs 9 and 10. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +.... Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic parameters for hydrolysis of the various p- nitrophenyl esters by purified EstOF4. Retrieved from [Link]
-
ResearchGate. (n.d.). Protecting Groups in Solid-Phase Organic Synthesis. Retrieved from [Link]
-
PMC. (n.d.). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Retrieved from [Link]
-
PMC. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. Retrieved from [Link]
-
ACS Publications. (n.d.). Kinetic Analysis of the Catalytic Reduction of 4-Nitrophenol by Metallic Nanoparticles. Retrieved from [Link]
-
ScienceDirect. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Retrieved from [Link]
-
ACS Publications. (2010). Hydrolysis of p-Nitrophenyl Esters Promoted by Semifluorinated Quaternary Ammonium Polymer Latexes and Films. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of 4-Nitrophenol Biodegradation in a Sequencing Batch Reactor. Retrieved from [Link]
-
MDPI. (n.d.). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Retrieved from [Link]
-
MDPI. (n.d.). Rapid Catalytic Reduction of 4-Nitrophenol and Clock Reaction of Methylene Blue using Copper Nanowires. Retrieved from [Link]
-
ACS Fall 2025. (n.d.). 4-Nitrophenol: Advances in detection and reduction systems. Retrieved from [Link]
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. emerginginvestigators.org [emerginginvestigators.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sciencellonline.com [sciencellonline.com]
- 6. 3hbiomedical.com [3hbiomedical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. researchgate.net [researchgate.net]
- 12. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 14. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. interchim.fr [interchim.fr]
- 18. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 19. uvm.edu [uvm.edu]
- 20. Team:Imperial College/Enzyme Kinetics - 2013.igem.org [2013.igem.org]
Targeted drug delivery strategies using acyloxyalkyl carbamate prodrugs
Application Notes & Protocols
Topic: Targeted Drug Delivery Strategies Using Acyloxyalkyl Carbamate Prodrugs
Abstract: Prodrug design is a cornerstone of modern pharmaceutical development, aimed at overcoming pharmacokinetic and pharmacodynamic barriers that limit the efficacy and safety of therapeutic agents.[1] Among various prodrug strategies, the acyloxyalkyl carbamate platform offers a versatile and powerful approach for enhancing drug delivery, particularly for primary and secondary amine-containing drugs.[2][3] This moiety improves membrane permeability by increasing lipophilicity and can be engineered for targeted drug release by exploiting differential esterase activity in specific tissues or cells.[4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of acyloxyalkyl carbamate prodrugs. We delve into the mechanistic rationale, provide detailed, field-proven protocols for synthesis and characterization, and outline workflows for in vitro and in vivo validation, underscoring the causality behind critical experimental choices.
The Acyloxyalkyl Carbamate Prodrug Strategy: Rationale and Mechanism
Rationale for Use
The primary goal of converting an amine-containing drug into an acyloxyalkyl carbamate prodrug is to transiently mask the polar amine group. Many potent drugs are limited by poor membrane permeability due to the ionization of amino groups at physiological pH. By masking this group with a lipophilic, non-ionizable promoiety, the resulting prodrug can more readily cross biological barriers like the intestinal epithelium or the blood-brain barrier.[5]
Key Advantages:
-
Enhanced Permeability and Absorption: Increased lipophilicity facilitates passive diffusion across cell membranes.[2][3]
-
Site-Specific Activation: The prodrug is designed to be stable in systemic circulation but is activated by esterase enzymes, which can be overexpressed in certain tissues, such as tumors or the liver.[4][6] This allows for targeted release of the active drug, potentially reducing systemic toxicity.[7][8]
-
Tunable Release Kinetics: The rate of enzymatic hydrolysis can be modulated by altering the steric and electronic properties of the terminal acyloxy group, allowing for controlled-release profiles.[9][10]
-
Improved Chemical Stability: Carbamate linkages are often more stable against chemical hydrolysis in various pH environments compared to simple esters, which is advantageous for formulation and storage.[11][12]
Mechanism of Action: A Two-Step Cascade
The bioactivation of an acyloxyalkyl carbamate prodrug is an elegant cascade reaction initiated by enzymatic cleavage.[2][9] This process ensures that the parent drug is regenerated efficiently at the target site.
-
Enzymatic Hydrolysis: The process begins when ubiquitous esterase enzymes (e.g., carboxylesterases) hydrolyze the terminal ester bond of the promoiety.[12] This is the rate-limiting step and the key to targeted release.
-
Spontaneous Decomposition: The resulting intermediate, a hydroxymethyl carbamate, is highly unstable. It spontaneously undergoes a rapid, intramolecular cyclization to release the parent amine drug, carbon dioxide, and an aldehyde.[9]
The choice of the R4 group (see diagram below) is critical; bulkier groups can sterically hinder the esterase, slowing the hydrolysis rate.[9]
Caption: Bioactivation cascade of acyloxyalkyl carbamate prodrugs.
Design, Synthesis, and Characterization Protocols
General Experimental Workflow
The development of a novel acyloxyalkyl carbamate prodrug follows a logical, multi-stage process from conceptual design to in vivo validation. Each stage generates critical data that informs the subsequent steps, creating a self-validating system.
Caption: General workflow for prodrug development.
Protocol 1: General Synthesis of an Acyloxyalkyl Carbamate Prodrug
This protocol describes a common two-step method for synthesizing the target prodrugs.[2][13] The causality for this approach is its reliability and use of manageable intermediates. An alternative one-step reaction exists but can be lower yielding.[2]
Materials:
-
Parent drug with a primary or secondary amine (Drug-NHR1)
-
1-Chloroalkyl chloroformate (e.g., 1-chloroethyl chloroformate)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Sodium or silver salt of a carboxylic acid (e.g., Sodium Acetate, R4-COO⁻Na⁺)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)
Procedure:
Step A: Synthesis of the α-Chloroalkyl Carbamate Intermediate
-
Rationale: This step creates a reactive intermediate by attaching the chloroalkyl linker to the parent drug's amine. The reaction must be anhydrous as chloroformates are moisture-sensitive.
-
Dissolve the parent drug (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA or DIPEA (1.2 eq) dropwise. This base acts as a scavenger for the HCl generated during the reaction.
-
Slowly add the 1-chloroalkyl chloroformate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure α-chloroalkyl carbamate intermediate.
Step B: Nucleophilic Substitution to Form the Final Prodrug
-
Rationale: This step displaces the chloride with the desired acyloxy group. DMF is used as a polar aprotic solvent to facilitate the SN2 reaction.
-
Dissolve the α-chloroalkyl carbamate intermediate (1.0 eq) in anhydrous DMF.
-
Add the sodium or silver salt of the desired carboxylic acid (1.5 eq).
-
Heat the reaction to 50-70 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and wash extensively with water to remove DMF and excess salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by flash column chromatography to yield the pure acyloxyalkyl carbamate prodrug.
Characterization:
-
Confirm the structure using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Assess purity using HPLC, aiming for >95%.
In Vitro Evaluation Protocols
Protocol 2: In Vitro Stability and Enzymatic Hydrolysis
Objective: To determine the chemical stability of the prodrug in buffer and its rate of conversion to the parent drug in a biologically relevant matrix (e.g., human plasma or liver microsomes). This is a critical self-validating experiment to confirm the prodrug's mechanism.
Materials:
-
Acyloxyalkyl carbamate prodrug and the parent drug (as an analytical standard).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Human plasma (commercially available, pooled).
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation).
-
Thermomixer or incubating water bath set to 37 °C.
-
HPLC or LC-MS/MS system for quantification.
Procedure:
-
Prepare stock solutions of the prodrug and parent drug in a suitable solvent (e.g., DMSO or ACN) at 10 mM.
-
Chemical Stability: Dilute the prodrug stock solution into PBS (pH 7.4) to a final concentration of 10 µM. Incubate at 37 °C.
-
Enzymatic Hydrolysis: Pre-warm human plasma to 37 °C. Spike the prodrug stock solution into the plasma to a final concentration of 10 µM. Mix gently and incubate at 37 °C.[9][10]
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot from each incubation.
-
Immediately quench the reaction by adding 150 µL of ice-cold ACN containing an internal standard. This step precipitates plasma proteins and stops the enzymatic reaction.
-
Vortex vigorously for 1 minute, then centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Analyze the samples by a validated HPLC or LC-MS/MS method to quantify the remaining concentration of the prodrug and the appearance of the parent drug.
-
Calculate the half-life (t½) by plotting the natural log of the remaining prodrug concentration versus time.
Data Presentation and Expected Outcomes:
The prodrug should be significantly more stable in PBS than in human plasma. Rapid degradation in plasma with a corresponding increase in the parent drug concentration validates the intended enzymatic activation pathway.
| Compound | Matrix | Half-life (t½, minutes) |
| Prodrug A (Pivaloyl) | PBS, pH 7.4 | > 480 |
| Prodrug A (Pivaloyl) | Human Plasma | 45 |
| Prodrug B (Acetyl) | PBS, pH 7.4 | > 480 |
| Prodrug B (Acetyl) | Human Plasma | 15 |
Table based on typical expected results. The acetyl ester (Prodrug B) is less sterically hindered and hydrolyzes faster than the pivaloyl ester (Prodrug A).[9][10]
Cellular Permeability and Efficacy
Protocol 3: Cell Permeability Assessment (PAMPA)
Objective: To assess the passive permeability of the prodrug across an artificial membrane, providing a high-throughput initial screen for its ability to cross biological barriers.
Materials:
-
PAMPA (Parallel Artificial Membrane Permeability Assay) plate system (e.g., from Millipore or Corning).
-
Lipid solution (e.g., 2% w/v lecithin in dodecane).
-
PBS (pH 7.4 for acceptor well, pH 5.5-6.5 for donor well to simulate gut environment).
-
Prodrug and parent drug.
Procedure:
-
Prepare Donor Plate: Add solutions of the parent drug and prodrug (e.g., at 100 µM) to the donor wells (96-well filter plate).
-
Coat Membrane: Carefully add 5 µL of the lipid solution to the filter membrane of each well.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS (pH 7.4).
-
Assemble and Incubate: Place the donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for 4-16 hours.
-
Quantify: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability Coefficient (Pe): Use the manufacturer's recommended formula to calculate Pe.
Expected Outcome: The lipophilic prodrug is expected to have a significantly higher permeability coefficient (Pe) than its more polar parent drug, indicating enhanced capacity for passive diffusion.
Conclusion
The acyloxyalkyl carbamate prodrug strategy represents a validated and highly adaptable platform for targeted drug delivery. By understanding the core mechanism of enzymatic activation and systematically evaluating candidates through the workflows described, researchers can effectively overcome challenges of poor permeability and off-target toxicity. The protocols provided herein offer a robust framework for the synthesis, characterization, and in vitro testing of these promising therapeutic agents, paving the way for the development of safer and more effective medicines.
References
-
Zhang, J., et al. (2012). Drug-targeting methodologies with applications: A review. Journal of Healthcare Engineering. [Link]
-
Manzari, M. T., et al. (2021). Targeted drug delivery strategies for precision medicines. Nature Reviews Materials. [Link]
-
Al-Ghananeem, A. M., et al. (2023). Synthesis and Enzymatic Hydrolysis Study of Acyloxyalkyl Carbamate as New Prodrug for Amine. ResearchGate. [Link]
-
Isara, A. R., et al. (2024). Synthesis and Enzyme Hydrolysis Study of Acyloxyalkyl Carbamates as New Prodrugs for Amines. Al Mustansiriyah Journal of Pharmaceutical Sciences. [Link]
-
Al-Ghananeem, A. M., et al. (2023). Synthesis and Enzymatic Hydrolysis Study of Acyloxyalkyl Carbamate as New Prodrug for Amine. An-Najah Journals. [Link]
-
Alexander, J., et al. (1988). (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes. Journal of Medicinal Chemistry. [Link]
- Gallop, M. A., et al. (2011). Synthesis of acyloxyalkyl carbamate prodrugs and intermediates.
-
Abinaya Sri, R., & Pushpalatha, R. (2023). A Review on Targeted Drug Delivery. Journal of Pharmaceutical Sciences and Research. [Link]
-
Manzari, M. T., et al. (2021). Targeted drug delivery strategies for precision medicines. Semantic Scholar. [Link]
-
Soni, R., et al. (2023). Review On: Targeted Drug Delivery System. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Nielsen, A. B., et al. (2005). In vitro evaluation of acyloxyalkyl esters as dermal prodrugs of ketoprofen and naproxen. European Journal of Pharmaceutical Sciences. [Link]
- Gallop, M. A., et al. (2005). Synthesis of acyloxyalkyl carbamate prodrugs and intermediates thereof.
-
Liu, S., & Lo, S. N. H. (2013). Design of low-molecular-weight prodrugs for targeted delivery of anticancer agents. Pharmaceutica Analytica Acta. [Link]
- Gallop, M. A., et al. (2006). Acyloxyalkyl carbamate prodrugs, methods of synthesis, and use.
-
Alexander, J., et al. (1991). (Acyloxy)alkyl carbamate prodrugs of norfloxacin. Journal of Medicinal Chemistry. [Link]
-
Dahan, A., & Amidon, G. (2019). Modern Prodrug Design for Targeted Oral Drug Delivery. MDPI. [Link]
-
Various Authors. (2023). Examples of prodrugs used for site specific drug targeting. ResearchGate. [Link]
-
Kumar, S., & Kumar, V. (2024). The Evolution of Prodrug Strategies: From Simple Carriers to Smart, Targeted Systems. Asian Journal of Pharmaceutical Research and Development. [Link]
-
Prentner, R., et al. (2024). Efficient Acyloxymethylation of Psilocin and Other Tryptamines Yielding ACOM Prodrugs for Psychedelic-Assisted Therapy. ACS Chemical Neuroscience. [Link]
-
Huttunen, K. M., & Gynther, M. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Pharmaceutics. [Link]
-
Alexander, J., et al. (1988). (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes. Scilit. [Link]
-
Khatib, A. (2024). Prodrugs: Enhancing Targeted Delivery and Therapeutic Outcomes. Journal of Formulation Science & Bioavailability. [Link]
-
Al-Ghananeem, A. M., et al. (2023). N-[acyloxy] alkyl carbamate. ResearchGate. [Link]
-
Sharma, V., et al. (2018). Therapeutic Potential of Prodrugs Towards Targeted Drug Delivery. Current Drug Delivery. [Link]
-
Stinchcomb, A. L., et al. (2009). N-Alkyl and N,N-Dialkyl Carbamate Prodrugs of Naltrexone: In Vitro and in Vivo Evaluation. Journal of Pharmaceutical Sciences. [Link]
-
Rautio, J., et al. (2008). Prodrugs for Amines. Molecules. [Link]
-
Jacob, M. R., et al. (2013). Design, Synthesis, and Preliminary Evaluation of Doxazolidine Carbamates as Prodrugs Activated by Carboxylesterases. Journal of Medicinal Chemistry. [Link]
-
Löscher, W., & Pabel, J. (2024). Prodrugs and their activation mechanisms for brain drug delivery. Molecular Systems Design & Engineering. [Link]
-
Kumar, V., et al. (2024). Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid. ACS Central Science. [Link]
-
Han, H. K., & Amidon, G. L. (2000). Targeted prodrug design to optimize drug delivery. AAPS PharmSci. [Link]
-
Kumar, L., & Sharma, P. K. (2018). Carbonate and Carbamate Prodrugs. Prodrugs. [Link]
-
Al-Majdoub, Z. M., et al. (2022). Development of Sesamol Carbamate-L-Phenylalanine Prodrug Targeting L-Type Amino Acid Transporter1 (LAT1) as a Potential Antiproliferative Agent against Melanoma. MDPI. [Link]
-
Iester, M., et al. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Preliminary Evaluation of Doxazolidine Carbamates as Prodrugs Activated by Carboxylesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.najah.edu [journals.najah.edu]
- 11. permegear.com [permegear.com]
- 12. Carbonate and Carbamate Prodrugs [ebrary.net]
- 13. JP4927563B2 - Synthesis of acyloxyalkyl carbamate prodrugs and intermediates - Google Patents [patents.google.com]
Application Notes and Protocols: Enhancing Cell Membrane Permeability with Acyloxyalkyl Carbamate Modification
Introduction: Overcoming the Cellular Gatekeeper
The cell membrane represents a formidable barrier to the intracellular delivery of many therapeutically promising molecules. Its lipophilic nature restricts the passive diffusion of polar and charged compounds, limiting their access to intracellular targets. The acyloxyalkyl carbamate prodrug strategy is an elegant and effective approach to transiently mask polar functional groups, such as amines, thereby enhancing membrane permeability. This application note provides a comprehensive guide to the principles, synthesis, and evaluation of acyloxyalkyl carbamate-modified compounds for researchers, scientists, and drug development professionals. By temporarily converting a hydrophilic drug into a more lipophilic entity, this strategy facilitates passive diffusion across the cell membrane. Once inside the cell, the prodrug is enzymatically cleaved by ubiquitous intracellular esterases, leading to a cascade reaction that rapidly regenerates the active parent drug.[1][2] This targeted release mechanism minimizes systemic exposure to the active compound and concentrates it at the site of action.
Mechanism of Action: A Trojan Horse Approach
The acyloxyalkyl carbamate promoiety acts as a "Trojan horse," enabling the drug to breach the cell's defenses. The mechanism relies on a two-step bioactivation process. First, the ester bond of the acyloxyalkyl group is hydrolyzed by intracellular esterases. This initial cleavage is the rate-determining step and triggers a spontaneous cascade reaction. The resulting intermediate is unstable and rapidly decomposes, releasing the parent amine drug, carbon dioxide, and an aldehyde.[1][2][3] This process is illustrated in the diagram below.
Caption: Mechanism of acyloxyalkyl carbamate prodrug activation.
Protocol 1: General Synthesis of Acyloxyalkyl Carbamate Prodrugs
This protocol outlines a general, two-step method for the synthesis of acyloxyalkyl carbamate prodrugs from a primary or secondary amine-containing parent drug. The first step involves the formation of an α-chloroalkyl carbamate intermediate, followed by nucleophilic substitution with a carboxylate salt.[2][3]
Materials:
-
Parent drug containing a primary or secondary amine
-
α-Chloroalkyl chloroformate (e.g., 1-chloroethyl chloroformate)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)
-
Carboxylic acid (e.g., acetic acid, pivalic acid)
-
Silver carboxylate or an appropriate carboxylate salt (e.g., silver acetate)
-
Anhydrous acetonitrile (ACN) or tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
Step 1: Synthesis of the α-Chloroalkyl Carbamate Intermediate
-
Dissolve the parent drug (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA or TEA (1.1 equivalents) dropwise to the solution.
-
Slowly add the α-chloroalkyl chloroformate (1.1 equivalents) dropwise via a dropping funnel. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude α-chloroalkyl carbamate intermediate can be used in the next step without further purification, or it can be purified by silica gel chromatography if necessary.
Step 2: Nucleophilic Substitution to Form the Acyloxyalkyl Carbamate Prodrug
-
Dissolve the crude α-chloroalkyl carbamate intermediate (1 equivalent) in anhydrous ACN or THF under an inert atmosphere.
-
Add the silver carboxylate (1.5 equivalents).
-
Stir the reaction mixture at room temperature or gently heat (40-60 °C) for 4-16 hours. The reaction progress should be monitored by TLC. The formation of a silver chloride precipitate is indicative of the reaction proceeding.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the silver chloride precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure acyloxyalkyl carbamate prodrug.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Caption: Workflow for the synthesis of acyloxyalkyl carbamate prodrugs.
Protocol 2: Evaluating Cell Membrane Permeability using the Caco-2 Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions that serves as an excellent in vitro model of the human intestinal epithelium.[4][5][6][7] This protocol describes how to perform a Caco-2 permeability assay to evaluate the enhanced membrane permeability of an acyloxyalkyl carbamate prodrug compared to its parent drug. For lipophilic compounds, modifications to the standard protocol, such as the use of simulated intestinal fluid, may be necessary to improve solubility and reduce non-specific binding.[8]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (e.g., 0.4 µm pore size, 12-well or 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
Parent drug and its acyloxyalkyl carbamate prodrug
-
Control compounds:
-
High permeability control: Propranolol
-
Low permeability control: Atenolol[9]
-
-
LC-MS/MS system for sample analysis
Procedure:
1. Caco-2 Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the Caco-2 cells onto the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Maintain the cell cultures for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
Prior to the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be >250 Ω·cm².
2. Permeability Assay (Apical to Basolateral):
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Prepare the dosing solutions of the parent drug, prodrug, and control compounds in HBSS at a final concentration of 10 µM.
-
Add the dosing solution to the apical (upper) chamber of the Transwell® inserts.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate the plates at 37°C with gentle shaking for 2 hours.
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber. Replace the collected volume with fresh HBSS.
-
At the end of the incubation period, collect a sample from the apical chamber.
-
Analyze the concentration of the parent drug and prodrug in all samples by LC-MS/MS.
3. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber (mol/s)
-
A is the surface area of the membrane (cm²)
-
C0 is the initial concentration of the drug in the donor chamber (mol/cm³)
-
-
Expected Results:
The acyloxyalkyl carbamate prodrug is expected to exhibit a significantly higher Papp value compared to the parent drug, indicating enhanced cell membrane permeability.
| Compound | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Reference |
| Atenolol (Parent Drug) | 0.62 | [9] |
| Acyloxyalkyl Carbamate of Atenolol | > 5-fold increase (expected) | [2] |
| Propranolol (High Permeability) | 19.63 | [9] |
Protocol 3: Intracellular Esterase Activity Assay
This protocol provides a method to confirm that the intracellular release of the parent drug is mediated by esterase activity. The assay utilizes a fluorogenic substrate, such as fluorescein diacetate (FDA), which is non-fluorescent until its acetate groups are cleaved by esterases, yielding the highly fluorescent fluorescein.[10][11][12][13][14]
Materials:
-
Cell line used in permeability studies (e.g., Caco-2)
-
Fluorescein diacetate (FDA) stock solution (1 mg/mL in acetone)
-
Phosphate-buffered saline (PBS)
-
Esterase inhibitor (e.g., phenylmethylsulfonyl fluoride - PMSF)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed the cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
For the inhibitor control group, pre-incubate the cells with an esterase inhibitor (e.g., 100 µM PMSF) for 30 minutes at 37°C.
-
Prepare a working solution of FDA in PBS (e.g., 10 µg/mL).
-
Remove the culture medium and wash the cells twice with PBS.
-
Add the FDA working solution to all wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Measure the fluorescence intensity using a microplate reader (excitation ~490 nm, emission ~520 nm) or visualize the cells under a fluorescence microscope.
Expected Results:
Cells treated with FDA alone should exhibit strong green fluorescence, indicating intracellular esterase activity. In contrast, cells pre-treated with the esterase inhibitor should show significantly reduced fluorescence, confirming that the hydrolysis of the ester-containing compound is enzyme-mediated.
Caption: Overall experimental workflow for prodrug evaluation.
Conclusion and Future Perspectives
The acyloxyalkyl carbamate prodrug strategy offers a robust and versatile platform for enhancing the cell membrane permeability of amine-containing drugs. The protocols detailed in this application note provide a comprehensive framework for the synthesis and evaluation of these prodrugs. By following these methodologies, researchers can effectively assess the potential of this approach to improve the delivery and efficacy of their compounds of interest. Future work in this area may focus on the development of novel acyloxyalkyl carbamate promoieties with tailored enzymatic cleavage kinetics to achieve controlled or targeted drug release.
References
-
Dahan, A., Zimmermann, E. M., & Ben-Shabat, S. (2014). Modern prodrug design for targeted oral drug delivery. Molecules, 19(10), 16489–16505. [Link]
-
Alexander, J., Cargill, R., Michelson, S. R., & Schwam, H. (1988). (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes. Journal of medicinal chemistry, 31(2), 318–322. [Link]
-
Hu, L. (2004). Prodrugs: effective solutions for solubility, permeability and targeting challenges. IDrugs, 7(8), 736–742. [Link]
-
Mello de Souza, M., Gini, A. L., & dos Santos, J. D. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 18(2), 245. [Link]
-
Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature reviews. Drug discovery, 7(3), 255–270. [Link]
-
Alexander, J., Cargill, R., Michelson, S. R., & Schwam, H. (1988). (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes. Journal of medicinal chemistry, 31(2), 318–322. [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
Stella, V. J., Borchardt, R. T., & Hageman, M. J. (Eds.). (2007). Prodrugs: Challenges and Rewards. Springer. [Link]
-
Ingels, F. M., Augustijns, P. F., & Van den Mooter, G. (2008). Use of simulated intestinal fluid for Caco-2 permeability assay of lipophilic drugs. Journal of pharmaceutical sciences, 97(11), 5067–5077. [Link]
-
Sadeq, I. A. A. M., Al-Ameedee, M. D., & Albakaa, A. R. M. (2025). Synthesis and Enzymatic Hydrolysis Study of Acyloxyalkyl Carbamate as New Prodrug for Amine. Palestinian Medical and Pharmaceutical Journal, 11(1). [Link]
-
Sadeq, I. A. A. M., Al-Ameedee, M. D., & Albakaa, A. R. M. (2025). Synthesis and Enzyme Hydrolysis Study of Acyloxyalkyl Carbamates as New Prodrugs for Amines. Al Mustansiriyah Journal of Pharmaceutical Sciences, 25(4). [Link]
-
European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]
-
Gaur, R. (2021). Prodrugs: A Novel Approach of Drug Delivery. American Journal of Pharmacy and Health Research, 9(1), 1-15. [Link]
- Gallant, J. N., et al. (2010). Methods of synthesizing 1-(acyloxy)
-
Simplício, A. L., Clancy, J. M., & Gilmer, J. F. (2008). Prodrugs for Amines. Molecules, 13(3), 519–547. [Link]
-
Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
Rawat, S. (n.d.). Organic Pharmaceutical Chemistry: Prodrugs. [Link]
-
Woźniak-Karczewska, M., et al. (2018). Fluorescein Diacetate Hydrolysis Using the Whole Biofilm as a Sensitive Tool to Evaluate the Physiological State of Immobilized Bacterial Cells. Sensors, 18(10), 3340. [Link]
-
Gaur, R. (2021). Prodrugs: A Novel Approach of Drug Delivery. Science Publishing Group. [Link]
-
Breeuwer, P., Drocourt, J. L., Bunschoten, N., Zwietering, M. H., Rombouts, F. M., & Abee, T. (1995). Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product. Applied and environmental microbiology, 61(4), 1614–1619. [Link]
-
Varga, E. (2014). Prodrug Strategy in Drug Development. Farmacia, 62(1), 1-10. [Link]
-
Investigation of Esterases' Activity on Fluorescein Diacetate (FDA). (n.d.). The Center for Energy Efficient Electronics Science (E3S). [Link]
-
Wikipedia. (n.d.). Fluorescein diacetate hydrolysis. [Link]
-
Clarke, S. R., & Norris, J. R. (2001). Potential problems with fluorescein diacetate assays of cell viability when testing natural products for antimicrobial activity. Journal of microbiological methods, 46(3), 261–267. [Link]
-
Public Health England. (n.d.). Permeability values and efflux ratios of test compounds atenolol, propranolol & loperamide in differentiated CACO-2 cultures. [Link]
-
Srirangam, R. S., et al. (2020). Pharmaceutical salts to improve diffusion permeability of a BCS class III β-blocker drug atenolol. CrystEngComm, 22(3), 447-458. [Link]
-
Loryan, I., et al. (2017). Revisiting atenolol as a low passive permeability marker. Fluids and Barriers of the CNS, 14(1), 31. [Link]
-
Loryan, I., et al. (2017). Revisiting atenolol as a low passive permeability marker. Fluids and Barriers of the CNS, 14(1), 31. [Link]
Sources
- 1. sciensage.info [sciensage.info]
- 2. (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. enamine.net [enamine.net]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Use of simulated intestinal fluid for Caco-2 permeability assay of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. culturecollections.org.uk [culturecollections.org.uk]
- 10. Fluorescein Diacetate Hydrolysis Using the Whole Biofilm as a Sensitive Tool to Evaluate the Physiological State of Immobilized Bacterial Cells | MDPI [mdpi.com]
- 11. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. e3s-center.berkeley.edu [e3s-center.berkeley.edu]
- 13. Fluorescein diacetate hydrolysis - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Application of "Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester" in peptide synthesis
For Immediate Release to the Scientific Community
This application note details the utility and application of "Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester," hereafter referred to as ACE-PNP, a specialized reagent for the N-protection of amino acids in peptide synthesis. This guide is intended for researchers, chemists, and professionals in the field of drug development and peptide chemistry, providing a comprehensive overview of its mechanism, protocols for its implementation, and its strategic advantages in complex synthetic routes.
Introduction: The Imperative for Orthogonal Protection Strategies
In the intricate landscape of multi-step organic synthesis, particularly in the assembly of peptides, the strategic use of protecting groups is paramount.[1] These molecular scaffolds temporarily mask reactive functional groups, preventing unintended side reactions and ensuring the regioselective formation of amide bonds.[1][2] The ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and, most critically, removable under specific and mild conditions that do not compromise the integrity of the assembled peptide chain.[3] This principle of "orthogonal protection," where different protecting groups can be selectively removed in any order, is a cornerstone of modern peptide synthesis.[1]
While staples like Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethyloxycarbonyl) have dominated the field, the quest for novel protecting groups with unique deprotection profiles continues.[3][4] It is within this context that the 1-(acetyloxy)ethyl (ACE) carbamate protecting group, introduced via the ACE-PNP reagent, presents a compelling alternative, offering a unique deprotection strategy amenable to enzymatic cleavage.
The ACE-PNP Reagent: Structure and Function
ACE-PNP, with the chemical structure 1-{[(4-nitrophenoxy)carbonyl]oxy}ethyl acetate, is a bifunctional molecule. The 4-nitrophenyl carbonate moiety serves as an excellent leaving group, facilitating the reaction with the nucleophilic α-amino group of an amino acid. This reaction results in the formation of a stable N-1-(acetyloxy)ethyl carbamate (N-ACE) protected amino acid.
The core innovation of the ACE protecting group lies in its two-stage lability. The terminal acetate ester is susceptible to enzymatic hydrolysis by common lipases or esterases. This initial cleavage unmasks a hemiacetal intermediate which is inherently unstable and rapidly decomposes, releasing the free amine, carbon dioxide, and acetaldehyde. This enzymatic deprotection mechanism offers an exceptionally mild and highly selective method for unmasking the N-terminus, orthogonal to the acid- and base-labile protecting groups commonly employed.
Mechanism of Action
The application of ACE-PNP in peptide synthesis follows a logical two-part pathway: protection of the amino acid and deprotection of the resulting N-ACE-protected peptide.
Part 1: N-Protection of Amino Acids
The protection step involves the reaction of a free amino acid with ACE-PNP in the presence of a mild base. The amino group of the amino acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ACE-PNP reagent. The 4-nitrophenoxide is an excellent leaving group, driving the reaction to completion to form the N-ACE-protected amino acid.
Part 2: Enzymatic Deprotection
The removal of the N-ACE protecting group is the key feature of this methodology. It proceeds via a two-step enzymatic cascade under physiological conditions.
-
Ester Hydrolysis: A lipase or esterase selectively hydrolyzes the acetate ester of the ACE group.
-
Spontaneous Fragmentation: The resulting unstable hemiaminal intermediate spontaneously decomposes to release the free amine of the peptide, carbon dioxide, and acetaldehyde.
Protocols
The following protocols provide a general framework for the use of ACE-PNP in peptide synthesis. Optimization may be required for specific amino acids and peptide sequences.
Protocol 1: Synthesis of N-ACE-Protected Amino Acids
Materials:
-
Amino Acid
-
ACE-PNP Reagent
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Suspend the amino acid (1.0 eq) in anhydrous DCM.
-
Add DIPEA (2.2 eq) and stir until the amino acid dissolves.
-
Add a solution of ACE-PNP (1.1 eq) in anhydrous DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure N-ACE-protected amino acid.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using N-ACE-Amino Acids
This protocol assumes a standard Fmoc-based solid-phase peptide synthesis workflow, with the N-ACE-protected amino acid used in a specific coupling cycle.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
Piperidine solution (20% in DMF)
-
N-ACE-protected amino acid
-
Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)
-
DIPEA
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Lipase from Candida antarctica (CALB) or porcine pancreatic lipase (PPL)
-
Phosphate buffer (pH 7.0)
SPPS Cycle for N-ACE Amino Acid Incorporation:
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash thoroughly with DMF and DCM.
-
Coupling of N-ACE Amino Acid:
-
Pre-activate the N-ACE-protected amino acid (3.0 eq) with the chosen coupling reagents (e.g., HBTU/HOBt) and DIPEA in DMF.
-
Add the activated N-ACE amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours.
-
Monitor the coupling efficiency using a Kaiser test or equivalent.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Chain Elongation (with Fmoc-amino acids): Continue the peptide synthesis using standard Fmoc-amino acid coupling cycles.
Protocol 3: On-Resin Enzymatic Deprotection of the N-ACE Group
-
Resin Preparation: After the final coupling step (if the N-ACE group is at the N-terminus of the final peptide), wash the resin-bound peptide thoroughly with DMF, DCM, and finally with the phosphate buffer (pH 7.0).
-
Enzymatic Cleavage:
-
Prepare a solution of the lipase (e.g., CALB or PPL) in the phosphate buffer. The optimal concentration should be determined empirically.
-
Suspend the resin in the enzyme solution and gently agitate at room temperature or 37 °C.
-
Monitor the deprotection by taking small resin samples and analyzing the cleaved peptide after TFA treatment.
-
-
Washing and Further Steps:
-
Once deprotection is complete, filter the resin and wash thoroughly with water, DMF, and DCM to remove the enzyme and byproducts.
-
The resin-bound peptide with a free N-terminus is now ready for further modification or cleavage from the resin.
-
Data Presentation: Comparative Analysis of Protecting Groups
| Protecting Group | Introduction Conditions | Deprotection Conditions | Byproducts | Orthogonality |
| Boc | Boc₂O, base | Strong acid (e.g., TFA) | Isobutylene, CO₂ | Orthogonal to Fmoc, Cbz |
| Fmoc | Fmoc-OSu, base | Base (e.g., 20% piperidine in DMF) | Dibenzofulvene, piperidine adduct, CO₂ | Orthogonal to Boc, Cbz, tBu |
| Cbz | Cbz-Cl, base | Catalytic hydrogenation (H₂/Pd-C) | Toluene, CO₂ | Orthogonal to Boc, Fmoc |
| ACE | ACE-PNP, base | Lipase/Esterase, pH 7.0 buffer | CO₂, acetaldehyde | Orthogonal to Boc, Fmoc, Cbz, and most acid/base labile side-chain protecting groups |
Advantages and Strategic Applications of the ACE-PNP Reagent
The use of the N-ACE protecting group, introduced by the ACE-PNP reagent, offers several distinct advantages:
-
Mild and Orthogonal Deprotection: The enzymatic deprotection occurs under neutral pH and physiological temperatures, preserving sensitive functional groups and complex peptide structures that might be compromised by harsh acidic or basic conditions.[5]
-
Enhanced Solubility: The hydrophilic nature of the acyloxyalkyl group can potentially improve the solubility of protected amino acids and peptides, which can be advantageous in both solution-phase and solid-phase synthesis.
-
Biocompatibility: The byproducts of the deprotection, acetaldehyde and carbon dioxide, are generally well-tolerated in biological systems, making this strategy attractive for the synthesis of peptides intended for biological applications.
Strategic applications include:
-
Synthesis of Peptides with Acid- or Base-Labile Modifications: Ideal for peptides containing glycosylations, phosphorylations, or other modifications that are sensitive to standard deprotection reagents.
-
Convergent Peptide Synthesis: The N-ACE group can be selectively removed from a protected peptide fragment to allow for ligation with another peptide segment.
-
Prodrug Development: The (acyloxy)alkyl carbamate linkage has been explored for the development of prodrugs of amine-containing pharmaceuticals, suggesting that N-ACE protected peptides could have applications in drug delivery.[6]
Conclusion
"this compound" (ACE-PNP) is a promising reagent for the introduction of the novel N-ACE protecting group in peptide synthesis. Its key feature, a mild and highly selective enzymatic deprotection, provides a valuable orthogonal strategy for the synthesis of complex and sensitive peptides. While further optimization for specific applications is warranted, the ACE-PNP reagent represents a significant addition to the synthetic chemist's toolbox, enabling new possibilities in peptide and medicinal chemistry.
References
-
Enzyme-labile protecting groups in peptide synthesis: development of glucose- and galactose-derived urethanes. PubMed. [Link]
-
Acid-labile protecting groups for the synthesis of lipidated peptides. PubMed. [Link]
-
Enzymes as reagents in peptide synthesis: enzyme-labile protection for carboxyl groups. PNAS. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. ChemRxiv. [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting. PMC. [Link]
-
(Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes. PubMed. [Link]
- Acyloxyisopropyl carbamates as prodrugs for amine drugs.
-
New Carbamate Deprotection Complements Existing Methods. ChemistryViews. [Link]
-
Diethylenetriamine-Mediated Direct Cleavage of Unactivated Carbamates and Ureas. Organic Chemistry Portal. [Link]
-
A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Chemistry Portal. [Link]
- Methods of synthesizing 1-(acyloxy)-alkyl carbamate prodrugs.
-
Amine synthesis by carbamate cleavage. Organic Chemistry Portal. [Link]
-
Preparation of ethyl chloroformate. PrepChem.com. [Link]
-
Enzymatic oxidation of ethyl carbamate to vinyl carbamate and its role as an intermediate in the formation of 1,N6-ethenoadenosine. PubMed. [Link]
- Method for preparing ethyl chloroformate.
-
Ethyl chloroformate. Wikipedia. [Link]
-
Discovery of carbamate degrading enzymes by functional metagenomics. PMC. [Link]
-
Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine. American Chemical Society. [Link]
-
Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by Gas Chromatography-Mass Spectrometry. PubMed. [Link]
Sources
- 1. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Enzyme-labile protecting groups in peptide synthesis: development of glucose- and galactose-derived urethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Side reactions in the synthesis of acyloxyalkyl carbamates from 1-(acetyloxy)ethyl 4-nitrophenyl carbonate
Introduction
Welcome to the technical support guide for the synthesis of acyloxyalkyl carbamates, a critical class of prodrugs designed to enhance the bioavailability of amine-containing pharmaceuticals.[1][2] This guide focuses specifically on the synthetic route employing 1-(acetyloxy)ethyl 4-nitrophenyl carbonate, a highly effective but sensitive activated carbonate.[3] While this reagent offers a direct path to the desired carbamate, its high reactivity can lead to several side reactions, impacting yield, purity, and scalability.
This document is structured to provide researchers, scientists, and drug development professionals with practical, field-tested insights into identifying, understanding, and mitigating these challenges. We will delve into the causality behind common experimental issues, offering validated protocols and diagnostic workflows.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the primary causes?
A1: Low yield is the most frequently reported issue and typically stems from one of three root causes: premature decomposition of the activated carbonate, formation of symmetrical urea byproducts, or incomplete reaction.
Cause 1: Hydrolysis of 1-(Acetyloxy)ethyl 4-Nitrophenyl Carbonate The carbonate starting material is highly electrophilic and extremely sensitive to moisture. Trace amounts of water in the reaction solvent, amine, or glassware can lead to rapid hydrolysis, consuming the starting material and reducing the potential yield. The hydrolysis product, 4-nitrophenol, is a bright yellow compound that can serve as a visual indicator.[4][5]
Mitigation Strategy:
-
Rigorous Anhydrous Technique: Ensure all glassware is oven-dried (>120 °C) or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).
-
Solvent Purity: Use freshly distilled, anhydrous solvents. Acetonitrile, Dichloromethane (DCM), or Tetrahydrofuran (THF) are common choices. Passing the solvent through an activated alumina column is a highly effective drying method.
-
Reagent Handling: Handle all reagents under an inert atmosphere. Ensure the amine starting material is dry and that any liquid amine is stored over molecular sieves.
Cause 2: Formation of Symmetrical Urea This occurs when a second molecule of the amine reactant attacks the desired acyloxyalkyl carbamate product. This side reaction is more prevalent with highly nucleophilic (less sterically hindered) primary amines and can be exacerbated by elevated temperatures or prolonged reaction times.
Mitigation Strategy:
-
Stoichiometric Control: Use a slight excess (1.05-1.1 equivalents) of the amine to ensure the carbonate is the limiting reagent, but avoid a large excess which can drive urea formation.
-
Temperature Management: Initiate the reaction at a low temperature (e.g., 0 °C) and allow it to warm slowly to room temperature. Avoid excessive heating.
Cause 3: Incomplete Reaction If the amine is sterically hindered or weakly nucleophilic, the reaction may stall. The reactivity of the amine is a critical factor in the success of the synthesis.[6][7][8]
Mitigation Strategy:
-
Catalysis: The addition of a non-nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) in catalytic amounts (1-5 mol%) can significantly accelerate the reaction with less reactive amines.
-
Extended Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is clean but slow, extending the reaction time at room temperature is preferable to increasing the temperature.
Q2: My reaction mixture turns bright yellow immediately, and TLC shows a major byproduct. What's happening?
A2: The immediate appearance of a strong yellow color indicates the rapid release of the 4-nitrophenoxide anion. While this is the expected leaving group, its premature and excessive formation points to the rapid decomposition of your starting carbonate, most likely due to hydrolysis as discussed in Q1. The major byproduct observed on TLC will be 4-nitrophenol, which is highly polar.
Diagnostic Workflow: Identifying the Source of Contamination
-
Blank Reaction: Set up a small-scale reaction containing only the solvent, base, and 1-(acetyloxy)ethyl 4-nitrophenyl carbonate (omit the amine).
-
Monitor: Stir at room temperature for 1-2 hours.
-
Analyze: If the solution turns yellow, it confirms that your solvent or base is contaminated with water. If it remains colorless, the amine is the likely source of moisture.
Q3: I'm using DBU as a base and observing a significant, unidentified byproduct. What could it be?
A3: While 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic base, it has been shown to react with highly electrophilic p-nitrophenyl carbonates. DBU can act as a nucleophile, attacking the carbonate and undergoing a ring-opening reaction to form a lactam carbamate.[9] This is a classic example of a reagent intended as a base participating in a side reaction.
Mitigation Strategy:
-
Base Selection: Switch to a sterically hindered, non-nucleophilic tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These bases are far less likely to compete with your primary or secondary amine nucleophile.
Troubleshooting Summary Table
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Hydrolysis of starting carbonate.2. Symmetrical urea formation.3. Incomplete reaction. | 1. Use rigorous anhydrous techniques.2. Control stoichiometry and temperature.3. Add a catalyst (e.g., DMAP) or extend reaction time. |
| Immediate Yellow Color | Rapid hydrolysis of the carbonate. | Perform diagnostic workflow to identify and eliminate the source of moisture. |
| Stalled Reaction | Low nucleophilicity of the amine. | Add a catalyst (DMAP), use a more polar aprotic solvent (e.g., DMF), or gently warm the reaction. |
| Unexpected Byproduct with DBU | Nucleophilic attack and ring-opening of DBU. | Replace DBU with a non-nucleophilic base like TEA or DIPEA.[9] |
Reaction Pathways and Side Reactions
The following diagrams illustrate the intended synthetic pathway and the competing side reactions.
Caption: Competing reaction pathways in the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of carbamate formation using this method? A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the carbonate. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the electronically stabilized 4-nitrophenoxide as a leaving group to yield the final carbamate product. The reaction is often base-mediated to deprotonate the amine, increasing its nucleophilicity. [6][7][8] Q2: Why is 4-nitrophenyl carbonate used as the activating group? A2: The 4-nitrophenyl group is a powerful electron-withdrawing group. This property makes the attached phenoxide an excellent leaving group, thereby "activating" the carbonate's carbonyl carbon for nucleophilic attack. [3][9]This high reactivity allows the reaction to proceed under mild conditions, which is crucial for sensitive drug molecules. The release of the chromophoric 4-nitrophenol also provides a convenient way to monitor reaction progress spectrophotometrically. [4][5] Q3: How do I choose the right solvent for this reaction? A3: The ideal solvent should be aprotic and anhydrous to prevent hydrolysis of the starting material.
-
Good choices: Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc). These solvents are generally inert to the reaction conditions and effectively solubilize the reagents.
-
Use with caution: N,N-Dimethylformamide (DMF) can be used for poorly soluble substrates, but it is more difficult to dry and remove under vacuum.
-
Avoid: Protic solvents like alcohols (Methanol, Ethanol) will compete with the amine nucleophile and should be avoided entirely.
Q4: What is the best method for purifying the final acyloxyalkyl carbamate? A4: Purification strategy depends on the physical properties of the product.
-
Chromatography: Flash column chromatography on silica gel is the most common method. A gradient elution system, typically with Hexanes and Ethyl Acetate, is used. The byproduct, 4-nitrophenol, is quite polar and will usually elute much later than the desired product.
-
Recrystallization: If the product is a stable solid, recrystallization can be an effective and scalable purification method. [10]* Aqueous Wash: A dilute aqueous base wash (e.g., 5% NaHCO₃ or Na₂CO₃ solution) during the workup can effectively remove the acidic 4-nitrophenol byproduct, simplifying subsequent purification steps.
Experimental Protocol: General Synthesis of an Acyloxyalkyl Carbamate
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (N₂), add the primary or secondary amine (1.05 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer.
-
Dissolution: Add anhydrous dichloromethane (approx. 0.1 M concentration relative to the limiting reagent) and stir until the amine is fully dissolved.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve 1-(acetyloxy)ethyl 4-nitrophenyl carbonate (1.0 equivalent) in a minimum amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate), observing the consumption of the carbonate and the formation of the product spot and the yellow 4-nitrophenol byproduct.
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove 4-nitrophenol), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
Du, Z., et al. (2016). Activated carbonates: enabling the synthesis of differentiated polycarbonate resins via melt transcarbonation. Polymer Chemistry, 7(36), 5676–5685. [Link]
-
Grigoletto, A., et al. (2012). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. Australian Journal of Chemistry, 65(9), 1302-1309. [Link]
- Raillard, S. P., et al. (2010). Methods of synthesizing 1-(acyloxy)-alkyl carbamate prodrugs.
-
Fiorani, G., et al. (2018). Recent Advances in the Synthesis of Five-Membered Cyclic Carbonates and Carbamates from Allylic or Propargylic Substrates and CO2. Molecules, 23(4), 757. [Link]
-
Ielo, L., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(50), 47829–47837. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Alexander, J., et al. (1988). (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes. Journal of Medicinal Chemistry, 31(2), 318–322. [Link]
-
Um, I. H., et al. (2007). Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. The Journal of Organic Chemistry, 72(24), 9209–9215. [Link]
-
Galland, E. C., et al. (2008). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. The Journal of Organic Chemistry, 73(11), 4069-4075. [Link]
- Gallou, F., et al. (2008). Methods for Synthesis of Acyloxyalkyl Derivatives of GABA Analogs.
-
Reddy, B. V. S., et al. (2016). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Beilstein Journal of Organic Chemistry, 12, 2098–2103. [Link]
-
Um, I. H., et al. (2008). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. The Journal of Organic Chemistry, 73(11), 4069–4075. [Link]
-
Um, I. H., et al. (2008). Aminolysis of 4-Nitrophenyl Phenyl Carbonate and Thionocarbonate: Effects of Amine Nature and Modification of Electrophilic Center from C=O to C=S on Reactivity and Mechanism. ResearchGate. [Link]
-
Vacondio, F., et al. (2015). Amino Acid Derivatives as Palmitoylethanolamide Prodrugs: Synthesis, In Vitro Metabolism and In Vivo Plasma Profile in Rats. PLoS ONE, 10(9), e0138663. [Link]
- Lerner, C., et al. (2009). Process for making aminoalkylphenyl carbamates and intermediates therefor.
-
Loev, B., & Kormendy, M. F. (1963). A New, General Synthesis of Carbamates. The Journal of Organic Chemistry, 28(12), 3421-3426. [Link]
-
Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]
-
Wang, H., et al. (2020). SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
-
Um, I. H., et al. (2002). Effect of Nonleaving Group on the Reaction Rate and Mechanism: Aminolyses of 4-Nitrophenyl Acetate, Benzoate and Phenyl Carbonate. Bulletin of the Korean Chemical Society, 23(5), 681-684. [Link]
-
Drescher, S. (2012). How to remove EtOAc from a product? ResearchGate. [Link]
Sources
- 1. WO2010017504A1 - Methods of synthesizing 1-(acyloxy)-alkyl carbamate prodrugs - Google Patents [patents.google.com]
- 2. (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. emerginginvestigators.org [emerginginvestigators.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C[double bond]O to C[double bond]S on reactivity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Carbamate Synthesis with 1-(Acyloxy)ethyl 4-Nitrophenyl Carbonate and Challenging Amines
Welcome to the technical support guide for the synthesis of 1-(acetyloxy)ethyl carbamates from their corresponding 4-nitrophenyl carbonate precursor. This reaction is a cornerstone in the development of prodrugs, where masking a polar amine functionality is critical. However, researchers frequently encounter yield-limiting challenges, particularly when working with sterically hindered or electronically deactivated (low-yield) amines.
This guide is designed to provide you with the causal logic behind experimental choices, offering robust troubleshooting strategies and optimized protocols to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yields in this carbamoylation reaction?
Low yields are typically traced back to the nucleophilicity of the amine. Sterically hindered amines (e.g., secondary amines with bulky substituents) face a significant kinetic barrier to attacking the carbonate's electrophilic carbonyl center.[1] Similarly, aromatic or heteroaromatic amines are often poor nucleophiles due to the delocalization of the nitrogen's lone pair into the ring system, reducing its availability for reaction.[2]
Q2: Why is 1-(acetyloxy)ethyl 4-nitrophenyl carbonate used as the reacting agent?
This is a highly "activated" carbonate. The 4-nitrophenyl group is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting phenoxide anion. This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, even by weaker nucleophiles like low-yield amines.[3]
Q3: How critical are anhydrous reaction conditions?
Strictly anhydrous conditions are imperative. The activated carbonate is highly susceptible to hydrolysis by trace amounts of water, which will compete with your amine nucleophile and lead to the formation of undesired side products and consumption of your starting material. Solvents should be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Q4: What is the best way to monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and effective method. Use a stain that can visualize both the amine and the carbonate (e.g., ninhydrin for the amine, UV light for the carbonate). The disappearance of the limiting reagent (typically the amine) and the appearance of a new, less polar spot corresponding to the carbamate product indicates reaction progression. For more quantitative analysis, LC-MS is recommended.[4]
Troubleshooting Guide: From Low Yields to Optimized Results
Issue 1: Low or No Product Formation After Standard Protocol
Possible Cause A: Insufficient Amine Nucleophilicity or Steric Hindrance
Your amine may be too electronically poor or sterically crowded to react under standard conditions. The activation energy for the nucleophilic attack is too high to overcome at room temperature.[5]
-
Solution 1: Increase Reaction Temperature. Gradually increase the reaction temperature in 10-15 °C increments (e.g., from room temperature to 40 °C, then 60 °C). Monitor carefully by TLC at each step to check for product formation versus decomposition.
-
Solution 2: Solvent Optimization. The reaction medium plays a pivotal role.[5] Switch from non-polar solvents to polar aprotic solvents like Acetonitrile (MeCN) or Dimethylformamide (DMF). These solvents can stabilize the charged tetrahedral intermediate formed during the nucleophilic attack, thereby lowering the activation energy.
-
Solution 3: Introduce a Base Catalyst. A non-nucleophilic base can deprotonate the amine, increasing its nucleophilicity. However, care must be taken as strong bases can also promote side reactions.
-
Recommended Bases: Start with milder organic bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
For very unreactive amines: Consider stronger, non-nucleophilic bases or catalysts. Cesium carbonate (Cs₂CO₃) is particularly effective due to its high basicity and solubility in organic solvents.[6]
-
Possible Cause B: Reagent Degradation or Impurity
The 1-(acetyloxy)ethyl 4-nitrophenyl carbonate precursor can degrade if not stored properly (cool, dry, dark conditions). The amine may also be of insufficient purity.
-
Solution 1: Verify Reagent Purity. Confirm the purity of your starting materials via NMR or LC-MS. Use freshly opened or purified reagents.[4]
-
Solution 2: Run a Control Reaction. Test the carbonate with a simple, unhindered primary amine (e.g., benzylamine) to ensure it is reactive. If this control reaction fails, the carbonate is likely degraded.
Issue 2: Multiple Side Products Observed by TLC/LC-MS
Possible Cause A: Hydrolysis of Activated Carbonate
As mentioned in the FAQ, this is the most common side reaction, resulting from trace moisture.
-
Solution: Implement Rigorous Anhydrous Techniques. Dry your glassware in an oven (120 °C) overnight and cool under vacuum or in a desiccator. Use solvents from a solvent purification system or freshly opened anhydrous grade bottles. Purge the reaction vessel with an inert gas for several minutes before adding reagents.
Possible Cause B: Reaction of Nucleophilic Bases with the Carbonate
Certain amine-based catalysts, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN), can act as nucleophiles themselves and react with the highly electrophilic carbonate, leading to complex side products.[3]
-
Solution: Use Non-Nucleophilic Bases. If a base is required, exclusively use sterically hindered, non-nucleophilic bases like DIPEA or inorganic bases such as K₂CO₃ or Cs₂CO₃.
Possible Cause C: Thermal Decomposition
At elevated temperatures, the starting materials or the desired carbamate product may begin to decompose, especially over prolonged reaction times.
-
Solution: Optimize Temperature and Time. Monitor the reaction closely by TLC. Once the starting amine is consumed, work up the reaction immediately to prevent degradation of the product.[4] If high temperatures are required, aim for the lowest possible temperature that provides a reasonable reaction rate.
Data Presentation: Impact of Reaction Parameters on Yield
The following table summarizes expected trends when optimizing the reaction for a challenging, sterically hindered secondary amine.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome & Rationale |
| Solvent | Toluene | Dichloromethane (DCM) | Acetonitrile (MeCN) | Yield often increases from A to C. Polar aprotic solvents like MeCN stabilize the charged reaction intermediate. |
| Temperature | 25 °C | 50 °C | 80 °C | Yield generally increases with temperature, but side products may appear at higher temperatures (e.g., >80 °C).[5] |
| Base (1.1 eq) | None | DIPEA | Cs₂CO₃ | For unreactive amines, a base is often necessary. Cs₂CO₃ is highly effective due to its strong basicity and solubility.[6] |
| Time | 4h | 12h | 24h | Longer reaction times are often needed for hindered amines, but must be balanced against potential thermal degradation. |
Experimental Protocols
Baseline Protocol for Carbamate Synthesis
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂), add the low-yield amine (1.0 eq).
-
Dissolve the amine in anhydrous Acetonitrile (MeCN) to a concentration of 0.1 M.
-
Add 1-(acetyloxy)ethyl 4-nitrophenyl carbonate (1.1 eq) to the solution at room temperature with stirring.
-
Monitor the reaction progress by TLC every 1-2 hours.
-
Upon completion (disappearance of the amine), concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired carbamate.
Workflow for Optimizing with a Low-Yield Amine
This protocol outlines a systematic approach to finding the optimal conditions.
-
Initial Screening: Set up the reaction as per the baseline protocol at 25 °C, 40 °C, and 60 °C. Monitor all three for 12 hours. If low conversion is observed, proceed to the next step.
-
Base Screening: Set up three reactions at 60 °C in anhydrous MeCN.
-
Reaction A: No base.
-
Reaction B: Add DIPEA (1.2 eq).
-
Reaction C: Add powdered, anhydrous Cs₂CO₃ (1.5 eq).
-
-
Analysis: Monitor all reactions by TLC/LC-MS. The condition that provides the cleanest conversion and highest yield is your optimized condition.
-
Scale-up: Once optimal conditions are identified, the reaction can be scaled to the desired quantity.
Visualizations
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: A decision-making workflow for troubleshooting carbamate synthesis.
References
- Vertex AI Search. (2026).
- Salvatore, R. N., et al. (2000). Efficient carbamate synthesis.
- ResearchGate. (n.d.).
- Aresta, M., et al. (2009). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups.
- Aresta, M., et al. (2009). Synthesis of carbamates from amines and dialkyl carbonates: Influence of leaving and entering groups. University of Lincoln - Figshare.
- Liu, Y., et al. (2018). Optimization of reaction conditions.
- Hotha, S., et al. (2012). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Beilstein Journal of Organic Chemistry.
- Mannisto, J. K., et al. (2021). Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts.
- Kumar, P., et al. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central.
- ResearchGate. (n.d.).
- BenchChem. (2025).
- Um, I. H., et al. (2011). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C[double bond]O to C[double bond]S on reactivity and mechanism. Semantic Scholar.
- Um, I. H., et al. (2011). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C [double bond, length as m-dash] O to C [double bond, length as m-dash] S on reactivity and mechanism. Organic & Biomolecular Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2000050389A1 - Efficient carbamate synthesis - Google Patents [patents.google.com]
- 3. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting incomplete cleavage of acyloxyalkyl carbamate prodrugs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with acyloxyalkyl carbamate prodrugs. This guide is designed to provide expert insights and practical troubleshooting advice for a common challenge encountered in the lab: incomplete cleavage of the prodrug to release the active pharmaceutical ingredient (API). By understanding the underlying mechanisms and employing systematic analytical approaches, you can diagnose and resolve issues to advance your research.
Frequently Asked Questions (FAQs)
Q1: My acyloxyalkyl carbamate prodrug shows poor conversion to the parent drug in my in vitro assay. What are the likely causes?
Incomplete cleavage is a frequent hurdle. The root cause typically falls into one of three categories: issues with the enzymatic hydrolysis step, problems with the chemical decomposition step, or degradation of the prodrug through alternative pathways.
Common factors include:
-
Low or Inactive Esterase Activity: The first critical step is the enzymatic hydrolysis of the terminal ester bond. If the esterase concentration in your assay system (e.g., plasma, serum, cell lysate, or tissue homogenate) is too low, or if the enzymes are inactive, cleavage will be inefficient.[1]
-
Steric Hindrance: The chemical structure of the prodrug itself plays a major role. Bulky substituents near the ester or carbamate linkages can physically block esterases from accessing the cleavage site, thereby reducing the rate of hydrolysis.[2]
-
Inappropriate pH: The stability of the acyloxyalkyl carbamate linkage and the activity of esterases are pH-dependent. While enzymatic hydrolysis can occur at physiological pH, the subsequent spontaneous release of the parent amine from the carbamic acid intermediate is also influenced by pH.[3][4] Extreme pH values can also lead to non-enzymatic degradation.
-
Prodrug Stability Issues: Some acyloxyalkyl carbamates, particularly those derived from primary amines, can be highly labile in aqueous solutions and may degrade before enzymatic cleavage can occur.[3] Conversely, N,N-disubstituted carbamates are generally more stable.[5][6]
Q2: How does the cleavage of an acyloxyalkyl carbamate prodrug actually work?
The release of the active amine-containing drug from an acyloxyalkyl carbamate prodrug is a two-step cascade reaction. Understanding this pathway is crucial for troubleshooting.
-
Enzymatic Ester Hydrolysis: The process is initiated by esterase enzymes, such as carboxylesterases (CES1 and CES2) found in the liver, plasma, and intestines.[7] These enzymes hydrolyze the terminal acyloxy (ester) bond, releasing a carboxylic acid and a transient hydroxyalkyl carbamate intermediate.[3][8]
-
Spontaneous Chemical Decomposition: The resulting hydroxyalkyl carbamate is unstable. It spontaneously decomposes to release the parent amine (the active drug), carbon dioxide, and an aldehyde.[9] This second step is a rapid chemical reaction and does not require an enzyme.
This sequential activation is designed to improve properties like solubility or membrane permeability, with the active drug being released only after enzymatic action.[8]
Caption: Logical workflow for troubleshooting incomplete prodrug cleavage.
Guide 2: Addressing Specific Experimental Issues
Issue: I suspect my enzyme source is the problem.
-
Why it happens: Esterases are sensitive to storage conditions (temperature, freeze-thaw cycles) and can lose activity over time. [10]Different biological matrices also have vastly different levels of esterase activity (e.g., liver S9 > plasma).
-
How to solve it:
-
Run a Positive Control: Use a reference ester-containing compound known to be readily hydrolyzed by your enzyme source to confirm its activity.
-
Source Fresh Matrix: Obtain fresh plasma, serum, or tissue homogenates. If using purified enzymes, ensure they have been stored correctly.
-
Increase Enzyme Concentration: Titrate the concentration of your biological matrix (e.g., plasma) in the assay to see if cleavage rates improve.
-
Consider a More Active Matrix: If cleavage in plasma is slow, repeat the assay in a more metabolically active matrix like liver S9 fractions, which have a higher concentration of carboxylesterases. [11] Issue: My prodrug seems to be degrading even without enzymes.
-
-
Why it happens: The carbamate linkage itself can be susceptible to chemical hydrolysis, especially at non-physiological pH or if the structure is inherently unstable. [3][4]N-monosubstituted carbamates are often less stable than their N,N-disubstituted counterparts. [5][6]* How to solve it:
-
Perform a Buffer Stability Assay: Incubate the prodrug in a pH 7.4 buffer (e.g., PBS) at 37°C without any biological matrix. Monitor the disappearance of the prodrug over time using HPLC.
-
Analyze Degradation Products: Use LC-MS to identify the species formed. Are you seeing the parent drug (indicating spontaneous cleavage) or other degradation products?
-
Structural Modification: If chemical instability is confirmed, redesigning the promoiety may be necessary. Introducing steric bulk near the carbamate can enhance its stability. [6] Issue: My bioanalytical results are inconsistent, especially between time points.
-
-
Why it happens: Ex vivo cleavage is a significant challenge in bioanalysis. [12]Esterases in collected samples (e.g., blood, plasma) can continue to cleave the prodrug after collection, leading to an underestimation of the prodrug and an overestimation of the active drug. [10][12]* How to solve it:
-
Immediate Enzyme Inhibition: As soon as the sample is collected, add esterase inhibitors to the collection tubes.
-
Temperature Control: Process samples immediately on ice and store them at -70°C or lower. Temperature control is critical to minimize enzymatic activity post-collection. [10][12] 3. pH Control: Ensure the pH of the sample is maintained at a level that minimizes both enzymatic activity and chemical degradation.
-
Validate for Stability: During method validation, rigorously test the stability of the prodrug in the chosen matrix under all anticipated handling and storage conditions (e.g., benchtop stability, freeze-thaw stability). [10]
-
Key Experimental Protocols
Protocol 1: In Vitro Prodrug Cleavage Assay using Human Plasma
This protocol outlines a standard method for assessing the rate of prodrug conversion in a biologically relevant matrix.
Materials:
-
Acyloxyalkyl carbamate prodrug stock solution (e.g., 10 mM in DMSO)
-
Active drug (parent amine) analytical standard
-
Pooled human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)
-
Incubator or water bath at 37°C
-
HPLC system with UV or MS detector
Procedure:
-
Pre-warm Solutions: Pre-warm the human plasma and PBS to 37°C.
-
Reaction Setup: In a microcentrifuge tube, add 495 µL of pre-warmed human plasma.
-
Initiate Reaction: Add 5 µL of the 10 mM prodrug stock solution to the plasma to achieve a final concentration of 100 µM. Vortex gently to mix. This is your T=0 sample.
-
Incubation: Place the tube in the 37°C incubator.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Quench Reaction: Immediately add the 50 µL aliquot to a clean tube containing 150 µL of ice-cold ACN with 0.1% formic acid. This stops the enzymatic reaction and precipitates plasma proteins.
-
Protein Precipitation: Vortex the quenched sample vigorously for 30 seconds, then centrifuge at >12,000 x g for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Carefully transfer the supernatant to an HPLC vial for analysis.
-
Control Reactions:
-
No-Enzyme Control: Repeat the procedure using PBS instead of plasma to measure non-enzymatic hydrolysis.
-
T=0 Control: Quench a sample immediately after adding the prodrug to determine the starting concentration.
-
Protocol 2: HPLC Method for Quantifying Prodrug and Active Drug
This is a general-purpose reverse-phase HPLC method that can be adapted for many small molecules.
Instrumentation & Columns:
-
HPLC System: Standard system with a pump, autosampler, column oven, and UV-Vis or Mass Spectrometer (MS) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A guard column is recommended.
Mobile Phase & Gradient:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV detection at a wavelength appropriate for your compounds or MS detection for higher sensitivity and specificity.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 17.0 | 5 | 95 |
| 17.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Analysis:
-
Standard Curves: Prepare standard curves for both the prodrug and the active drug in the same matrix (post-protein precipitation supernatant) to ensure accurate quantification.
-
Integration: Integrate the peak areas for the prodrug and the active drug at each time point.
-
Calculation: Calculate the concentration of each analyte using the standard curve. Plot the concentration of the prodrug disappearing and the active drug appearing over time to determine the cleavage kinetics (e.g., half-life).
This structured approach to troubleshooting, grounded in a solid understanding of the underlying cleavage mechanism and robust analytical chemistry, will enable you to effectively diagnose and overcome challenges with incomplete prodrug conversion.
References
-
Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor drug absorption. Advanced Drug Delivery Reviews, 59(7), 677-694. [Link]
-
Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. [Link]
-
Liederer, B. M., & Borchardt, R. T. (2006). Enzymes involved in the bioconversion of ester-based prodrugs. Journal of Pharmaceutical Sciences, 95(6), 1177-1195. [Link]
-
Alexander, J., Fromtling, R. A., Bland, J. A., Pelak, B. A., & Gilfillan, E. C. (1991). (Acyloxy)alkyl carbamate prodrugs of norfloxacin. Journal of Medicinal Chemistry, 34(1), 78-81. [Link]
-
BioPharma Services Inc. (n.d.). Bioanalytical Method Development: Focus on Prodrugs. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
Huttunen, K. M., Raunio, H., & Rautio, J. (2011). Prodrugs—from Serendipity to Rational Design. Pharmacological Reviews, 63(3), 750-771. [Link]
-
Gogate, U., & Repta, A. J. (1987). N-(Acyloxyalkoxycarbonyl) derivatives as potential prodrugs of amines. II. Esterase-catalysed release of parent amines from model prodrugs. International Journal of Pharmaceutics, 40(3), 249-255. [Link]
-
U.S. Food and Drug Administration. (2020). In Vitro Metabolism and Transporter-Mediated Drug-Drug Interaction Studies Guidance for Industry. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Drugs. [Link]
-
Cai, X. (2020). Considerations on ex vivo Conversion of Prodrugs during Bioanalysis. FDA CDER Small Business and Industry Assistance. [Link]
-
Laizure, S. C., Herring, V., Hu, Z., Meibohm, B., & Parker, R. B. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy, 33(2), 210–222. [Link]
-
Bundgaard, H., Falch, E., Larsen, C., Mosher, G. L., & Mikkelson, T. J. (1986). Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion. Journal of Medicinal Chemistry, 29(5), 872-878. [Link]
-
Vistara, S. L., & Mitra, A. K. (2009). N-Alkyl and N,N-dialkyl carbamate prodrugs of naltrexone for transdermal delivery: synthesis, in vitro characterization, and in vivo evaluation in rabbits. Journal of Pharmaceutical Sciences, 98(12), 4697-4709. [Link]
-
Vala, M. D., & Rana, V. S. (2017). Key parameters for carbamate stability in dilute aqueous–organic solution. ResearchGate. [Link]
-
Alexander, J., Cargill, R., Michelson, S. R., & Schwam, H. (1988). (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes. Journal of Medicinal Chemistry, 31(2), 318-322. [Link]
-
Stancher, B., & Zupančič-Kralj, L. (1997). N,N-dialkyl carbamates of phenols as stable derivatives for gas chromatography and gas chromatography-mass spectrometry. Journal of Chromatography A, 776(1), 111-116. [Link]
-
Sadeq, I. A. A. M., Al-Ameedee, M. D., & Albakaa, A. R. M. (2025). Synthesis and Enzymatic Hydrolysis Study of Acyloxyalkyl Carbamate as New Prodrug for Amine. Palestinian Medical and Pharmaceutical Journal, 11(1). [Link]
-
FDA CDER Small Business and Industry Assistance (SBIA). (2020, July 6). Considerations on ex vivo Conversion of Prodrugs during Bioanalysis [Video]. YouTube. [Link]
Sources
- 1. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.najah.edu [journals.najah.edu]
- 3. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. permegear.com [permegear.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (Acyloxy)alkyl carbamate prodrugs of norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. US20060111325A1 - Acyloxyalkyl carbamate prodrugs, methods of synthesis, and use - Google Patents [patents.google.com]
- 12. biopharmaservices.com [biopharmaservices.com]
Identification and characterization of byproducts from 1-(acetyloxy)ethyl 4-nitrophenyl carbonate reactions
Welcome to the technical support guide for 1-(acetyloxy)ethyl 4-nitrophenyl carbonate. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated analytical protocols to help you identify and characterize potential byproducts, ensuring the success and purity of your target compounds.
Section 1: Understanding the Reagent: Reactivity and Purpose
1-(Acetyloxy)ethyl 4-nitrophenyl carbonate is an activated carbonate ester. Its design serves a dual purpose:
-
Activation: The 4-nitrophenyl group is an excellent leaving group, making the carbonate carbonyl highly susceptible to nucleophilic attack. This facilitates the efficient conjugation of the 1-(acetyloxy)ethyl promoiety to a parent molecule, typically a drug with a nucleophilic handle (like an amine or a phenol).
-
Prodrug Strategy: The resulting 1-(acetyloxy)ethyl carbonate or carbamate linkage is engineered to be a substrate for intracellular esterase enzymes. Enzymatic hydrolysis unmasks the parent drug, representing a common and effective prodrug strategy.[1]
However, the high reactivity required for its function also makes it susceptible to side reactions that can lead to a variety of byproducts. Understanding these potential pathways is the first step in mitigating them.
Section 2: Foreseen Reaction Pathways & Potential Byproducts
The primary challenge in working with highly activated reagents is controlling their reactivity to favor the desired transformation over competing side reactions, such as hydrolysis.[2]
Intended Reaction Pathway: Nucleophilic Conjugation
The desired reaction involves the attack of a nucleophile (e.g., an amine, R-NH₂) on the activated carbonate. This results in the formation of the desired carbamate-linked prodrug and the release of 4-nitrophenol, a useful chromophoric marker for tracking reaction progress.[3]
Major Byproduct Formation Pathways
Several competing reactions can occur, leading to impurities that complicate purification and reduce yield. The most common pathways are hydrolysis and reaction with amine bases.
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during reactions with 1-(acetyloxy)ethyl 4-nitrophenyl carbonate.
Q1: My reaction is slow, and my primary byproduct is 4-nitrophenol, with little to no desired product formation. What is the likely cause?
A: This is a classic sign of premature hydrolysis of the starting material. 1-(Acetyloxy)ethyl 4-nitrophenyl carbonate is highly sensitive to moisture.[4] The presence of water, even in trace amounts in your solvent or on your glassware, can lead to the rapid breakdown of the reagent before it has a chance to react with your intended nucleophile.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven ( >100°C) for several hours and cool under a stream of inert gas (N₂ or Ar).
-
Use Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents purified through a solvent purification system.
-
Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.
-
Q2: My LC-MS analysis shows a peak with a mass corresponding to my starting nucleophile plus 87.03 Da. What is this byproduct?
A: The mass of a C₃H₃O₃ fragment is approximately 87.00 Da, which could arise from an unexpected reaction. However, a more likely scenario involves the reaction with bis(4-nitrophenyl) carbonate (BNPC), a common impurity or starting material for the synthesis of activated carbonates.[5][6] If your nucleophile is an amine (R-NH₂), it could react with BNPC to form a 4-nitrophenyl carbamate (R-NH-COO-pNP), which would then need to be identified. A different possibility is the addition of an acetyl group (CH₃CO, 43.02 Da) and CO₂ (44.01 Da), summing to 87.03 Da. This suggests a more complex decomposition-recombination pathway.
-
Troubleshooting Steps:
-
Verify Reagent Purity: Check the purity of your 1-(acetyloxy)ethyl 4-nitrophenyl carbonate. If possible, run a control analysis of the starting material by HPLC or NMR.
-
Purify the Reagent: If significant impurities are detected, consider purifying the reagent by recrystallization or column chromatography, though its instability can make this challenging.
-
MS/MS Fragmentation: Analyze the byproduct peak using tandem mass spectrometry (MS/MS) to elucidate its structure. Look for fragments corresponding to your nucleophile and the added moiety.
-
Q3: I am using triethylamine (Et₃N) as a base, and I'm observing an unexpected, highly polar byproduct. What could it be?
A: Tertiary amines, especially less sterically hindered ones like triethylamine, can act as nucleophiles and react with highly activated carbonates.[7][8] This can lead to the formation of a carbamate-like adduct. The resulting quaternary ammonium species would be highly polar and might be difficult to remove.
-
Troubleshooting Steps:
-
Switch to a Non-Nucleophilic Base: Use a more sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine to scavenge the acid byproduct (4-nitrophenol can be acidic) without competing with your primary nucleophile.
-
Use Stoichiometric Base: Use only the required amount of base (e.g., 1.0-1.1 equivalents) to minimize side reactions.
-
Q4: The 1-(acetyloxy)ethyl group seems to be cleaving during my reaction or workup. How can I prevent this?
A: The acyloxyethyl ester is designed for enzymatic cleavage but can also be susceptible to chemical hydrolysis under strongly acidic or basic conditions.[1][9]
-
Troubleshooting Steps:
-
Maintain Neutral pH: During aqueous workup, use buffered solutions (e.g., phosphate-buffered saline, pH 7.4) or mild bicarbonate solutions to wash the organic layer. Avoid strong acids or bases.
-
Temperature Control: Perform the reaction and workup at low temperatures (0°C to room temperature) to minimize degradation.
-
Minimize Exposure to Protic Solvents: During purification (e.g., silica gel chromatography), use non-protic mobile phases if possible and work quickly to reduce contact time with the silica, which has a slightly acidic surface.
-
Section 4: Analytical Methodologies for Characterization
Accurate identification of byproducts requires robust analytical techniques. Below are standard protocols for HPLC-MS and NMR analysis.
Protocol: HPLC-MS/MS for Byproduct Identification
This method is ideal for separating complex reaction mixtures and obtaining mass information for each component.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of ~1 mg/mL. Filter through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV/Vis at 254 nm and 315 nm (for 4-nitrophenol).
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: 100-1000 m/z.
-
MS/MS Analysis: Perform data-dependent acquisition to trigger fragmentation on the most abundant ions in each scan. Analyze fragmentation patterns to confirm structures.
-
Protocol: ¹H and ¹³C NMR for Structural Elucidation
NMR provides definitive structural information.
-
Sample Preparation: Purify the byproduct of interest using preparative HPLC or column chromatography. Dissolve ~5-10 mg of the pure compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum (e.g., using a DEPTQ sequence).
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm connectivity.
-
-
Data Interpretation: Compare the observed chemical shifts with expected values for the parent compound and potential byproducts.
Section 5: Data Summary: Key Byproduct Signatures
The table below summarizes key analytical data for common species encountered in these reactions.
| Compound / Moiety | Common Mass (m/z) [M+H]⁺ | Key ¹H NMR Signals (approx. δ, CDCl₃) |
| 1-(acetyloxy)ethyl 4-nitrophenyl carbonate | 272.06 | 8.3 (d, 2H), 7.4 (d, 2H), 6.8 (q, 1H), 2.1 (s, 3H), 1.6 (d, 3H) |
| 4-Nitrophenol | 140.03 | 8.2 (d, 2H), 7.0 (d, 2H), broad OH signal |
| Bis(4-nitrophenyl) carbonate | 305.02 | 8.3 (d, 4H), 7.5 (d, 4H) |
| Acetaldehyde | 45.03 | 9.8 (q, 1H), 2.2 (d, 3H) |
| Acetic Acid | 61.03 | 11-12 (broad s, 1H), 2.1 (s, 3H) |
Section 6: Analytical Workflow Visualization
A systematic approach is crucial for efficiently identifying unknown components in a reaction mixture.
References
- The Royal Society of Chemistry.
- Licea Perez, H., Knecht, D., & Busz, M. "Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite." Bioanalysis, 9(20), 1589-1601 (2017).
- The Royal Society of Chemistry.
- Zhou, G.Y. "Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods." Pharmacology & Pharmacy, 15, 267-290 (2024).
- ResearchGate. "a) Kinetics studies with synthesized activated carbonate containing polymers to examine extent of aminolysis and hydrolysis reactions." Accessed January 13, 2026.
- Xie, T., et al. "Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles." ACS Infectious Diseases, 6(11), 3077-3087 (2020).
- Google Patents. "US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor." Accessed January 13, 2026.
- Eureka. "Industrial synthesizing and purifying method of bis (4-nitrophenyl)
- Um, I.-H., et al. "Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism." Organic & Biomolecular Chemistry, 11(34), 5699-5707 (2013).
- ResearchGate. "Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism." Accessed January 13, 2026.
- Kocalar, S., et al. "Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
- Alhifthi, A., & Williams, S.J. "pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside." ChemRxiv (2019).
- Organic Syntheses. "Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester." Org. Synth., 97, 96-124 (2020).
- ResearchGate.
- Tu, C., et al. "Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle." Journal of Biological Chemistry, 261(22), 10122-10126 (1986).
- ChemicalBook. "BIS(4-NITROPHENYL) CARBONATE | 5070-13-3." Accessed January 13, 2026.
Sources
- 1. scirp.org [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. emerginginvestigators.org [emerginginvestigators.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate - Eureka | Patsnap [eureka.patsnap.com]
- 6. BIS(4-NITROPHENYL) CARBONATE | 5070-13-3 [chemicalbook.com]
- 7. Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C [[double bond, length as m-dash]] O to C [[double bond, length as m-dash]] S on reactivity and mechanism - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide to Preventing Premature Hydrolysis of Acyloxyalkyl Carbamate Prodrugs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with acyloxyalkyl carbamate prodrugs. This guide is designed to provide in-depth, field-proven insights into the common challenges associated with the premature hydrolysis of these compounds. We will move beyond simple protocols to explore the underlying chemical principles, helping you troubleshoot instability issues and design more robust prodrug candidates.
Part 1: Understanding the Challenge - The Hydrolysis Cascade
Acyloxyalkyl carbamates are a widely used prodrug class designed to mask primary or secondary amines, often to enhance lipophilicity and improve membrane permeability.[1] Their efficacy hinges on a predictable, two-stage release mechanism, typically initiated by in-vivo esterases.
Q1: What is the precise mechanism of parent drug release from an acyloxyalkyl carbamate prodrug?
The release is not a simple one-step hydrolysis. It is a sequential cascade reaction that leverages ubiquitous esterase enzymes.[2]
-
Enzymatic Trigger: The process begins when an esterase, abundant in plasma and tissues, catalyzes the hydrolysis of the terminal ester bond of the promoiety.
-
Spontaneous Decomposition: This initial cleavage generates an unstable (hydroxyalkyl)carbamate intermediate. This intermediate rapidly and spontaneously decomposes.
-
Parent Drug Release: The decomposition releases the active parent amine, along with carbon dioxide, an aldehyde, and a carboxylic acid as byproducts.
This elegant cascade design neatly bypasses the high enzymatic stability often seen with simple N-acyl groups, allowing for tunable drug release.[2]
Caption: The two-step hydrolysis cascade of acyloxyalkyl carbamate prodrugs.
Part 2: Troubleshooting Guide - Stability During Formulation & In Vitro Testing
Q2: My prodrug degrades rapidly in my aqueous formulation buffer (e.g., PBS pH 7.4). What are the likely causes and how can I fix it?
Rapid degradation in a simple aqueous buffer points to inherent chemical instability, which can be catalyzed by pH.
Causality: The ester linkage in the promoiety is susceptible to both acid- and base-catalyzed hydrolysis.[3] While the enzymatic pathway is dominant in vivo, the chemical pathway can be significant in vitro, especially under non-optimal pH conditions or during long-term storage. At pH values ≥ 5, hydroxide ion-catalyzed ester hydrolysis can become a significant degradation pathway, competing with the desired enzymatic cleavage.[3]
Troubleshooting Steps:
-
pH Optimization: Conduct a pH-rate profile study. Determine the pH of maximum stability for your specific prodrug, which is often in the mildly acidic range (pH 3-5). Lyophilized formulations intended for reconstitution should use a validated acidic buffer.[4]
-
Temperature Control: Hydrolysis rates are temperature-dependent. Prepare formulations and conduct experiments at controlled, documented temperatures. Store stock solutions and formulations at -20°C or -80°C to minimize chemical hydrolysis.
-
Buffer Species: Be aware that certain buffer species can catalyze hydrolysis. For example, phosphate buffers may have a greater catalytic effect than citrate or acetate buffers at the same pH. Screen different buffer systems during pre-formulation studies.
-
Co-solvents & Excipients: For poorly water-soluble drugs, the use of co-solvents (e.g., PEG, propylene glycol) or solubilizing agents like cyclodextrins can be necessary.[5][6] These can also impact stability by altering water activity, so stability in the final vehicle must be confirmed.
Q3: My prodrug shows excellent stability in buffer, but degrades quickly when incubated with plasma or tissue homogenates, even with esterase inhibitors. What's happening?
This scenario suggests that enzymes other than the expected carboxylesterases may be involved, or that you are seeing instability caused by the biological matrix itself.
Causality: While carboxylesterases are the primary drivers of hydrolysis, other hydrolases like phosphatases or proteases could potentially play a role, depending on the specific structure of your prodrug and parent molecule. Additionally, the complex composition of plasma can present challenges not seen in simple buffers.
Troubleshooting Steps:
-
Broad-Spectrum Inhibitors: If a specific esterase inhibitor like paraoxon isn't completely halting degradation, consider a broader cocktail of inhibitors to rule out other enzymatic activity.[3]
-
Heat-Inactivated Matrix: As a control, run the stability assay in heat-inactivated plasma or tissue homogenate. If degradation persists, it points towards a non-enzymatic, matrix-dependent chemical instability. If degradation stops, it confirms an enzymatic process.
-
Assess Matrix Effects in Analysis: Ensure that the apparent "degradation" is not an analytical artifact. The prodrug may be binding to plasma proteins, leading to poor recovery during sample extraction and artificially low concentration readings. Perform a recovery experiment by spiking the prodrug into the matrix and immediately extracting it.
Part 3: Troubleshooting Guide - Molecular Design & In Vivo Challenges
When a prodrug fails in vivo, the cause often lies in the molecular design of the promoiety itself.
Q4: My prodrug is cleaved too rapidly in vivo, leading to a burst release and poor bioavailability. How can I tune the hydrolysis rate?
The rate of enzymatic hydrolysis is highly dependent on the steric and electronic environment around the ester bond. You can directly modulate the release rate by modifying the promoiety.
Causality: The active site of an esterase is a confined space. By increasing the steric bulk of the R-groups on the acyloxyalkyl linker, you can physically hinder the enzyme's ability to access and cleave the ester bond. This slows down the first and rate-limiting step of the hydrolysis cascade.[7]
Design Strategies & Expected Outcomes:
| Promolety Modification (R-group) | Steric Hindrance | Expected Effect on Hydrolysis Rate | Rationale |
| Methyl (acetoxy) | Low | Fast | Small group, easy access for esterases. |
| Ethyl / Propyl | Medium | Slower | Increased chain length provides moderate shielding. |
| Isopropyl | High | Slow | Branching significantly increases steric bulk near the ester. |
| tert-Butyl (pivaloxy) | Very High | Very Slow / Stable | The bulky t-butyl group effectively shields the carbonyl carbon. |
This table synthesizes principles discussed in the literature.[7]
Caption: Steric hindrance from bulky R-groups can shield the ester from enzymatic attack.
Q5: My prodrug is intended for a primary amine, but I'm seeing incomplete conversion and formation of a stable N-acyl byproduct. Why?
This is a classic failure mode for acyloxyalkyl carbamate prodrugs of primary amines.
Causality: For prodrugs of primary amines, the unstable intermediate can undergo an alternative, intramolecular acyl transfer reaction. This leads to the formation of a stable N-acyl compound instead of releasing the desired parent drug.[2] This pathway is a dead end and significantly reduces the efficiency of the prodrug.
Solution: This prodrug class has limited applicability for primary amines due to this intramolecular side reaction.[2] For primary amines, consider alternative prodrug strategies that are not susceptible to this rearrangement, such as (oxodioxolenyl)methyl carbamates.[2]
Part 4: Essential Protocols & Analytical Methods
A robust and well-controlled stability assay is critical for evaluating and comparing prodrug candidates.
Q6: What is a standard, reliable protocol for assessing the stability of an acyloxyalkyl carbamate prodrug in human plasma?
This protocol describes a typical in vitro experiment to determine the half-life (t½) of a prodrug in a biologically relevant matrix.
Experimental Protocol: In Vitro Plasma Stability Assay
-
Preparation:
-
Thaw pooled human plasma (with anticoagulant, e.g., K2EDTA) in a 37°C water bath.
-
Prepare a stock solution of the prodrug (e.g., 10 mM in DMSO).
-
Prepare a "Quench Solution" of ice-cold Acetonitrile containing a suitable internal standard (for LC-MS/MS analysis).
-
-
Incubation:
-
Pre-warm an appropriate volume of plasma in a microcentrifuge tube to 37°C for 5 minutes.
-
Initiate the reaction by adding a small volume of the prodrug stock solution to the plasma to achieve the final desired concentration (e.g., 1 µM). Ensure the final DMSO concentration is low (<0.5%) to avoid impacting enzyme activity.
-
Vortex gently to mix. This is your T=0 point.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
Immediately add the aliquot to a tube containing a defined excess of the ice-cold Quench Solution (e.g., 200 µL). This action simultaneously stops the enzymatic reaction and precipitates plasma proteins.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet the precipitated proteins.[8]
-
Carefully transfer the supernatant to a new plate or vial for analysis.
-
-
Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the prodrug at each time point.[8]
-
Plot the natural logarithm of the prodrug concentration versus time.
-
Determine the half-life (t½) from the slope (k) of the linear regression: t½ = 0.693 / k .
-
Caption: Workflow for a typical in-vitro plasma stability assessment of a prodrug.
References
-
Al-Ameedee, M. D., Sadeq, I. A. A. M., & Albakaa, A. R. M. (2025). Synthesis and Enzyme Hydrolysis Study of Acyloxyalkyl Carbamates as New Prodrugs for Amines. Al Mustansiriyah Journal of Pharmaceutical Sciences, 25(4). Available from: [Link]
-
Alexander, J., et al. (1988). (Acyloxy)alkyl carbamate prodrugs of norfloxacin. Journal of Medicinal Chemistry, 31(2), 318-322. Available from: [Link]
-
Rautio, J., et al. (2008). Prodrugs for Amines. In Prodrugs and Targeted Delivery (pp. 733-796). Wiley. Available from: [Link]
-
Gogate, U., & Repta, A. J. (1987). N-(Acyloxyalkoxycarbonyl) derivatives as potential prodrugs of amines. I. Kinetics and mechanism of degradation in aqueous solutions. International journal of pharmaceutics, 40(3), 235-248. Abstract available from: [Link]
-
Sadeq, I. A. A. M., Al-Ameedee, M. D., & Albakaa, A. R. M. (2025). Synthesis and Enzymatic Hydrolysis Study of Acyloxyalkyl Carbamate as New Prodrug for Amine. Palestinian Medical and Pharmaceutical Journal, 11(1). Available from: [Link]
-
Stella, V. J. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. Abstract available from: [Link]
- Gallant, et al. (2007). Acyloxyalkyl carbamate prodrugs, methods of synthesis and use. Google Patents, EP1660440B1.
-
Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-94. Abstract available from: [Link]
-
Majumdar, S., & D'Souza, M. (2011). Formulation Challenges of Prodrugs. In Prodrugs (pp. 141-163). Abstract available from: [Link]
-
Bundgaard, H., et al. (1989). (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes. Journal of pharmaceutical sciences, 78(2), 122-126. Abstract available from: [Link]
Sources
- 1. scilit.com [scilit.com]
- 2. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Prodrug strategies to overcome poor water solubility. (2007) | Valentino J. Stella | 582 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.najah.edu [journals.najah.edu]
- 8. EP1660440B1 - Acyloxyalkyl carbamate prodrugs, methods of synthesis and use - Google Patents [patents.google.com]
Technical Support Center: Managing Acetaldehyde Formation from Acyloxyethyl Carbamate Cleavage
Introduction
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with acyloxyethyl carbamate-based compounds. This guide is designed to provide in-depth technical assistance for managing a critical aspect of their use: the formation of acetaldehyde upon enzymatic cleavage. As a reactive metabolite, acetaldehyde can introduce significant experimental variability and potential cytotoxicity, confounding data interpretation.
This resource offers a combination of frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides for more complex experimental challenges. Our goal is to equip you with the scientific understanding and practical protocols necessary to anticipate, manage, and mitigate the effects of acetaldehyde in your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the formation and management of acetaldehyde from acyloxyethyl carbamate prodrugs.
Q1: What is the mechanism of acetaldehyde formation from acyloxyethyl carbamates?
A: Acyloxyethyl carbamates are designed as prodrugs that are cleaved by endogenous esterases, such as carboxylesterases, which are abundant in the liver and plasma.[1][2] The cleavage process is a two-step cascade reaction. First, an esterase hydrolyzes the terminal ester bond, releasing a carboxylic acid and an unstable hemiacetal intermediate. This intermediate then spontaneously decomposes to release the parent amine drug, carbon dioxide, and acetaldehyde.[3]
Q2: Why is acetaldehyde a concern in my experiments?
A: Acetaldehyde is a reactive and potentially toxic molecule. Its accumulation in in vitro or in vivo systems can lead to several confounding factors, including:
-
Direct Cytotoxicity: Acetaldehyde can cause cell damage and induce apoptosis, which may be mistakenly attributed to the parent drug.[4]
-
Protein Adduct Formation: It can form adducts with proteins, altering their function.
-
Oxidative Stress: Acetaldehyde can deplete cellular antioxidants like glutathione and increase reactive oxygen species (ROS), leading to oxidative stress.[4]
-
Confounding Pharmacological Effects: Acetaldehyde itself has pharmacological effects that can interfere with the assessment of the parent drug's activity.
Q3: How can I detect and quantify acetaldehyde in my experimental system?
A: The most common and reliable method for quantifying acetaldehyde in biological samples is through derivatization followed by High-Performance Liquid Chromatography (HPLC). The sample is treated with 2,4-dinitrophenylhydrazine (DNPH), which reacts with acetaldehyde to form a stable hydrazone adduct. This adduct can then be separated and quantified by reverse-phase HPLC with UV detection. This method is sensitive and can be adapted for various sample matrices, including cell culture media and plasma.
Q4: What are "acetaldehyde scavengers," and how do they work?
A: Acetaldehyde scavengers are compounds that react with and neutralize acetaldehyde, preventing it from interacting with cellular components. Common examples used in research settings include:
-
N-acetylcysteine (NAC): A precursor to the antioxidant glutathione, NAC can directly react with acetaldehyde.[5][6][7]
-
Hydralazine: This compound is known to trap various toxic carbonyls, including acetaldehyde.[8]
These scavengers can be co-incubated with the acyloxyethyl carbamate prodrug in cell-based assays to mitigate the effects of acetaldehyde.
Q5: How can I differentiate between the toxicity of my parent drug and the toxicity caused by acetaldehyde?
A: This is a critical experimental control. Here are a few strategies:
-
Use of an Acetaldehyde Scavenger: Co-incubate your prodrug with an effective acetaldehyde scavenger like N-acetylcysteine. A reduction in toxicity in the presence of the scavenger suggests that acetaldehyde contributes to the observed effect.
-
Direct Acetaldehyde Treatment: Treat your cells with concentrations of acetaldehyde equivalent to those expected to be released from the prodrug. This will help you establish the toxicity profile of acetaldehyde alone in your system.
-
Compare with the Parent Drug: If available, test the parent drug directly at various concentrations to understand its intrinsic toxicity.
-
Use a Non-Acetaldehyde-Releasing Control: If possible, synthesize a control prodrug that releases a less reactive aldehyde or no aldehyde upon cleavage.
Part 2: Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Troubleshooting Scenario 1: Unexpectedly High Cytotoxicity
Problem: "I'm observing significantly higher cytotoxicity with my acyloxyethyl carbamate prodrug than I expected based on the parent drug's profile. Could this be due to acetaldehyde?"
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Suggested Action |
| High Rate of Prodrug Cleavage | The promoiety on your specific prodrug may be highly susceptible to esterase cleavage, leading to a rapid burst of acetaldehyde that overwhelms the cell's natural detoxification mechanisms. The rate of hydrolysis can be influenced by the steric bulk of the acyloxyalkyl substituents.[9] | 1. Quantify Acetaldehyde Release: Use the HPLC-DNPH method to measure the concentration of acetaldehyde in your cell culture supernatant over time. 2. Acetaldehyde Scavenging Control: Perform a cytotoxicity assay with and without the co-incubation of N-acetylcysteine (e.g., 1-5 mM). If cytotoxicity is reduced, acetaldehyde is a likely contributor. 3. Modify the Promoiety: If you are in the drug design phase, consider synthesizing analogs with different acyloxyethyl groups to modulate the rate of cleavage.[10][11] |
| Cell Line Sensitivity | Different cell lines have varying levels of aldehyde dehydrogenase (ALDH) activity, the primary enzyme responsible for detoxifying acetaldehyde. Cell lines with low ALDH activity will be more sensitive. | 1. Assess ALDH Activity: If possible, measure the ALDH activity in your cell line. 2. Test in Multiple Cell Lines: Compare the cytotoxicity of your prodrug in a panel of cell lines with known differences in metabolic enzyme expression. |
| Synergistic Toxicity | Acetaldehyde may be sensitizing the cells to the parent drug, resulting in a synergistic toxic effect. Acetaldehyde can impair mitochondrial function, making cells more vulnerable to other stressors.[4] | 1. Dose-Matrix Experiment: Perform a dose-response experiment where you treat cells with varying concentrations of the parent drug in the presence of a fixed, non-toxic concentration of acetaldehyde. This can help identify any synergistic effects. |
Troubleshooting Scenario 2: Inconsistent or Non-Reproducible Results
Problem: "My experimental results with the acyloxyethyl carbamate prodrug are highly variable between experiments. What could be the cause?"
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Suggested Action |
| Variability in Esterase Activity | The esterase activity in your serum-containing cell culture medium can vary between batches of serum. This will lead to inconsistent rates of prodrug cleavage and acetaldehyde formation. | 1. Use a Single Lot of Serum: For a series of experiments, use the same lot of fetal bovine serum (FBS) or other serum. 2. Heat-Inactivate Serum: While this may reduce overall esterase activity, it can provide a more consistent baseline. However, be aware that this may also affect cell health. 3. Consider Serum-Free Media: If your cell line permits, switching to a serum-free medium will eliminate this source of variability. |
| Acetaldehyde Evaporation | Acetaldehyde is volatile. Inconsistent handling of plates (e.g., time outside the incubator) can lead to variable concentrations of acetaldehyde in the culture medium. | 1. Standardize Incubation Times: Minimize the time that culture plates are outside the incubator. 2. Use Sealing Film: For long-term incubations, consider using a breathable sealing film on your culture plates to reduce evaporation. |
| Inconsistent Cell Health/Density | Cells at different confluencies or in different growth phases can have varying metabolic rates and sensitivities to toxins. | 1. Standardize Seeding Density: Ensure that cells are seeded at the same density for all experiments. 2. Monitor Cell Morphology: Regularly check the morphology and health of your cells to ensure consistency. |
Troubleshooting Scenario 3: Challenges with Acetaldehyde Quantification
Problem: "I'm trying to quantify acetaldehyde using the HPLC-DNPH method, but I'm encountering issues like interfering peaks or low sensitivity."
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Suggested Action |
| Interfering Peaks in Chromatogram | Other aldehydes or ketones present in your sample matrix (e.g., from the cell culture medium or the drug itself) can also react with DNPH, creating peaks that co-elute with the acetaldehyde-DNPH adduct. | 1. Optimize HPLC Gradient: Adjust the mobile phase gradient to improve the separation of the acetaldehyde-DNPH peak from other components.[4][12][13] 2. Run a Matrix Blank: Prepare a blank sample containing everything except your prodrug (e.g., cell culture medium, parent drug) and derivatize it with DNPH. This will help you identify background peaks. 3. Use a Guard Column: A guard column can help protect your analytical column from strongly retained impurities that might interfere with subsequent runs. |
| Low Sensitivity/Poor Peak Shape | This can be due to incomplete derivatization, degradation of the adduct, or issues with the HPLC system. | 1. Optimize Derivatization: Ensure you are using a sufficient excess of DNPH and that the reaction pH and time are optimal. 2. Check Adduct Stability: The acetaldehyde-DNPH adduct can be light-sensitive. Protect your samples from light and analyze them as soon as possible after derivatization. 3. HPLC System Check: Perform routine maintenance on your HPLC system, including checking for leaks, ensuring proper pump performance, and cleaning the detector flow cell.[4][12] |
Part 3: Experimental Protocols and Data
Protocol 1: Quantification of Acetaldehyde in Cell Culture Medium using HPLC-DNPH
This protocol provides a step-by-step guide for the derivatization and analysis of acetaldehyde released from an acyloxyethyl carbamate prodrug in a cell culture experiment.
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 1 mg/mL in acetonitrile with a small amount of acid catalyst like H₂SO₄)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Perchloric acid
-
Sodium acetate
-
Acetaldehyde standard solution
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Collection: At the desired time points, collect an aliquot of the cell culture supernatant.
-
Protein Precipitation: To 100 µL of supernatant, add 20 µL of perchloric acid to precipitate proteins. Vortex and centrifuge at high speed for 10 minutes.
-
Derivatization: Transfer the clear supernatant to a new tube. Add an equal volume of the DNPH solution. Vortex and incubate at room temperature for 1 hour, protected from light.
-
Sample Preparation for HPLC: After incubation, filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 365 nm
-
Injection Volume: 20 µL
-
-
Quantification: Create a standard curve by derivatizing known concentrations of acetaldehyde. Calculate the concentration of acetaldehyde in your samples by comparing their peak areas to the standard curve.
Data Presentation: Factors Influencing Acetaldehyde Release
The rate of acetaldehyde formation is highly dependent on the structure of the acyloxyethyl carbamate promoiety. The following table summarizes hypothetical data illustrating this relationship.
| Prodrug Analog | Acyloxyethyl Group | Relative Rate of Hydrolysis (t₁/₂ in plasma, min) | Peak Acetaldehyde Concentration (µM in vitro at 1h) |
| Pro-D 1 | Acetoxymethyl | 15 | 85 |
| Pro-D 2 | Pivaloyloxymethyl | 120 | 12 |
| Pro-D 3 | Isobutyroxymethyl | 60 | 35 |
This data is illustrative and highlights the principle that sterically hindered acyloxy groups (e.g., pivaloyl) are cleaved more slowly by esterases, resulting in a slower release of acetaldehyde.[9]
Part 4: Visualizations
Diagram 1: Cleavage Pathway of Acyloxyethyl Carbamates
Caption: Enzymatic cleavage of an acyloxyethyl carbamate prodrug.
Diagram 2: Experimental Workflow for Differentiating Toxicity
Caption: Workflow to distinguish parent drug vs. acetaldehyde toxicity.
References
-
Managing the challenge of chemically reactive metabolites in drug development. Nature Reviews Drug Discovery. [Link]
-
Managing the challenge of chemical reactive metabolites in drug development. ResearchGate. [Link]
-
Risk assessment and mitigation strategies for reactive metabolites in drug discovery and development. Drug Metabolism Reviews. [Link]
-
Managing the challenge of chemically reactive metabolites in drug development. University of Washington School of Pharmacy. [Link]
-
Managing Reactive Metabolites in Drug Discovery and Development. Taylor & Francis eBooks. [Link]
-
(Acyloxy)alkyl carbamate prodrugs of norfloxacin. Journal of Medicinal Chemistry. [Link]
-
N-Acetylcysteine: Antioxidant, Aldehyde Scavenger, and More. PubMed Central. [Link]
-
Carbonyl scavengers as pharmacotherapies in degenerative disease: Hydralazine repurposing and challenges in clinical translation. Biochemical Pharmacology. [Link]
- Acetaldehyde scavenger treatment.
-
N-Acetylcysteine: Antioxidant, Aldehyde Scavenger, and More. PubMed. [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews. [Link]
-
Mammalian Esterase Activity: Implications for Peptide Prodrugs. ACS Chemical Biology. [Link]
-
N-Acetylcysteine: Antioxidant, Aldehyde Scavenger, and More. ResearchGate. [Link]
-
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinski Glasnik. [Link]
-
Structure–Activity Relationship Studies of Emtricitabine Prodrugs toward Long-Acting Antiretroviral Formulations. ACS Medicinal Chemistry Letters. [Link]
-
Glutathione and N-acetylcysteine protection against acetaldehyde embryotoxicity in rat embryos developing in vitro. Toxicology in Vitro. [Link]
-
Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis. Journal of Pharmaceutical Sciences. [Link]
-
Solving Common Errors in HPLC. Chromatography Today. [Link]
-
Amino Acid Carbamates As Prodrugs Of Resveratrol. Scientific Reports. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
Synthesis and Enzymatic Hydrolysis Study of Acyloxyalkyl Carbamate as New Prodrug for Amine. An-Najah Journals. [Link]
-
Carbon-carbon bond cleavage in activation of the prodrug nabumetone. The Journal of Biological Chemistry. [Link]
-
Acetaldehyde-induced mitochondrial dysfunction sensitizes hepatocytes to oxidative damage. Cell Biology and Toxicology. [Link]
-
Acetaldehyde. U.S. Environmental Protection Agency. [Link]
Sources
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (Acyloxy)alkyl carbamate prodrugs of norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Acetylcysteine: Antioxidant, Aldehyde Scavenger, and More - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Acetylcysteine: Antioxidant, Aldehyde Scavenger, and More - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutathione and N-acetylcysteine protection against acetaldehyde embryotoxicity in rat embryos developing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbonyl scavengers as pharmacotherapies in degenerative disease: Hydralazine repurposing and challenges in clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.najah.edu [journals.najah.edu]
- 9. Structure–Activity Relationship Studies of Emtricitabine Prodrugs toward Long-Acting Antiretroviral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amino Acid Carbamates As Prodrugs Of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. HPLC Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: Optimizing Reaction Kinetics of 1-(acetyloxy)ethyl 4-nitrophenyl carbonate
Welcome to the technical support center for 1-(acetyloxy)ethyl 4-nitrophenyl carbonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during its use. Our goal is to empower you with the knowledge to improve your reaction kinetics, maximize yields, and ensure the integrity of your experimental outcomes.
Introduction to 1-(acetyloxy)ethyl 4-nitrophenyl carbonate
1-(acetyloxy)ethyl 4-nitrophenyl carbonate is a highly activated carbonate ester frequently employed in organic synthesis, particularly in the development of prodrugs. Its structure incorporates two key reactive sites: the 4-nitrophenyl carbonate, which is an excellent leaving group for reactions with nucleophiles, and an acetyloxyethyl group, which can be designed for specific release mechanisms. Understanding the interplay between these functionalities is crucial for successful application.
The primary reaction of this compound involves the nucleophilic attack at the carbonate carbonyl, leading to the release of the highly chromogenic 4-nitrophenolate anion, which can be conveniently monitored spectrophotometrically around 400-413 nm to follow the reaction kinetics.[1] However, the presence of the acetyloxyethyl ester introduces potential complexities, including competing hydrolysis and aminolysis reactions.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working with 1-(acetyloxy)ethyl 4-nitrophenyl carbonate.
Q1: Why is my reaction with an amine nucleophile so slow?
A1: Several factors can contribute to slow reaction kinetics:
-
Low Nucleophilicity of the Amine: The reactivity of the amine is paramount. Sterically hindered amines or anilines with electron-withdrawing groups will react slower.
-
Suboptimal pH: For amine nucleophiles, the reaction rate is often dependent on the concentration of the free, unprotonated amine. If the reaction medium is too acidic, the amine will be protonated and non-nucleophilic. Conversely, a very high pH can accelerate the hydrolysis of the carbonate and the acetyloxyethyl ester, consuming your starting material.
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates by stabilizing or destabilizing the transition state. Aprotic polar solvents like DMF or acetonitrile are often good choices as they can solvate the charged intermediates formed during the reaction.[2]
-
Low Temperature: Like most chemical reactions, the rate of aminolysis is temperature-dependent. If the reaction is too slow at room temperature, gentle heating may be required. However, be cautious as this can also accelerate side reactions.
Q2: I am observing a yellow color in my starting material. Is it still usable?
A2: The yellow color indicates the presence of 4-nitrophenol, which is a result of hydrolysis of the carbonate. This suggests that the compound may have been exposed to moisture or basic conditions during storage. While a small amount of degradation may not significantly impact your reaction, it is advisable to use a fresh or purified batch for quantitative studies or sensitive applications. The purity can be checked by techniques like NMR or HPLC.
Q3: My product yield is low, and I see multiple spots on my TLC plate. What are the possible side reactions?
A3: The presence of the acetyloxyethyl group introduces potential side reactions that can lead to a complex product mixture:
-
Hydrolysis of the Carbonate: This is a common side reaction, especially in the presence of water and at basic pH, leading to the formation of 1-(acetyloxy)ethanol and 4-nitrophenol.
-
Hydrolysis of the Acetate Ester: The acetate ester on the ethyl side chain can also be hydrolyzed, particularly under basic conditions, to yield a hydroxyl group.
-
Aminolysis of the Acetate Ester: If a primary or secondary amine is used as the nucleophile, it can potentially react at the acetate carbonyl as well as the carbonate carbonyl, leading to the formation of an amide byproduct. While the carbonate is generally more reactive, this can become significant with highly nucleophilic amines or at elevated temperatures.
-
Intramolecular Cyclization: Depending on the reaction conditions and the nature of the nucleophile, intramolecular reactions involving the acetyloxy group could potentially occur.[3][4]
Q4: How can I monitor the progress of my reaction?
A4: The release of the 4-nitrophenolate anion provides a convenient method for real-time reaction monitoring using a UV-Vis spectrophotometer.[1] The increase in absorbance at approximately 400-413 nm is directly proportional to the progress of the reaction at the carbonate center. For more detailed analysis of all components in the reaction mixture (starting material, intermediates, products, and byproducts), HPLC and NMR spectroscopy are powerful techniques.[4][5]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during experiments with 1-(acetyloxy)ethyl 4-nitrophenyl carbonate.
Problem 1: Slow or Incomplete Reaction
| Potential Cause | Diagnostic Check | Recommended Solution |
| Low Nucleophile Reactivity | Check the pKa and steric hindrance of your nucleophile. | Use a more nucleophilic amine or increase the concentration of the nucleophile. For alcohol nucleophiles, deprotonation with a non-nucleophilic base (e.g., DBU, proton sponge) can significantly increase reactivity. |
| Incorrect pH | Measure the pH of the reaction mixture. | For aminolysis, adjust the pH to be about 1-2 units above the pKa of the amine's conjugate acid to ensure a sufficient concentration of the free amine. Use a suitable buffer system to maintain the pH. |
| Poor Solvent Choice | The reaction mixture is heterogeneous, or the solvent is nonpolar. | Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to better solvate the transition state.[2] |
| Low Temperature | The reaction is sluggish at room temperature. | Cautiously increase the reaction temperature in increments of 10 °C. Monitor for the formation of byproducts by TLC or HPLC. |
| Reagent Degradation | The 1-(acetyloxy)ethyl 4-nitrophenyl carbonate starting material is yellow. | Use a fresh batch of the reagent. If not possible, purify the existing material by recrystallization or column chromatography. |
Problem 2: Low Yield and/or Formation of Multiple Products
| Potential Cause | Diagnostic Check | Recommended Solution |
| Competing Hydrolysis | Analyze the crude reaction mixture by HPLC or NMR for the presence of 1-(acetyloxy)ethanol and 4-nitrophenol. | Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). If aqueous conditions are necessary, consider running the reaction at a lower temperature or for a shorter duration. For aminolysis in aqueous systems, hydrolysis is a competing process.[3][6] |
| Side Reactions at the Acetate Ester | Look for byproducts corresponding to the hydrolysis or aminolysis of the acetate group. | Use milder reaction conditions (lower temperature, shorter reaction time). Consider using a less nucleophilic base if one is employed. For aminolysis, using a tertiary amine as a base instead of an excess of the reacting amine can sometimes minimize side reactions. |
| Product Instability | The desired product degrades during workup or purification. | Perform a stability test of the purified product under the workup and purification conditions (e.g., exposure to acidic or basic aqueous solutions, silica gel). If instability is observed, modify the workup to be neutral and consider alternative purification methods like neutral alumina chromatography or recrystallization. |
Experimental Protocols
Protocol 1: General Procedure for Aminolysis
This protocol provides a starting point for the reaction of 1-(acetyloxy)ethyl 4-nitrophenyl carbonate with a primary or secondary amine.
-
Reagent Preparation:
-
Dissolve 1-(acetyloxy)ethyl 4-nitrophenyl carbonate (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.
-
In a separate flask, prepare a solution of the amine nucleophile (1.1-1.5 eq) in anhydrous acetonitrile. If the amine is a salt, add a non-nucleophilic base like triethylamine (1.1-1.5 eq) to liberate the free amine.
-
-
Reaction Execution:
-
Cool the solution of the carbonate to 0 °C in an ice bath.
-
Add the amine solution dropwise to the carbonate solution over 10-15 minutes with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC (visualizing the disappearance of the starting material and the formation of the product) or by observing the formation of the yellow 4-nitrophenolate. For quantitative analysis, withdraw aliquots at regular intervals and analyze by HPLC or UV-Vis spectroscopy.
-
-
Workup and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove unreacted 4-nitrophenol, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Protocol 2: Kinetic Analysis by UV-Vis Spectrophotometry
This protocol outlines how to monitor the reaction kinetics by observing the formation of the 4-nitrophenolate anion.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 1-(acetyloxy)ethyl 4-nitrophenyl carbonate in a suitable solvent (e.g., acetonitrile).
-
Prepare a stock solution of the nucleophile in the same solvent. If a buffer is required, prepare the nucleophile solution in the buffer.
-
-
Kinetic Measurement:
-
In a quartz cuvette, place the appropriate amount of the nucleophile solution (and buffer, if used).
-
Initiate the reaction by adding a small volume of the carbonate stock solution to the cuvette and mix quickly.
-
Immediately place the cuvette in a thermostatted UV-Vis spectrophotometer and monitor the increase in absorbance at the λmax of the 4-nitrophenolate anion (typically around 400-413 nm) over time.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order exponential equation.
-
By performing the experiment at various nucleophile concentrations, the second-order rate constant can be determined from the slope of a plot of k_obs versus the nucleophile concentration.
-
Visualizing Reaction Pathways
To better understand the potential reaction pathways, the following diagrams illustrate the intended aminolysis and a common side reaction.
Caption: Figure 1: Intended Aminolysis Pathway.
Caption: Figure 2: Competing Hydrolysis Side Reaction.
References
-
Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. Beilstein Journals. Available at: [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Scholarship@Western. Available at: [Link]
-
Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way. MDPI. Available at: [Link]
-
Hydrolysis of the prodrug, 2',3',5'-triacetyl-6-azauridine. PubMed. Available at: [Link]
-
Acyloxymethyl as a drug protecting group: Part 4. The hydrolysis of tertiary amidomethyl ester prodrugs of carboxylic acid agents. PubMed. Available at: [Link]
-
Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar. Available at: [Link]
-
SUPPORTING INFORMATION - The Royal Society of Chemistry. Available at: [Link]
-
Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps. Available at: [Link]
-
ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. PMC - NIH. Available at: [Link]
-
Enhanced Plasma Stability and Potency of Aryl/Acyloxy Prodrugs of a BTN3A1 Ligand. NIH. Available at: [Link]
-
Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses. Available at: [Link]
-
Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. PubMed. Available at: [Link]
-
Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. PubMed. Available at: [Link]
-
A Method for Real Time Monitoring of Chemical Reactions and Processes. ResearchGate. Available at: [Link]
- Process for making aminoalkylphenyl carbamates and intermediates therefor. Google Patents.
-
Synthesis and Enzymatic Hydrolysis Study of Acyloxyalkyl Carbamate as New Prodrug for Amine. An-Najah National University. Available at: [Link]
-
A prodrug approach to increasing the oral potency of a phenolic drug. 1. Synthesis, characterization, and stability of an O-(imidomethyl) derivative of 17 beta-estradiol. PubMed. Available at: [Link]
-
Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles. PMC - NIH. Available at: [Link]
-
Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. ResearchGate. Available at: [Link]
-
The mechanism of the aminolysis of acetate esters. PubMed. Available at: [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI. Available at: [Link]
-
Electronic Supplementary Information Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature a. The Royal Society of Chemistry. Available at: [Link]
-
Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. PMC - NIH. Available at: [Link]
-
Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles. PubMed. Available at: [Link]
-
Nucleofugality hierarchy, in the aminolysis reaction of 4-cyanophenyl 4-nitrophenyl carbonate and thionocarbonate. Experimental and theoretical study. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis and biological evaluation of 2'-carbamate-linked and 2'-carbonate-linked prodrugs of paclitaxel: selective activation by the tumor-associated protease plasmin. PubMed. Available at: [Link]
-
First synthesis of acylated nitrocyclopropanes. PMC - NIH. Available at: [Link]
-
Acylation. Part XXIX. The mechanism of ester aminolysis in non-hydroxylic media and the effect of nitrogen-containing leaving groups. Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]
-
Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chlorothionoformates. PubMed. Available at: [Link]
-
In situ synthesis of degradable polymer prodrug nanoparticles. RSC Publishing. Available at: [Link]
-
Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C [[double bond, length as m-dash]] O to C [[double bond, length as m-dash]] S on reactivity and mechanism. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C[double bond]O to C[double bond]S on reactivity and mechanism. Semantic Scholar. Available at: [Link]
-
Stability of Carbonate Rocks Containing Acid Wormholes Under High Confining Pressures. ResearchGate. Available at: [Link]
-
Compilation of amdiation through ester aminolysis: (a) General reaction... ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. butlerov.com [butlerov.com]
- 3. BJOC - Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates [beilstein-journals.org]
- 4. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 5. researchgate.net [researchgate.net]
- 6. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comprehensive Guide to the Validation of Parent Drug Regeneration from Acyloxyalkyl Carbamate Prodrugs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug development, the prodrug approach stands as a critical strategy to overcome a multitude of challenges, from poor solubility and permeability to rapid metabolism and lack of target specificity.[1][2] Among the various prodrug strategies for amine-containing drugs, the acyloxyalkyl carbamate linkage offers a versatile and effective method to enhance the therapeutic potential of parent molecules. This guide provides an in-depth, technical comparison of the validation of parent drug regeneration from acyloxyalkyl carbamate prodrugs, offering experimental insights and data to inform your research and development endeavors.
The Acyloxyalkyl Carbamate Prodrug Strategy: A Mechanistic Overview
Acyloxyalkyl carbamate prodrugs are bioreversible derivatives designed to mask a primary or secondary amine functionality of a parent drug.[3][4] The core principle of this strategy lies in a two-step bioactivation process, predominantly initiated by ubiquitous esterase enzymes.
Step 1: Enzymatic Hydrolysis
The process begins with the enzymatic cleavage of the terminal ester bond of the acyloxyalkyl moiety by carboxylesterases (CES), which are abundant in various tissues, including the liver, plasma, and intestine.[5] This initial hydrolysis is the rate-determining step in the regeneration of the parent drug.
Step 2: Intramolecular Cyclization and Parent Drug Release
Following ester hydrolysis, the resulting intermediate, a hydroxymethyl carbamate, is unstable and spontaneously undergoes intramolecular cyclization. This rapid cyclization releases the parent amine drug, carbon dioxide, and an aldehyde. The choice of the acyl group in the original prodrug can influence the rate of this enzymatic cleavage and, consequently, the release kinetics of the parent drug.
Diagram of the Acyloxyalkyl Carbamate Prodrug Activation Pathway
Caption: Enzymatic and subsequent spontaneous chemical degradation of an acyloxyalkyl carbamate prodrug.
Experimental Validation of Parent Drug Regeneration: A Step-by-Step Approach
Rigorous experimental validation is paramount to ensure that an acyloxyalkyl carbamate prodrug efficiently and reliably regenerates the parent drug in a biologically relevant manner. This validation process typically involves a combination of in vitro and in vivo studies.
In Vitro Validation: Assessing Enzymatic Conversion
The initial assessment of prodrug conversion is typically performed using in vitro systems that mimic physiological conditions. The primary goals of these studies are to confirm enzymatic liability, determine the rate of conversion, and identify the enzymes responsible.
1. Plasma Stability Assay
A fundamental in vitro experiment is the plasma stability assay, which evaluates the rate of prodrug hydrolysis in the presence of plasma enzymes.
Experimental Protocol: Plasma Stability Assay
-
Preparation of Solutions:
-
Prepare a stock solution of the acyloxyalkyl carbamate prodrug (e.g., 10 mM in DMSO).
-
Thaw plasma (human, rat, mouse, etc.) from frozen storage at 37°C. It is recommended to use pooled plasma to account for inter-individual variability.
-
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Initiate the reaction by adding a small volume of the prodrug stock solution to the plasma to achieve a final concentration of typically 1-10 µM. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <1%) to avoid enzyme inhibition.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
Immediately quench the enzymatic reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard. This step also serves to precipitate plasma proteins.
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
-
Analytical Quantification:
-
Analyze the supernatant for the concentrations of both the prodrug and the regenerated parent drug using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Plot the concentration of the prodrug versus time to determine the rate of disappearance and calculate the in vitro half-life (t½).
-
2. Liver S9 Fraction Metabolism Assay
To assess the contribution of hepatic enzymes to prodrug conversion, an S9 fraction metabolism assay is employed. The S9 fraction contains both microsomal and cytosolic enzymes, providing a broader assessment of metabolic pathways.[6][7][8]
Experimental Protocol: Liver S9 Fraction Metabolism Assay
-
Preparation of Reaction Mixture:
-
Prepare a reaction mixture containing liver S9 fraction (e.g., from human, rat, or mouse) at a protein concentration of 1-2 mg/mL in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[9]
-
Add necessary cofactors to support enzymatic activity. For carboxylesterase activity, often no additional cofactors are needed. However, to assess the involvement of other enzymes, cofactors like NADPH (for Phase I enzymes) and UDPGA (for UGT enzymes) can be included.[7]
-
-
Incubation:
-
Pre-incubate the S9 fraction and buffer at 37°C.
-
Initiate the reaction by adding the prodrug (final concentration typically 1-10 µM).
-
-
Time-Point Sampling and Quenching:
-
Follow the same procedure as the plasma stability assay, collecting samples at various time points and quenching the reaction with a cold organic solvent.
-
-
Analytical Quantification and Data Analysis:
-
Quantify the prodrug and parent drug concentrations using LC-MS/MS and calculate the metabolic clearance rate.
-
Diagram of the In Vitro Validation Workflow
Caption: A streamlined workflow for the in vitro validation of acyloxyalkyl carbamate prodrugs.
In Vivo Validation: Assessing Pharmacokinetics and Bioavailability
Following successful in vitro validation, in vivo studies in animal models (e.g., rats, mice) are essential to understand the pharmacokinetic profile of the prodrug and the regenerated parent drug.[10]
1. Oral Bioavailability Study
The primary goal of an oral bioavailability study is to determine the extent to which the parent drug is absorbed and becomes available in the systemic circulation after oral administration of the prodrug.
Experimental Protocol: Oral Pharmacokinetic Study in Rats
-
Animal Acclimation and Dosing:
-
Acclimate the animals (e.g., male Sprague-Dawley rats) to the experimental conditions. Typically, animals are fasted overnight before dosing.[11]
-
Administer the acyloxyalkyl carbamate prodrug orally via gavage at a predetermined dose. The dose should be equivalent to a known effective dose of the parent drug. A vehicle control group should also be included.
-
-
Blood Sampling:
-
Collect serial blood samples from a suitable site (e.g., tail vein or jugular vein cannula) at various time points post-dosing. A typical sampling schedule might be 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[12][13] The volume of blood collected should be minimized to avoid physiological stress on the animals.[14]
-
-
Sample Processing:
-
Process the blood samples to obtain plasma by centrifugation.
-
Immediately stabilize the plasma samples, if necessary, to prevent ex vivo degradation of the prodrug. This may involve the addition of esterase inhibitors.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of the prodrug and the parent drug in plasma.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time profiles for both the prodrug and the parent drug.
-
Calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
-
Calculate the oral bioavailability (F%) of the parent drug from the prodrug by comparing the AUC after oral administration of the prodrug to the AUC after intravenous administration of the parent drug.
-
Comparison with Alternative Amine Prodrug Strategies
While the acyloxyalkyl carbamate approach is highly effective, several other strategies exist for masking amine functionalities. A comparative understanding of these alternatives is crucial for selecting the optimal prodrug design for a specific parent molecule.
| Prodrug Strategy | Mechanism of Regeneration | Key Advantages | Key Disadvantages |
| Acyloxyalkyl Carbamates | Esterase-mediated hydrolysis followed by spontaneous cyclization.[3][4] | Tunable release rates, generally good in vivo conversion.[15] | Potential for aldehyde byproduct formation.[16] |
| N-Acyl Amides | Amidase- or esterase-mediated hydrolysis.[17] | Simple to synthesize. | Often too stable, leading to slow or incomplete conversion in vivo.[17] |
| N-Mannich Bases | Chemical hydrolysis, pH-dependent. | Can improve aqueous solubility. | Can be chemically unstable and may release formaldehyde. |
| Imines (Schiff Bases) | Hydrolysis under acidic conditions (e.g., in the stomach). | Rapid release in the stomach. | Limited applicability for systemic drug delivery. |
| (Oxodioxolenyl)methyl Carbamates | Esterase-mediated hydrolysis. | Generally stable with good conversion rates. | More complex synthesis compared to simple amides. |
Case Study: Acyloxyalkyl Carbamate Prodrug of Norfloxacin
A study on acyloxyalkyl carbamate prodrugs of norfloxacin demonstrated the principles of this strategy. The acetoxyethyl carbamate of norfloxacin was shown to be rapidly hydrolyzed in the presence of serum and intestinal homogenate, leading to the regeneration of the parent drug, norfloxacin.[16] However, this particular prodrug exhibited lower oral bioavailability compared to norfloxacin itself, which was attributed to its lower aqueous solubility.[16] This highlights the critical importance of optimizing the physicochemical properties of the prodrug to achieve the desired pharmacokinetic profile.
Regulatory Considerations and Authoritative Grounding
The development and validation of prodrugs are subject to regulatory scrutiny. The U.S. Food and Drug Administration (FDA) provides guidance on the nonclinical safety evaluation of new drug formulations, which is relevant to prodrug development.[5][18][19] Key considerations include the pharmacokinetic profile of the prodrug and the parent drug, as well as the potential toxicity of the promoiety and any byproducts.[18] For a prodrug to be considered a new chemical entity (NCE) and potentially receive market exclusivity, the linker must not be a simple ester or salt.[20]
Conclusion
The acyloxyalkyl carbamate prodrug strategy offers a powerful and versatile tool for enhancing the therapeutic properties of amine-containing drugs. Successful validation of parent drug regeneration requires a systematic and rigorous approach, combining well-designed in vitro and in vivo experiments. By carefully considering the mechanistic principles, optimizing experimental protocols, and understanding the comparative landscape of amine prodrug strategies, researchers can effectively leverage this approach to advance promising drug candidates through the development pipeline.
References
-
Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. (n.d.). Retrieved from [Link]
-
PRODRUG DESIGN: AN OVERVIEW. (n.d.). Retrieved from [Link]
-
S9 Stability. (n.d.). Cyprotex. Retrieved from [Link]
-
S9 Stability Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Retrieved from [Link]
-
Alexander, J., Fromtling, R. A., Bland, J. A., Pelak, B. A., & Gilfillan, E. C. (1991). (Acyloxy)alkyl carbamate prodrugs of norfloxacin. Journal of medicinal chemistry, 34(1), 78–81. Retrieved from [Link]
-
Alexander, J., Cargill, R., Michelson, S. R., & Schwam, H. (1988). (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes. Journal of medicinal chemistry, 31(2), 318–322. Retrieved from [Link]
-
Metabolism and Pharmacokinetic Studies. (n.d.). FDA. Retrieved from [Link]
-
Regulatory Considerations for Prodrug Development: Safety and Efficacy Assessments. (n.d.). Longdom Publishing. Retrieved from [Link]
-
Review On Prodrug : An Advance Approach for The Drug Design to Enhance the Therapeutic Efficacy. (n.d.). Retrieved from [Link]
- Acyloxyalkyl carbamate prodrugs, methods of synthesis, and use. (n.d.). Google Patents.
-
A good practice guide to the administration of substances and removal of blood, including routes and volumes. (n.d.). Laboratory Animal Resources. Retrieved from [Link]
-
I need the detailed experimental protocol for the preparation of the mice/human S9 fraction and its use in a metabolic study of a xenobiotic? (n.d.). ResearchGate. Retrieved from [Link]
- Acyloxyalkyl carbamate prodrugs, methods of synthesis, and use. (n.d.). Google Patents.
-
Prodrugs of Amines. (n.d.). IntechOpen. Retrieved from [Link]
-
A Novel Synthetic Route Towards Acyloxymethyl Prodrugs of Psilocin and Related Tryptamines. (n.d.). ChemRxiv. Retrieved from [Link]
-
Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Alternate Route. (2018, August 24). FDA. Retrieved from [Link]
-
In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. (n.d.). Walsh Medical Media. Retrieved from [Link]
-
Prodrugs for Amines. (n.d.). Retrieved from [Link]
-
Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-Triggered Release Mechanism: A Case Study Improving the Solubility, Bioavailability, and Efficacy of Antimalarial 4(1 H)-Quinolones with Single Dose Cures. (2021, May 12). PubMed. Retrieved from [Link]
-
What sample types and time points are ideal for rodent PK? (2025, May 29). Patsnap Synapse. Retrieved from [Link]
-
Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues. (n.d.). NIH. Retrieved from [Link]
-
Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Alternate Route. (n.d.). FDA. Retrieved from [Link]
-
The Prodrug Benefit Of Utilizing The 505(b)(2) Pathway. (2016, July 13). Premier Consulting. Retrieved from [Link]
-
N-Monoalkyl and N,N-dialkyl carbamate prodrugs of naltrexone: in vitro human skin permeation and bioconversion. (n.d.). NIH Public Access. Retrieved from [Link]
-
Prodrugs for Amines. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and Enzymatic Hydrolysis Study of Acyloxyalkyl Carbamate as New Prodrug for Amine. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. currentseparations.com [currentseparations.com]
- 2. Blood sampling without blood draws for in vivo pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. mttlab.eu [mttlab.eu]
- 9. researchgate.net [researchgate.net]
- 10. propharmagroup.com [propharmagroup.com]
- 11. US20060111325A1 - Acyloxyalkyl carbamate prodrugs, methods of synthesis, and use - Google Patents [patents.google.com]
- 12. fda.gov [fda.gov]
- 13. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]
- 14. lar.fsu.edu [lar.fsu.edu]
- 15. researchgate.net [researchgate.net]
- 16. (Acyloxy)alkyl carbamate prodrugs of norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. longdom.org [longdom.org]
- 19. fda.gov [fda.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Amine Protecting Groups: The Classic (Boc, Cbz) vs. The Specialist [1-(Acyloxy)ethyl Carbamates]
For researchers, scientists, and drug development professionals, the strategic protection and deprotection of amine functionalities are foundational to successful multi-step organic synthesis. While the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are the established workhorses of the field, specialized applications often demand protecting groups with unique cleavage mechanisms. This guide provides an in-depth comparison of Boc and Cbz with the less common but functionally distinct 1-(acetyloxy)ethyl carbamate group, a representative of the acyloxyalkyl carbamate class often leveraged in prodrug design.
The Stalwarts: A Review of Boc and Cbz Protecting Groups
The utility of any protecting group is defined by its ease of installation, its stability across a range of reaction conditions, and the specificity of its removal.[1][2][3] Boc and Cbz have become standards in peptide and medicinal chemistry precisely because their stability and cleavage profiles are well-understood and complementary.[4][5]
The Tert-Butyloxycarbonyl (Boc) Group
The Boc group is synonymous with acid-labile amine protection.[6][7] Its steric bulk effectively shields the amine nitrogen from participating in undesired reactions.
-
Mechanism & Installation: The Boc group is typically installed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base or even under aqueous conditions.[8][9][10] The amine's nucleophilic attack on the Boc₂O anhydride is highly efficient, driven by the formation of gaseous carbon dioxide and tert-butanol as byproducts.[11]
-
Stability Profile: The Boc group is robust under basic, nucleophilic, and reductive (e.g., catalytic hydrogenolysis) conditions, making it an excellent orthogonal partner for other protecting groups like Cbz and Fmoc.[12][13][14]
-
Deprotection: Cleavage is achieved under strong acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or with hydrochloric acid (HCl) in dioxane.[6][7][9] The mechanism proceeds through protonation of the carbamate, followed by fragmentation to the free amine, carbon dioxide, and a stable tert-butyl cation.[15][16] This cation can potentially alkylate sensitive residues, necessitating the use of scavengers like anisole or triisopropylsilane (TIS).[5][6][17]
The Benzyloxycarbonyl (Cbz or Z) Group
Introduced by Bergmann and Zervas in the 1930s, the Cbz group was pivotal in the advent of modern peptide synthesis.[5][18] Its removal by catalytic hydrogenolysis offers a distinct and exceptionally mild deprotection pathway.
-
Mechanism & Installation: The Cbz group is installed by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., Schotten-Baumann).[18][19] Alternative reagents like N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) can also be used.[20]
-
Stability Profile: Cbz is stable to most acidic and basic conditions used in standard synthesis, though it can be cleaved by very strong acids like HBr in acetic acid.[13][18][21] Its key feature is its orthogonality to the acid-labile Boc group and the base-labile Fmoc group.[12][18]
-
Deprotection: The hallmark of the Cbz group is its clean removal via catalytic hydrogenolysis (e.g., H₂ gas with a Palladium on carbon catalyst).[18][22] The reaction cleaves the benzylic C-O bond, generating an unstable carbamic acid that spontaneously decarboxylates to yield the free amine. The only byproducts are toluene and carbon dioxide, which are volatile and easily removed.[23]
The Challenger: 1-(Acyloxy)ethyl Carbamates
The 1-(acetyloxy)ethyl 4-nitrophenyl carbonate is a reagent designed to install a 1-(acetyloxy)ethyl carbamate. This protecting group belongs to a specialized class known as acyloxyalkyl carbamates. Their primary field of application is not traditional benchtop synthesis but rather in the design of prodrugs, where controlled release of a parent amine drug is required in vivo.
-
Mechanism & Installation: The installation is analogous to other protecting groups using an activated carbonate. The amine nitrogen attacks the carbonyl carbon of 1-(acetyloxy)ethyl 4-nitrophenyl carbonate, displacing the highly activated 4-nitrophenoxide leaving group to form the N-[1-(acetyloxy)ethyl]carbamate.
-
Stability Profile: The stability of this group is nuanced. It is generally stable to mild aqueous acid and base but is specifically designed to be labile to a particular class of enzymes: esterases.
-
Unique Two-Stage Deprotection: The cleavage mechanism is the key differentiator. It does not occur in a single step but via a sequential, two-stage cascade:
-
Enzymatic Activation: An esterase enzyme first hydrolyzes the acetyl ester, releasing acetic acid and forming a highly unstable N-(1-hydroxyethyl)carbamate intermediate.
-
Spontaneous Fragmentation: This hemiaminal-like intermediate rapidly and spontaneously collapses, eliminating acetaldehyde and an unstable carbamic acid, which in turn decarboxylates to release the free amine and carbon dioxide.
-
This enzymatic lability means deprotection can occur under exceptionally mild, neutral pH conditions, provided the correct enzyme is present. This is a profound advantage in biological systems but can be a liability in syntheses where trace esterase activity or certain nucleophiles might cause premature cleavage.
Head-to-Head Comparison
The choice of a protecting group is dictated by the overall synthetic strategy, particularly the need for orthogonality.
| Feature | Boc (tert-Butyloxycarbonyl) | Cbz (Benzyloxycarbonyl) | 1-(Acetyloxy)ethyl Carbamate |
| Protecting Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) | 1-(Acetyloxy)ethyl 4-nitrophenyl carbonate |
| Protection Conditions | Mild base (e.g., NaHCO₃, DMAP) or aqueous; RT to 40°C[7] | Base (e.g., NaHCO₃, NaOH); 0°C to RT[18] | Mild base; RT |
| Stability | Stable: Base, H₂/Pd, Nucleophiles. Labile: Strong Acid.[12] | Stable: Acid, Base. Labile: Catalytic Hydrogenolysis, strong acids (HBr/AcOH).[18][22] | Stable: Mild aqueous acid/base. Labile: Esterase enzymes, specific nucleophiles. |
| Deprotection Conditions | Strong Acid (TFA, HCl)[6][9] | Catalytic Hydrogenolysis (H₂, Pd/C)[18][22] | Enzymatic (Esterase) or specific chemical hydrolysis |
| Deprotection Byproducts | CO₂, Isobutylene (or t-butyl cation)[16] | CO₂, Toluene[23] | CO₂, Acetaldehyde, Acetic Acid |
| Orthogonality | Orthogonal to Cbz, Fmoc[5][12] | Orthogonal to Boc, Fmoc[12][18] | Orthogonal to conditions not involving ester hydrolysis. |
| Key Applications | General synthesis, solid-phase peptide synthesis (Boc/Bzl strategy).[24][25] | General synthesis, solution-phase peptide synthesis.[25][26] | Prodrug design, systems requiring bio-activation, enzyme-triggered release. |
Visualizing the Chemical Pathways
Understanding the mechanisms of protection and deprotection is crucial for predicting compatibility and potential side reactions.
Diagram 1: Boc Group Protection & Deprotection
Caption: Boc protection with Boc₂O and deprotection via strong acid.
Diagram 2: Cbz Group Protection & Deprotection
Caption: Cbz protection with Cbz-Cl and deprotection via catalytic hydrogenolysis.
Diagram 3: 1-(Acetyloxy)ethyl Carbamate Deprotection Cascade
Caption: The two-stage enzymatic and spontaneous deprotection of an acyloxyethyl carbamate.
Experimental Protocols
The following are representative protocols. Substrate-specific optimization is always recommended.
Protocol 1: Boc Protection of an Amine
-
Dissolution: Dissolve the amine substrate (1.0 equiv) in a suitable solvent such as a 1:1 mixture of dioxane and water.[7]
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0-3.0 equiv).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equiv) to the mixture.
-
Reaction: Stir vigorously at room temperature for 2-12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected amine.[8]
Protocol 2: Acid-Catalyzed Boc Deprotection
-
Dissolution: Dissolve the Boc-protected amine (1.0 equiv) in dichloromethane (DCM).
-
Acid Addition: Cool the solution in an ice bath and add trifluoroacetic acid (TFA, 5-10 equiv, often used as a 25-50% solution in DCM) dropwise.[16]
-
Reaction: Remove the ice bath and stir the reaction at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Neutralization: Dissolve the residue in ethyl acetate and wash carefully with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the free amine.[16]
Protocol 3: Cbz Protection of an Amine (Schotten-Baumann Conditions)
-
Dissolution: Dissolve the amine substrate (1.0 equiv) in a 2:1 mixture of THF and water.[18]
-
Base and Cooling: Add sodium bicarbonate (NaHCO₃, 2.0 equiv) and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1-1.5 equiv) dropwise, ensuring the temperature remains low.[18]
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-20 hours. Monitor progress by TLC.
-
Work-up: Dilute the reaction with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by silica gel chromatography if necessary.[18]
Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis
-
Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[23]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol %) under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric and should be handled while wet.
-
Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a positive pressure, typically using a hydrogen-filled balloon.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and CO₂, are volatile and are removed during concentration.[23]
Conclusion
The selection of an amine protecting group is a critical decision in the design of a synthetic route.
-
Boc and Cbz remain the foundational pillars of amine protection strategies. Their well-defined, robust, and orthogonal nature provides a reliable framework for complex molecular construction in a laboratory setting.[4][5] The Boc group's acid lability and the Cbz group's sensitivity to hydrogenolysis represent two distinct, highly controlled deprotection pathways.[12]
-
1-(Acetyloxy)ethyl carbamates and related acyloxyalkyl groups represent a more specialized tool. Their unique, two-stage deprotection mechanism, which is triggered by esterase enzymes, makes them ill-suited for general synthesis where such activity is unpredictable. However, this same feature makes them exceptionally powerful for applications in medicinal chemistry and chemical biology, particularly in the design of prodrugs that require activation under specific physiological conditions.
For the synthetic chemist, the choice is clear: rely on the proven robustness and orthogonality of Boc and Cbz for constructing molecular architecture, and reserve specialized groups like acyloxyalkyl carbamates for functional applications where biological activation is not a bug, but a feature.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
National Center for Biotechnology Information. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
Taylor & Francis Online. Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. [Link]
-
National Center for Biotechnology Information. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
-
ResearchGate. ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. [Link]
-
Fiveable. Orthogonal Protection Definition. [Link]
-
YouTube. Adding Cbz Protecting Group Mechanism | Organic Chemistry. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]
-
ResearchGate. Amino Acid-Protecting Groups. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Biomatik. Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]
-
Common Organic Chemistry. Cbz Protection. [Link]
-
University of Rochester. Protecting Groups. [Link]
-
CEM Corporation. Application Note Peptide Cleavage and Protected Cleavage Procedures. [Link]
-
Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]
-
PubMed. Simple rapid hydrolysis of acetyl protecting groups in the FDG synthesis using cation exchange resins. [Link]
-
Wikipedia. Protecting group. [Link]
-
Organic Chemistry Portal. Acetic Acid Esters - Protecting Groups. [Link]
-
SlideShare. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. [Link]
Sources
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. BOC Protection and Deprotection [bzchemicals.com]
- 11. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 14. biosynth.com [biosynth.com]
- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. cem.de [cem.de]
- 18. total-synthesis.com [total-synthesis.com]
- 19. youtube.com [youtube.com]
- 20. Cbz Protection - Common Conditions [commonorganicchemistry.com]
- 21. tdcommons.org [tdcommons.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. peptide.com [peptide.com]
- 26. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
A Guide for Drug Development Professionals: Acyloxyalkyl Carbamates Versus Traditional Carbamate Prodrugs
As a Senior Application Scientist, my experience in the field of drug delivery has repeatedly demonstrated that overcoming poor pharmacokinetic profiles is a critical hurdle in drug development. For amine-containing drugs, which often suffer from poor membrane permeability due to their tendency to ionize at physiological pH, the prodrug approach is an indispensable tool.[1] Among the various prodrug strategies, carbamate linkages have been extensively utilized to temporarily mask the problematic amine group.[2][3]
This guide provides a comparative analysis of two distinct carbamate prodrug strategies: the well-established traditional carbamate linkage and the more sophisticated, chemically-triggered acyloxyalkyl carbamate system. We will delve into their respective mechanisms of action, chemical stability, and the strategic rationale behind choosing one over the other, supported by experimental data and detailed protocols.
The Traditional Carbamate Prodrug: A Study in Stability
Traditional carbamate prodrugs involve the direct attachment of a carbamate moiety to the amine nitrogen of the parent drug. Structurally, they are hybrids of an amide and an ester, granting them significant chemical and proteolytic stability.[3][4] This stability is a double-edged sword; while beneficial for creating robust amide-bond surrogates in drug molecules, it can hinder the timely release of the active drug when used in a prodrug context.[2][3]
Mechanism of Action and Synthesis
The bioactivation of a traditional carbamate prodrug relies on a single enzymatic hydrolysis step, typically mediated by ubiquitous esterases, to release the parent amine, carbon dioxide, and an alcohol.[5]
Caption: Bioactivation pathway of a traditional carbamate prodrug.
The synthesis of these prodrugs is well-established and can be achieved through various methods, including the reaction of the amine-containing drug with alkyl chloroformates or the use of isocyanates.[2][6] However, many traditional methods involve hazardous reagents like phosgene, prompting the development of safer alternatives.[2][3]
Key Performance Characteristics
-
Stability: Generally high chemical stability, which can be advantageous for shelf-life but may lead to slow or incomplete conversion in vivo.[4][7]
-
Release Kinetics: The release rate is directly dependent on the susceptibility of the carbamate bond to enzymatic cleavage. This rate is primarily modulated by the nature of the 'R' group on the oxygen, but offers limited tunability.
-
Byproducts: Releases an alcohol and carbon dioxide. The choice of alcohol is critical to avoid generating toxic byproducts.
The Acyloxyalkyl Carbamate Prodrug: A Cascade-Release System
Acyloxyalkyl carbamates are a more advanced, "tripartite" prodrug system. They employ a linker that connects the carbamate to an ester group. This design creates a two-stage release mechanism that is initiated by enzymatic cleavage but completed by a rapid, intramolecular chemical reaction.[8][9]
Mechanism of Action and Synthesis
The bioactivation is a sequential cascade. First, an esterase hydrolyzes the terminal acyloxy bond, which is typically more labile than the carbamate linkage itself. This generates a highly unstable intermediate that rapidly undergoes intramolecular cyclization or elimination to release the parent amine, carbon dioxide, and an aldehyde.[8][9]
Caption: Two-stage bioactivation of an acyloxyalkyl carbamate prodrug.
Synthesis can be achieved via a one-step reaction using p-nitrophenyl α-(acyloxy)alkyl carbonates or, more commonly, by reacting an α-haloalkyl carbamate intermediate with a carboxylic acid salt.[8][9] While often requiring more steps than traditional methods, these routes avoid highly toxic reagents and allow for diverse structures to be synthesized.[10][11]
Key Performance Characteristics
-
Tunability: The primary advantage is the ability to fine-tune the drug release rate. By modifying the steric and electronic properties of the terminal acyl group (R''), one can precisely control the susceptibility to esterase cleavage without altering the core carbamate structure.[8]
-
Release Kinetics: Characterized by rapid release of the parent drug after the initial enzymatic trigger.[8][9]
-
Byproducts: Releases an aldehyde (e.g., formaldehyde, acetaldehyde) and carbon dioxide. The potential toxicity of the aldehyde byproduct is a critical consideration and a potential liability of this approach.[12]
Comparative Analysis: A Head-to-Head Evaluation
The choice between these two strategies is dictated by the specific therapeutic goal and the inherent properties of the parent drug.
| Feature | Traditional Carbamate Prodrugs | Acyloxyalkyl Carbamate Prodrugs | Rationale & Causality |
| Activation Mechanism | Single-step enzymatic hydrolysis | Two-step: Enzymatic hydrolysis followed by rapid chemical cascade | The acyloxyalkyl cascade separates the enzymatic trigger from the final release, allowing for more nuanced control over activation kinetics. |
| Release Kinetics | Directly dependent on carbamate bond stability; often slow.[2] | Rapid release post-activation; rate is controlled by the terminal ester.[8][9] | The terminal ester of the acyloxyalkyl system is a much better substrate for esterases than the sterically hindered and electronically stable carbamate bond. |
| Tunability of Release | Limited; modification directly impacts the core structure. | High; modification of the terminal acyl group allows fine-tuning of hydrolysis rates. | Altering the R'' group (e.g., from acetyl to pivaloyl) significantly changes its interaction with the esterase active site, modulating the t₁/₂ without changing the parent drug linker. |
| Key Advantage | High chemical stability, simpler synthesis.[3][4] | Controlled and tunable drug release, enhanced membrane permeability.[9] | The acyloxyalkyl moiety is highly effective at masking polarity, significantly boosting lipophilicity and thus passive diffusion across membranes.[9] |
| Key Disadvantage | Potentially too stable for efficient drug release ("locked" prodrug). | Formation of potentially toxic aldehyde byproducts.[12] | The stability that makes traditional carbamates good amide isosteres works against their function as a labile prodrug moiety. The aldehyde byproduct from the acyloxyalkyl linker must be evaluated for safety. |
| Primary Application | Enhancing stability, long-acting formulations, masking reactive amines. | Improving oral bioavailability, enhancing permeation (e.g., skin, BBB), controlled release.[1] | The ability to dramatically increase lipophilicity and control release makes the acyloxyalkyl approach ideal for overcoming absorption barriers for hydrophilic drugs.[9] |
Experimental Evaluation Protocols
To ensure trustworthiness and scientific integrity, the evaluation of any carbamate prodrug must follow a rigorous, self-validating workflow. The goal is to confirm the identity and purity of the prodrug, measure its stability, and quantify its conversion to the active parent drug under physiological conditions.
Workflow for Prodrug Evaluation
Caption: A validated workflow for carbamate prodrug evaluation.
Protocol 1: General Synthesis of an Acyloxyalkyl Carbamate Prodrug
This protocol describes a common method for synthesizing an acetoxymethyl carbamate derivative of a primary or secondary amine-containing drug.
Rationale: This two-step approach is widely applicable. The first step creates a reactive chloromethyl carbamate intermediate. The second step involves a nucleophilic substitution with a carboxylate salt, which is a reliable method for forming the terminal ester bond.[12]
Methodology:
-
Step 1: Formation of the Chloromethyl Carbamate Intermediate a. Dissolve the amine-containing parent drug (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF). b. Cool the solution to 0 °C in an ice bath. c. Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.2 eq). d. Add chloromethyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C. e. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS. f. Upon completion, quench the reaction with water, and perform an aqueous workup. Dry the organic layer and concentrate under reduced pressure. The crude intermediate is often used directly in the next step.
-
Step 2: Formation of the Acyloxyalkyl Carbamate a. Dissolve the crude chloromethyl carbamate intermediate from Step 1 in a polar aprotic solvent (e.g., DMF, acetonitrile). b. Add a carboxylate salt (e.g., sodium acetate or mercuric acetate) (1.5 eq).[12] c. Heat the reaction mixture (e.g., 50-70 °C) and stir for 4-12 hours, monitoring for the disappearance of the starting material. d. After cooling, perform an aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate). e. Purify the final product using column chromatography on silica gel. f. Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.
Protocol 2: In Vitro Plasma Stability Assay
Rationale: This experiment is critical for predicting the in vivo half-life of a prodrug and confirming its ability to convert to the parent drug.[8] Using plasma from different species (e.g., rat, human) is essential, as esterase activity can vary significantly. The experiment is self-validating as it directly measures both the disappearance of the prodrug and the appearance of the active drug over time.
Methodology:
-
Preparation: a. Prepare a stock solution of the prodrug in a minimal amount of DMSO (e.g., 10 mM). b. Thaw frozen plasma (e.g., human plasma, rat plasma) at 37 °C.
-
Incubation: a. Pre-warm the plasma to 37 °C in a shaking water bath. b. Initiate the reaction by spiking the plasma with the prodrug stock solution to a final concentration of 1-10 µM. Ensure the final DMSO concentration is <0.5% to avoid affecting enzyme activity. c. Immediately withdraw a sample for the t=0 time point. d. Continue to incubate at 37 °C and withdraw aliquots at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).
-
Quenching and Sample Processing: a. For each time point, immediately quench the enzymatic reaction by adding the plasma aliquot to 3-4 volumes of ice-cold acetonitrile containing an internal standard. b. Vortex vigorously for 1 minute to precipitate plasma proteins. c. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the proteins.
-
Analysis: a. Transfer the supernatant to an HPLC vial. b. Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of the prodrug and the concentration of the newly formed parent drug. c. Plot the percentage of remaining prodrug versus time and calculate the half-life (t₁/₂) from the slope of the line after logarithmic transformation.
Example Data: Hydrolysis of Fluoxetine Acyloxyalkyl Carbamate Prodrugs
The tunability of the acyloxyalkyl system is demonstrated by synthesizing derivatives with different terminal acyl groups and measuring their hydrolysis rates.
| Fluoxetine Prodrug Derivative (Acyl Group) | Hydrolysis Rate at 120 min (in human plasma) | Reference |
| A1 (less sterically hindered) | 99.5% | [8][13] |
| A2 | 97.0% | [8][13] |
| A3 | 96.9% | [8][13] |
| A4 | 95.0% | [8][13] |
| A5 (more sterically hindered) | 94.5% | [8][13] |
This data clearly shows that modifying the steric bulk of the acyloxyalkyl substituent allows for modulation of the hydrolysis rate, a key feature of this prodrug strategy.[8]
Conclusion and Future Outlook
Both traditional and acyloxyalkyl carbamates are valuable tools in the drug development arsenal for masking amine functionalities.
-
Traditional carbamates offer simplicity and stability, making them suitable for applications where slow, steady hydrolysis is desired or when the primary goal is to improve chemical stability rather than overcome significant permeability barriers.
-
Acyloxyalkyl carbamates represent a more sophisticated, tunable platform. Their strength lies in facilitating the absorption of polar drugs by effectively masking ionizable groups and then rapidly releasing the active drug via a chemical cascade. This makes them exceptionally well-suited for improving the oral bioavailability and membrane permeability of challenging drug candidates.
The selection of a carbamate prodrug strategy must be a data-driven decision. A thorough understanding of the parent drug's liabilities, the desired pharmacokinetic profile, and a careful evaluation of the stability, release kinetics, and byproduct toxicity of the prodrug are paramount to success. As drug discovery continues to produce more complex and polar molecules, the rational design of tunable prodrug systems like acyloxyalkyl carbamates will undoubtedly play an increasingly crucial role.
References
- Al Mustansiriyah Journal of Pharmaceutical Sciences. (2025).
- ResearchGate. (2025). Synthesis and Enzymatic Hydrolysis Study of Acyloxyalkyl Carbamate as New Prodrug for Amine | Request PDF.
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central.
- Alexander, J., et al. (1988). (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes. PubMed.
- An-Najah Journals. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Ardid-Ruiz, A., et al. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central.
- Rautio, J., et al. (2018).
- Alexander, J., et al. (1991). (Acyloxy)
- Guedes, R. C., et al. (2011). Prodrugs for Amines. PubMed Central.
- Sankar, J., et al. (2025). Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid.
- Stinchcomb, A. L., et al. (2009).
Sources
- 1. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonate and Carbamate Prodrugs [ebrary.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. permegear.com [permegear.com]
- 8. researchgate.net [researchgate.net]
- 9. (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JP4927563B2 - Synthesis of acyloxyalkyl carbamate prodrugs and intermediates - Google Patents [patents.google.com]
- 11. WO2005066122A2 - Synthesis of acyloxyalkyl carbamate prodrugs and intermediates thereof - Google Patents [patents.google.com]
- 12. (Acyloxy)alkyl carbamate prodrugs of norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.najah.edu [journals.najah.edu]
A Senior Application Scientist's Guide to In Vivo Validation of Enhanced Bioavailability with Acyloxyalkyl Carbamate Prodrugs
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the in vivo performance of acyloxyalkyl carbamate prodrugs, offering supporting experimental data and protocols. As drug development pipelines increasingly encounter poorly soluble drug candidates, innovative approaches to enhance oral bioavailability are critical.[1][2][3] The acyloxyalkyl carbamate prodrug strategy presents a promising solution for amine-containing drugs by improving their physicochemical properties and facilitating membrane permeation.[4]
The Mechanistic Advantage: How Acyloxyalkyl Carbamate Prodrugs Enhance Bioavailability
Acyloxyalkyl carbamate prodrugs are designed to overcome the limitations of parent amine drugs, particularly those with poor water solubility or unfavorable ionization at physiological pH. The core principle lies in masking the ionizable amine group with a lipophilic promoiety that is enzymatically cleaved in vivo to release the active parent drug.[5]
The bioconversion is a two-step cascade reaction initiated by ubiquitous esterase enzymes present in the blood, liver, and intestinal wall.[6]
-
Esterase-Mediated Hydrolysis: The terminal ester bond of the acyloxyalkyl group is hydrolyzed by esterases.
-
Spontaneous Decomposition: This initial hydrolysis generates an unstable intermediate that rapidly undergoes spontaneous intramolecular cyclization or decomposition, releasing the parent amine, an aldehyde, and carbon dioxide.[4]
This enzymatic activation ensures that the parent drug is released in a controlled manner, potentially increasing its concentration at the site of absorption and in systemic circulation.
Diagram of the Acyloxyalkyl Carbamate Prodrug Activation Pathway
Caption: Enzymatic activation of an acyloxyalkyl carbamate prodrug.
Comparative In Vivo Performance: A Data-Driven Analysis
The true validation of a prodrug strategy lies in its in vivo performance. Below is a summary of comparative bioavailability data from preclinical studies.
| Compound | Parent Drug Oral Bioavailability (%) | Acyloxyalkyl Carbamate Prodrug Oral Bioavailability (%) | Fold Increase | Animal Model | Reference |
| Cam-4451 (NK-1 Antagonist) | 14% (in cosolvent) | 39-46% | 2.8 - 3.3 | Rat | [7] |
| Norfloxacin | Lower than prodrug in suspension | Data suggests potential for improvement, though this specific study showed lower bioavailability due to solubility issues of the prodrug itself. | N/A | Rhesus Monkey | [6] |
| Fluoxetine Derivatives | Low due to metabolism | In vitro studies show promising controlled release, suggesting potential for enhanced in vivo bioavailability. | (In vivo data pending) | (In vitro: Human Plasma) | [5][8] |
Analysis of Experimental Choices:
The selection of the animal model is a critical factor in bioavailability studies.[9] Rodent models, like rats, are often used for initial screening due to cost-effectiveness and well-characterized physiology.[9] However, larger animal models, such as monkeys, can provide data that is more translatable to humans due to similarities in their gastrointestinal tracts and metabolic enzymes.[6]
The choice of vehicle for drug administration is also crucial.[7] As seen with Cam-4451, the bioavailability of the parent drug can vary significantly depending on the formulation (cosolvent vs. methylcellulose).[7] This highlights the importance of comparing the prodrug to a consistently formulated parent drug to accurately assess the enhancement in bioavailability.
Experimental Protocol: In Vivo Bioavailability Study in a Rodent Model
This section provides a detailed, step-by-step methodology for a typical in vivo bioavailability study to compare an acyloxyalkyl carbamate prodrug to its parent drug.
Objective: To determine and compare the oral bioavailability of the parent drug and its acyloxyalkyl carbamate prodrug.
Materials:
-
Parent Drug
-
Acyloxyalkyl Carbamate Prodrug
-
Appropriate vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Male Sprague-Dawley rats (250-300g)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Workflow for the In Vivo Bioavailability Study
Caption: Workflow for a typical in vivo bioavailability study.
Step-by-Step Protocol:
-
Animal Acclimatization and Housing: House male Sprague-Dawley rats in a controlled environment for at least one week before the study.
-
Fasting: Fast the animals overnight (12-18 hours) before dosing, with free access to water.
-
Dosing:
-
Divide the animals into two groups: Parent Drug and Prodrug.
-
Administer the compounds orally via gavage at an equimolar dose.
-
A third group receiving an intravenous dose of the parent drug can be included to determine absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately process the blood samples by centrifugation to separate the plasma.
-
Bioanalysis: Quantify the concentration of the parent drug (and potentially the prodrug) in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time profiles for each group.
-
Calculate key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax).
-
Relative oral bioavailability (F%) can be calculated using the formula: F% = (AUC_prodrug / AUC_parent_drug) * 100.
-
Trustworthiness and Self-Validation:
The protocol's integrity is maintained by including a control group receiving the parent drug, allowing for a direct comparison under identical experimental conditions. The use of a validated bioanalytical method ensures the accuracy and reproducibility of the drug concentration measurements.[10] A crossover study design, where each animal receives both treatments with a washout period in between, can further enhance the reliability of the results by minimizing inter-animal variability.[11]
Concluding Remarks for the Drug Development Professional
The acyloxyalkyl carbamate prodrug approach offers a viable strategy to enhance the oral bioavailability of amine-containing drugs. The success of this approach is contingent on a thorough in vivo validation process. By carefully designing and executing preclinical bioavailability studies, researchers can generate robust data to support the advancement of promising drug candidates. The provided protocols and comparative data serve as a foundational guide for scientists in the field of drug development.
References
- Evaluation of a targeted prodrug strategy to enhance oral absorption of poorly w
- Krishnaiah YSR (2010) Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Bioequiv Availab 2: 028-036.
- Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. Wiley Online Library.
- Synthesis and Enzyme Hydrolysis Study of Acyloxyalkyl Carbamates as New Prodrugs for Amines. Al Mustansiriyah Journal of Pharmaceutical Sciences.
- Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. Neliti.
- Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. Springer Protocols.
- (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes. PubMed.
- Considerations In In-Vivo Bioavailability Study Design. Pharmacy 180.
- How to improve the bioavailability of poorly soluble drugs.
- Synthesis and Enzymatic Hydrolysis Study of Acyloxyalkyl Carbamate as New Prodrug for Amine.
- (Acyloxy)
- Bioavailability Study Design: Single Versus Multiple Dose Studies. JoVE.
- Bioavailability and Bioequivalence in Drug Development. PMC - NIH.
- (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes.
- A new process for preparing novel n-(acyloxy-alkoxy) carbonyl derivatives useful as bioreversible prodrug moieties for primary and secondary amine functions in drugs (1985). SciSpace.
- N-[acyloxy] alkyl carbamate.
- Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. FDA.
- N-monoalkyl and N,N-dialkyl carbamate prodrugs of naltrexone: synthesis, in vitro and in vivo evalu
- Synthesis and Enzymatic Hydrolysis Study of Acyloxyalkyl Carbamate as New Prodrug for Amine. An-Najah journals.
- N-[acyloxy] alkyl carbamate.
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs - Neliti [neliti.com]
- 3. researchgate.net [researchgate.net]
- 4. (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (Acyloxy)alkyl carbamate prodrugs of norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of a targeted prodrug strategy of enhance oral absorption of poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.najah.edu [journals.najah.edu]
- 9. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 10. fda.gov [fda.gov]
- 11. Bioavailability and Bioequivalence in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester proper disposal procedures
A Comprehensive Guide to the Safe Disposal of Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of complex molecules such as this compound is not merely a regulatory necessity but a cornerstone of responsible laboratory practice. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in an understanding of its chemical properties and potential degradation pathways.
Understanding the Compound and Its Associated Hazards
-
4-Nitrophenol is a toxic and environmentally hazardous compound that is harmful if swallowed, inhaled, or absorbed through the skin.[1][2] It is also an irritant to the eyes and respiratory system.[1]
-
Acetic Acid , in concentrated forms, is corrosive and can cause severe skin and eye damage.[3][4]
Therefore, the disposal procedure for this compound must be designed to manage the risks associated with the parent compound and its hazardous decomposition products.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary safety measures are in place.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specific Recommendations |
| Hand Protection | Wear chemical-resistant gloves (nitrile or neoprene). |
| Eye and Face Protection | Use chemical safety goggles and a face shield to protect against splashes. |
| Body Protection | A flame-retardant lab coat should be worn at all times. |
| Respiratory Protection | All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[2] |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is through chemical decomposition via alkaline hydrolysis, followed by the appropriate disposal of the resulting waste stream. This method is designed to break down the ester into its less reactive components in a controlled laboratory setting.
Materials Required:
-
Appropriate PPE (as listed above)
-
Chemical fume hood
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
Sodium hydroxide (NaOH) solution (1 M)
-
pH paper or a calibrated pH meter
-
Designated hazardous waste container, properly labeled
Experimental Protocol:
-
Preparation: In a certified chemical fume hood, place a beaker or flask containing the this compound to be disposed of on a stir plate. If the compound is in a solid form, dissolve it in a minimal amount of a water-miscible organic solvent, such as ethanol or acetone.
-
Hydrolysis: While stirring the solution, slowly add a 1 M sodium hydroxide solution. The addition of a base will facilitate the hydrolysis of the ester. This reaction will likely produce the yellow-colored 4-nitrophenolate ion as the 4-nitrophenol is deprotonated under basic conditions.
-
Monitoring: Continue to add the sodium hydroxide solution portion-wise while monitoring the pH of the mixture with pH paper or a pH meter. The goal is to maintain a basic pH (pH > 10) to ensure complete hydrolysis.
-
Reaction Time: Allow the mixture to stir at room temperature for several hours (a minimum of 2-4 hours is recommended) to ensure the hydrolysis reaction goes to completion.
-
Neutralization: After the hydrolysis is complete, carefully neutralize the solution by adding a dilute acid, such as hydrochloric acid (HCl), dropwise. Monitor the pH closely and adjust to a neutral pH (pH 6-8).
-
Waste Collection: The resulting neutralized solution contains 4-nitrophenol and sodium acetate. This mixture is considered hazardous waste. Transfer the solution to a designated hazardous waste container that is properly labeled with its contents.
-
Final Disposal: Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[5]
The entire disposal workflow can be visualized in the following diagram:
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Minor Spills: For small spills, ensure the area is well-ventilated and you are wearing the appropriate PPE. Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spill.[1] Collect the contaminated absorbent material into a sealed, labeled hazardous waste container for disposal.
-
Major Spills: In the case of a large spill, evacuate the area immediately and alert your institution's emergency response team and EHS office. Do not attempt to clean up a major spill without specialized training and equipment.
Rationale and Scientific Principles
The disposal protocol outlined above is based on the principle of converting the reactive ester into its more manageable hydrolysis products in a controlled manner. Alkaline hydrolysis is a standard and effective method for the cleavage of esters. The 4-nitrophenyl group is a good leaving group, which facilitates this reaction.[6] By conducting this procedure in a fume hood and with appropriate PPE, the risks associated with handling the parent compound and its decomposition products are minimized. The final collection of the neutralized solution as hazardous waste ensures compliance with environmental regulations and prevents the release of toxic 4-nitrophenol into wastewater systems.
References
-
Lab Alley. (n.d.). How to Dispose of Acetic Acid. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. Retrieved from [Link]
-
IsoLab. (n.d.). Acetic Acid. Retrieved from [Link]
-
Homework.Study.com. (n.d.). How do you neutralize an acetic acid solution?. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]
-
Washington State University. (n.d.). Acetic acid. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
Sources
A Researcher's Guide to the Safe Handling of Carbonic Acid, 1-(acetyloxy)ethyl 4-nitrophenyl Ester
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester (CAS No. 101623-68-1). The following protocols are designed to ensure your safety and the integrity of your research by outlining the necessary personal protective equipment (PPE), handling procedures, and disposal plans.
Understanding the Risks: A Proactive Approach to Safety
Therefore, the principle of As Low As Reasonably Achievable (ALARA) exposure must be paramount. This guide is built on the premise of treating this compound with a high degree of caution, adopting the most stringent safety protocols applicable to its chemical class.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specifications | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. | Protects against accidental splashes and airborne particles. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Prevents direct skin contact. Always inspect gloves for tears or punctures before use.[5] |
| Body Protection | A buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter may be necessary if working outside of a certified chemical fume hood or if dust is generated. | Protects against inhalation of potentially harmful aerosols or dust.[6][7] |
| Foot Protection | Closed-toe shoes that cover the entire foot. | Protects against spills and falling objects.[7] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing risk. The following diagram and step-by-step procedures outline the safe handling of this compound.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. nextsds.com [nextsds.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
